2-Iodo-4-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3739. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBNJHOTNIGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202294 | |
| Record name | 2-Iodo-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-03-1 | |
| Record name | 2-Iodo-1-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5399-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-nitroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39YW2EN9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-4-nitroanisole: Properties, Synthesis, and Reactivity
Introduction
2-Iodo-4-nitroanisole, with the chemical formula C₇H₆INO₃, is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an anisole core substituted with both an iodo and a nitro group, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in modern synthetic chemistry, particularly in the fields of medicinal and materials research.[3] The strategic placement of the electron-donating methoxy group, the electron-withdrawing nitro group, and the synthetically valuable iodo leaving group makes this molecule a subject of significant interest for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical characteristics and spectroscopic data are fundamental for the identification and handling of this compound.
Physical Properties
The compound is typically a white to yellow crystalline solid.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₃ | [1][2] |
| Molecular Weight | 279.03 g/mol | [1][5] |
| Melting Point | 96-98 °C | [4][6] |
| Appearance | White to yellow crystal powder | [4] |
| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [4] |
| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP | 2.80 | [1] |
| CAS Number | 5399-03-1 | [1][3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural confirmation.
-
¹H NMR (300 MHz, DMSO-d6) : δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H).[3] This proton NMR spectrum provides clear signals corresponding to the aromatic and methoxy protons.
-
Mass Spectrometry : The monoisotopic mass is 278.939238 g/mol .[5] A common adduct observed is [M+H]⁺ with an m/z of 279.94652.[7]
-
Infrared (IR) Spectroscopy : IR spectra are available and can be used for the identification of functional groups, such as the nitro (NO₂) and ether (C-O-C) stretches.[5][8]
Synthesis and Preparation
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale.
Synthesis from 2-Methoxy-5-nitroaniline
A common and effective laboratory preparation involves a Sandmeyer-type reaction starting from 2-Methoxy-5-nitroaniline.[3] This process transforms the amino group into a diazonium salt, which is subsequently displaced by iodide.
Workflow for Synthesis via Diazotization:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Suspension: Suspend 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL).[3]
-
Acidification: Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C in an ice-salt bath.[3]
-
Diazotization: Add a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) dropwise, keeping the temperature below 5 °C.[3]
-
Iodide Addition: Subsequently, add potassium iodide (16.8 g, 0.101 mol) to the mixture.[3]
-
Reaction: Heat the mixture to 90 °C and maintain for 1 hour.[3]
-
Isolation: Cool the reaction to 0 °C to precipitate the product. The resulting deep red crystals are collected by filtration, washed with water, and dried.[3]
-
Purification: The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the target compound (typical yield: ~75%).[3]
Synthesis from 4-Iodoanisole
An alternative synthesis involves the nitrodeiodination and subsequent iodination of 4-iodoanisole using nitric acid.[9] This pathway proceeds through a mechanism involving iodine migration, where 4-iodoanisole is initially converted to 2,4-di-iodoanisole and 4-nitroanisole. The di-iodinated compound then undergoes nitrodeiodination, and the 4-nitroanisole is slowly iodinated at the 2-position.[9]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the electronic interplay of its substituents, making it a valuable substrate for cross-coupling reactions and other transformations. The iodine atom serves as an excellent leaving group, while the nitro group strongly deactivates the ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the primary site of reactivity for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. This compound is an excellent substrate for this reaction.
General Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with a boronic acid (or ester) in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position of the nitroanisole core, providing access to a diverse library of complex molecules.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[12] This transformation has become a vital tool in pharmaceutical chemistry due to the prevalence of arylamine moieties in drug candidates.[12][13]
General Mechanism: Similar to the Suzuki coupling, the reaction proceeds via oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
The use of this compound in this reaction enables the synthesis of various substituted 2-amino-4-nitroanisole derivatives, which are valuable precursors for further functionalization.
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is fundamental in many synthetic sequences, as the resulting aniline derivative can undergo a host of further reactions (e.g., diazotization, acylation, alkylation).
Common reducing agents for this transformation include:
-
Tin(II) chloride (SnCl₂) in concentrated HCl.
-
Catalytic hydrogenation (e.g., H₂, Pd/C).
-
Iron (Fe) or Zinc (Zn) in acidic media.
The reduction of this compound would yield 2-Iodo-4-aminoanisole (2-Iodo-p-anisidine), a trifunctional intermediate poised for diverse synthetic applications.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
Hazard Identification : The compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Some sources indicate it is suspected of causing cancer.[14][15] It is also considered harmful or very toxic to aquatic life.[6][14][15]
-
Personal Protective Equipment (PPE) : When handling, wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and laboratory clothing.[16][17] If dusts are generated, respiratory protection (e.g., N95 dust mask) is required.[14]
-
Handling and Storage : Use only in a well-ventilated area, preferably a chemical fume hood.[17] Avoid creating dust and avoid contact with skin, eyes, and clothing.[18] Store in a tightly closed, dry container in a well-ventilated place.[14][18] It should be kept cold and may be light-sensitive.[6]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[14]
-
Eye Contact : Rinse out with plenty of water and consult an ophthalmologist.[14]
-
Inhalation : Move to fresh air. If symptoms persist, seek medical attention.[14][17]
-
Ingestion : Immediately make the victim drink water (two glasses at most) and consult a physician.[14]
-
Conclusion
This compound is a synthetically valuable building block whose utility is derived from its unique trifunctional substitution pattern. Its well-defined physicochemical and spectroscopic properties facilitate its identification and use. The presence of a reactive carbon-iodine bond makes it an ideal substrate for powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. Furthermore, the reducible nitro group provides another avenue for synthetic diversification. Adherence to strict safety protocols is necessary when handling this compound. For researchers in medicinal chemistry and materials science, this compound remains a key intermediate for accessing novel and diverse chemical entities.
References
- PrepChem.com.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- ChemBK. 3-Nitro-4-Iodoanisole. [Link]
- Wikipedia.
- ChemBK. 3-Nitro-4-iodoanisol. [Link]
- CPAChem.
- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
- SIELC Technologies. This compound. [Link]
- PubChem. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659. [Link]
- Baba Farid Group of Institutions.
- Alfa Aesar.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Wychem. This compound. [Link]
- Chemsrc. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PubMed.
- ACS GCI Pharmaceutical Roundtable.
- Common Organic Chemistry.
- PubChemLite. This compound (C7H6INO3). [Link]
- PubChem. 4-Iodoanisole | C7H7IO | CID 69676. [Link]
- ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
- PubChem. 4-Nitroanisole | C7H7NO3 | CID 7485. [Link]
- ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NIH - PMC. 2,4-Diiodo-3-nitroanisole. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- eGyanKosh. NITRO COMPOUNDS. [Link]
- VSSD College, Kanpur. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
- Chemical-Suppliers.com. 2-Iodo-5-Nitroanisole | CAS 5458-84-4. [Link]
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 5399-03-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. PubChemLite - this compound (C7H6INO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound(5399-03-1) 1H NMR [m.chemicalbook.com]
- 9. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitroanisole
Introduction: The Strategic Importance of 2-Iodo-4-nitroanisole in Modern Organic Synthesis
This compound is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1][2][3] Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a versatile iodine atom, makes it a highly valuable intermediate for various cross-coupling reactions and further functionalization. The presence of the nitro group can influence the reactivity of the aromatic ring, while the iodo group serves as an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Pathway 1: Synthesis via Diazotization of 2-Methoxy-5-nitroaniline
This is a classic and widely employed method for the synthesis of this compound, leveraging the Sandmeyer reaction.[4][5][6] The process begins with the diazotization of 2-methoxy-5-nitroaniline, followed by the introduction of iodine using potassium iodide.
Reaction Workflow
Caption: Synthesis of this compound from 2-Methoxy-5-nitroaniline.
Mechanistic Insights
The reaction proceeds in two key stages:
-
Diazotization: 2-Methoxy-5-nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄).[7][8][9] The reaction must be carried out at low temperatures (below 5 °C) to prevent the resulting diazonium salt from decomposing. The amine group of the starting material acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the stable diazonium salt.
-
Iodination (Sandmeyer-type reaction): The diazonium salt is then treated with potassium iodide (KI).[1] Unlike typical Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts with iodide ions is facile and does not necessitate a catalyst.[6] The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very good leaving group, to form the final product, this compound. The reaction is driven to completion by heating.
Experimental Protocol
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water
-
Ice-salt bath
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 2-methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL).[1]
-
Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C in an ice-salt bath.[1]
-
Add a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]
-
Add potassium iodide (16.8 g, 0.101 mol) to the mixture.[1]
-
Heat the reaction mixture to 90 °C and maintain for 1 hour.[1]
-
Cool the reaction to 0 °C to precipitate the product as deep red crystals.[1]
-
Filter the crystals, wash with water, and dry.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-iodo-1-methoxy-4-nitrobenzene.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-5-nitroaniline | [1] |
| Key Reagents | NaNO₂, H₂SO₄, KI | [1] |
| Reaction Temperature | < 5 °C (diazotization), 90 °C (iodination) | [1] |
| Reaction Time | 1 hour (iodination) | [1] |
| Yield | 75% | [1] |
Pathway 2: Direct Iodination of 4-Nitroanisole
A more direct approach involves the electrophilic iodination of 4-nitroanisole. This method circumvents the need for a diazotization step.
Reaction Workflow
Caption: Direct Iodination of 4-Nitroanisole.
Mechanistic Insights
In this pathway, molecular iodine (I₂) is used as the iodine source, and nitric acid (HNO₃) acts as an oxidant in an acetic acid solvent.[10] The direct iodination of aromatic compounds with molecular iodine is often slow due to the low electrophilicity of iodine.[10] The presence of an oxidizing agent like nitric acid is crucial to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring of 4-nitroanisole. The methoxy group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The combined effect of these two substituents directs the incoming electrophile to the position ortho to the methoxy group.
Experimental Protocol
While a specific protocol for the direct iodination of 4-nitroanisole to this compound is not detailed in the provided search results, a general procedure for the iodination of activated aromatics using this reagent system can be adapted.[10]
General Procedure:
-
Dissolve 4-nitroanisole in glacial acetic acid.
-
Add molecular iodine (I₂) to the solution.
-
Add nitric acid (HNO₃) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 4 hours for 4-nitroaniline).[10]
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Nitroanisole | |
| Key Reagents | I₂, HNO₃, Acetic Acid | [10] |
| Reaction Temperature | Room Temperature | [10] |
| Reaction Time | Typically a few hours | [10] |
| Yield | High yields (90-98%) are reported for similar substrates. | [10] |
Alternative Pathway: Nitrodeiodination of 4-Iodoanisole
An interesting, albeit less direct, route to this compound involves the nitrodeiodination of 4-iodoanisole.[11] This reaction proceeds through a complex mechanism involving iodine migration.
Reaction Workflow
Caption: Synthesis via Nitrodeiodination of 4-Iodoanisole.
Mechanistic Insights
The reaction of 4-iodoanisole with nitric acid is not a simple nitration. It involves a rapid nitrodeiodination to form 4-nitroanisole and an iodination to give 2,4-diiodoanisole.[11] Subsequently, the 2,4-diiodoanisole undergoes a slower nitrodeiodination at the 4-position, releasing free iodine. This free iodine then slowly iodinates the 4-nitroanisole at the 2-position to yield the final product.[11] Nitrous acid acts as a catalyst in this process.[11]
This pathway is more of mechanistic interest than a practical synthetic route due to the formation of multiple products and the slow final iodination step.
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product, this compound, requires purification. Silica gel column chromatography is a common and effective method for obtaining a high-purity product.[1][12] The purified compound can be characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the molecule. For 2-iodo-1-methoxy-4-nitrobenzene, the expected signals are a singlet for the methoxy protons and distinct signals for the aromatic protons.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.[1]
-
Melting Point: The melting point of the purified solid can be compared to literature values for identity and purity confirmation.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The iodo group allows for the introduction of various substituents through cross-coupling reactions, enabling the construction of complex molecular scaffolds. Its utility is evident in the synthesis of compounds with potential therapeutic applications.[13][14]
Conclusion
The synthesis of this compound can be achieved through several pathways, with the diazotization of 2-methoxy-5-nitroaniline being a reliable and high-yielding method. The direct iodination of 4-nitroanisole offers a more atom-economical approach, while the nitrodeiodination of 4-iodoanisole provides valuable mechanistic insights. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors.
References
- Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]
- Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]
- Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]
- Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- 3-Nitro-4-Iodoanisole. ChemBK. [Link]
- 3-Nitro-4-iodoanisol. ChemBK. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. L.S.College, Muzaffarpur. [Link]
- Sandmeyer reaction. Wikipedia. [Link]
- 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659. PubChem. [Link]
- This compound. SIELC Technologies. [Link]
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Acta Chemica Scandinavica. [Link]
- Process for the preparation of 2-amino-4-nitro-anisole.
- 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis of 4-Iodonitrobenzene. 123HelpMe.com. [Link]
- This compound. Wychem. [Link]
- Diazotis
- Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. a.
- 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211. PubChem. [Link]
- 2,4-Diiodo-3-nitroanisole. PMC - NIH. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
- 2-Nitroanisole. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
- N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 11. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitroanisole
Introduction
2-Iodo-4-nitroanisole, a substituted aromatic compound, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising an electron-donating methoxy group and electron-withdrawing nitro and iodo groups on a benzene ring, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its key physicochemical parameters, detailed experimental protocols for their determination, spectral analysis, and essential safety and handling information.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are crucial for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₃ | [1][2] |
| Molecular Weight | 279.03 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 92-98 °C | [3][4][5] |
| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [3][6] |
| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [3] |
| CAS Number | 5399-03-1 | [1][4][7] |
| LogP | 2.80 | [7] |
Chemical Structure
The structural arrangement of this compound is fundamental to its chemical behavior. The interplay of the substituents on the benzene ring dictates its reactivity in various chemical transformations.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that this compound is a solid at room temperature with a high predicted boiling point, its boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.
Methodology (Thiele Tube Method - adapted for high-melting solids):
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Procedure: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.
-
Observation: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.
Causality Behind Experimental Choices:
-
Reduced Pressure: Not explicitly detailed in this simple method, but for a compound with a high boiling point, this would be performed under vacuum to lower the boiling point and prevent decomposition.
-
Inverted Capillary: The inverted capillary acts as a manometer, indicating when the vapor pressure of the sample equals the external pressure.
Solubility Profile
Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.
Qualitative Solubility Assessment:
A systematic approach is taken to determine the solubility in a range of common laboratory solvents with varying polarities.
Methodology:
-
Solvent Selection: A panel of solvents is chosen, including water, ethanol, acetone, dichloromethane, toluene, and hexane.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble.
Quantitative Solubility Determination (Gravimetric Method):
For a more precise measurement, a gravimetric method can be employed.
Methodology:
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Isolation of Solute: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated completely under reduced pressure or in a fume hood.
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in terms of g/100 mL or mol/L.
Caption: Workflow for Quantitative Solubility Determination.
Synthesis and Purification
This compound is typically synthesized from 2-methoxy-5-nitroaniline via a Sandmeyer-type reaction. [8] Reaction Scheme:
2-Methoxy-5-nitroaniline → [Diazonium Salt] → this compound
Step-by-Step Protocol:
-
Diazotization: 2-Methoxy-5-nitroaniline is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to below 5 °C in an ice-salt bath. [8]2. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. [8]3. Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is heated (e.g., to 90 °C) to facilitate the substitution of the diazonium group with iodine. [8]4. Isolation and Purification: Upon cooling, the crude this compound precipitates out of the solution. The solid is collected by filtration, washed with water, and dried. [8]5. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an eluent such as an ethyl acetate/hexane mixture. [8]
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H). [8] Interpretation:
-
δ 8.57 (s, 1H): This singlet corresponds to the proton on the carbon between the iodo and nitro groups (C3-H). Its significant downfield shift is due to the strong electron-withdrawing effect of the adjacent nitro group. The singlet multiplicity indicates no adjacent protons.
-
δ 8.28 (d, 1H): This doublet is assigned to the proton ortho to the nitro group (C5-H). It is shifted downfield due to the deshielding effect of the nitro group and is split into a doublet by the adjacent proton at C6.
-
δ 7.19 (d, 1H): This doublet corresponds to the proton ortho to the methoxy group (C6-H). The electron-donating methoxy group shields this proton to some extent, resulting in a more upfield chemical shift compared to the other aromatic protons. It is split into a doublet by the neighboring proton at C5.
-
δ 3.98 (s, 3H): This singlet with an integration of 3H is characteristic of the methyl protons of the methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents.
Reactivity and Stability
The reactivity of this compound is governed by the electronic properties of its substituents.
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. It also activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
-
Iodo Group: The iodo group is a deactivating group but is ortho, para-directing in electrophilic aromatic substitution. In nucleophilic aromatic substitution, it can act as a leaving group.
-
Methoxy Group: The electron-donating methoxy group is an activating group and is ortho, para-directing in electrophilic aromatic substitution.
Stability:
This compound is a stable compound under normal laboratory conditions. [9]However, like many nitroaromatic compounds, it may decompose at high temperatures. [10]It should be stored in a cool, dry place, away from strong oxidizing agents. [6]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6][11]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Incompatibilities: Avoid contact with strong oxidizing agents. [6]* First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water. [6] * Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention. [6] * Ingestion: Wash out the mouth with water and seek immediate medical attention. [6] * Inhalation: Move to fresh air. If symptoms persist, seek medical attention. [6]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. [11][12][13][14][15]
-
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The information presented, from its fundamental physicochemical constants to detailed experimental protocols and safety guidelines, is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the effective and safe utilization of this versatile compound in the advancement of chemical synthesis and drug discovery.
References
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Iodo-4-nitroaniline | CAS#:6293-83-0 | Chemsrc [chemsrc.com]
- 3. 2-Iodo-1-methoxy-4-nitrobenzene , 95% , 5399-03-1 - CookeChem [cookechem.com]
- 4. 5399-03-1 this compound AKSci X8330 [aksci.com]
- 5. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. This compound | 5399-03-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. case.edu [case.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
2-Iodo-4-nitroanisole CAS number 5399-03-1
An In-Depth Technical Guide to 2-Iodo-4-nitroanisole (CAS No. 5399-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring a methoxy group, a nitro group, and an iodine atom—provides a versatile platform for constructing complex molecular architectures. The iodine atom acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the nitro group offers a handle for reduction to an amine or can act as a directing group, and the methoxy group modulates the electronic properties of the ring. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, an exploration of its core reactivity in key transformations, and essential safety protocols, positioning it as an indispensable tool for professionals in chemical research and drug development.
Compound Profile and Physicochemical Properties
This compound, also known by its IUPAC name 2-iodo-1-methoxy-4-nitrobenzene, is a solid at room temperature, typically appearing as a light brown or yellow crystalline powder.[1] Its structural and electronic features are central to its utility in synthetic chemistry.
Nomenclature and Chemical Identifiers
-
CAS Number : 5399-03-1[2]
-
IUPAC Name : 2-iodo-1-methoxy-4-nitrobenzene[3]
-
Synonyms : 2-Iodo-4-nitrophenyl methyl ether, Benzene, 2-iodo-1-methoxy-4-nitro-[4][5]
-
Molecular Formula : C₇H₆INO₃[2]
-
Molecular Weight : 279.03 g/mol [2]
-
InChI Key : KBQBNJHOTNIGDD-UHFFFAOYSA-N[3]
-
Canonical SMILES : COC1=CC=C([O-])C=C1I[3]
Caption: Figure 1: Chemical Structure of this compound
Physicochemical Data
The physical properties of this compound are summarized below. These values are critical for determining appropriate reaction and storage conditions.
| Property | Value | Reference(s) |
| Appearance | Light brown to brown solid | [6] |
| Melting Point | 92-98 °C | [4][7] |
| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [1][8] |
| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [1][8] |
| Purity Specification | ≥98% (HPLC) | [7] |
| Storage Temperature | Room temperature, sealed in dry, keep in dark place | [6] |
Spectral Data
Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available from various chemical suppliers and spectral databases.[9][10][11] Key ¹H NMR signals in DMSO-d6 are observed at δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), and 3.98 (s, 3H), corresponding to the aromatic protons and the methoxy group protons, respectively.[9]
Synthesis and Purification
The most common and reliable synthesis of this compound proceeds from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.
Caption: Figure 2: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures.[9]
Materials:
-
2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol)
-
Concentrated Sulfuric Acid (12 mL, 0.22 mol)
-
Sodium Nitrite (NaNO₂) (4.8 g, 0.070 mol)
-
Potassium Iodide (KI) (16.8 g, 0.101 mol)
-
Deionized Water
-
Ethyl Acetate / Hexane for chromatography
Procedure:
-
Suspension Preparation: Suspend 2-Methoxy-5-nitroaniline (10.0 g) in 150 mL of water in a suitable reaction vessel.
-
Acidification: Slowly add concentrated sulfuric acid (12 mL) to the suspension while stirring. The exotherm should be managed by external cooling.
-
Diazotization: Cool the reaction mixture to below 5 °C using an ice-salt bath. This low temperature is critical to prevent the highly reactive and unstable diazonium salt intermediate from decomposing.
-
Nitrite Addition: Add a solution of sodium nitrite (4.8 g in 40 mL of water) dropwise to the cold mixture. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the mixture's appearance.
-
Iodide Displacement: Once the diazotization is complete, add potassium iodide (16.8 g) portion-wise to the reaction mixture.
-
Reaction Completion: Heat the mixture to 90 °C and maintain this temperature for 1 hour. The heating facilitates the decomposition of the diazonium salt and the displacement by iodide, liberating nitrogen gas.
-
Product Precipitation: Cool the reaction mixture to 0 °C. The product, this compound, will precipitate as deep red or brown crystals.[9]
-
Isolation: Collect the crude product by filtration. Wash the crystals thoroughly with cold water to remove inorganic salts and dry them. A typical yield for the crude product is around 75%.[9]
Purification
The crude product can be purified by silica gel column chromatography using an eluent system such as ethyl acetate/hexane to afford the high-purity target compound.[9]
Chemical Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from the distinct electronic contributions of its substituents.
-
Iodo Group (-I): The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. This site is the primary reactive handle for palladium-catalyzed cross-coupling reactions.[1]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a route to further functionalization.
-
Methoxy Group (-OCH₃): This is an electron-donating group, which activates the ring, although its influence is moderated by the powerful nitro group.
Caption: Figure 3: Key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and this compound is an excellent substrate due to the high reactivity of the C-I bond.[12][13] This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.
Representative Protocol:
-
Vessel Preparation: To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[14][15]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 0.05 equiv), or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).[14]
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF, dioxane, toluene) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the 2-aryl-4-nitroanisole product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[16][17] This reaction couples the aryl iodide with a primary or secondary amine.
Representative Protocol:
-
Vessel Preparation: In an oven-dried vial under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos, BINAP), and a strong, non-nucleophilic base (e.g., KOt-Bu, Cs₂CO₃).[18]
-
Solvent: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the sealed vial to 80-110 °C with stirring. The progress is monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Applications in Research and Drug Development
Nitroarenes are crucial components in many FDA-approved drugs and bioactive molecules.[19][20] this compound serves as a precursor to a wide range of substituted anilines and biaryls that are key pharmacophores.
-
Scaffold for Medicinal Chemistry: Following cross-coupling, the nitro group can be reduced to an aniline. This aniline can then be further functionalized via acylation, sulfonylation, or other reactions to build libraries of compounds for screening.
-
Intermediate for Dye Synthesis: The resulting anilines are also precursors to azo dyes and other coloring agents.[21]
-
Material Science: The biaryl structures synthesized via Suzuki coupling can be incorporated into organic electronics and polymers.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
-
Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Harmful if swallowed.[6][8]
-
Environmental Hazards: Very toxic to aquatic life.[4]
-
Special Precautions: Classified as a Dangerous Good for transport.[2]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area or in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Eye Protection: Use safety glasses with side-shields or goggles.[22]
-
Respiratory Protection: For nuisance exposures or when dust formation is possible, use an approved particle respirator (e.g., N95).[23]
-
Skin Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[6][24]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound (CAS 5399-03-1) is a powerful and versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable starting material for the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables researchers to safely and effectively leverage this compound to advance projects in drug discovery, materials science, and chemical synthesis.
References
- Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.).
- Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.).
- This compound - SIELC Technologies. (2018, May 16).
- This compound | Call Wychem 01440 820338. (n.d.). Wychem.
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- This compound (C7H6INO3) - PubChemLite. (n.d.).
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26).
- 2,4-Diiodo-3-nitroanisole - PMC - NIH. (2012, May 1).
- The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. (n.d.).
- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2019, February 13).
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.).
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... - ResearchGate. (n.d.).
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.).
- CN115772105B - Synthesis method of 4-nitroanisole - Google Patents. (n.d.).
- 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.).
- N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. (n.d.).
- 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem - NIH. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 5399-03-1 [m.chemicalbook.com]
- 7. 5399-03-1 this compound AKSci X8330 [aksci.com]
- 8. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 9. This compound | 5399-03-1 [chemicalbook.com]
- 10. This compound(5399-03-1) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. 2-IODO-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Structure and Reactivity of 2-Iodo-4-nitroanisole
Abstract: This technical guide provides a comprehensive analysis of 2-Iodo-4-nitroanisole (CAS 5399-03-1), a key halogenated nitroaromatic intermediate in modern organic synthesis. The document delineates a robust synthetic protocol, offers a detailed structural elucidation through spectroscopic analysis, and explores the compound's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with actionable insights for laboratory applications.
Introduction and Physicochemical Properties
This compound is a highly functionalized aromatic compound belonging to the class of substituted anisoles. Its structure, featuring a methoxy group, a nitro group, and an iodine atom on a benzene ring, makes it a valuable and versatile building block in synthetic chemistry.[1] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and iodo groups, combined with the lability of the carbon-iodine bond, defines its chemical behavior and utility.[2] This compound serves as a crucial precursor for the synthesis of more complex molecular architectures, finding applications in pharmaceutical research and materials science.[1][3]
A summary of its core physicochemical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₃ | [4] |
| Molecular Weight | 279.03 g/mol | [4] |
| Appearance | Light brown to brown solid | [5] |
| Melting Point | 96-98 °C | [5] |
| CAS Number | 5399-03-1 | [4] |
Synthesis of this compound
The most common and efficient synthesis of this compound proceeds from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction.[1][5] This process involves the diazotization of the primary aromatic amine followed by substitution with iodide.
Causality of Experimental Design
The chosen protocol is a self-validating system grounded in established reaction mechanisms.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, like sulfuric acid) at low temperatures (below 5 °C). The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate. Sulfuric acid serves both to generate nitrous acid and to protonate the amine, increasing its solubility and activating it for the reaction.
-
Iodide Substitution: The subsequent introduction of potassium iodide provides the iodide nucleophile, which displaces the dinitrogen gas from the diazonium salt to form the stable C-I bond. Heating the mixture to 90 °C facilitates this substitution and drives the reaction to completion by expelling the gaseous N₂ byproduct.[1]
Detailed Experimental Protocol
Starting Material: 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) Reagents: Concentrated Sulfuric Acid (12 mL, 0.22 mol), Sodium Nitrite (4.8 g, 0.070 mol), Potassium Iodide (16.8 g, 0.101 mol), Water.
-
Preparation of Amine Suspension: Suspend 2-Methoxy-5-nitroaniline (10.0 g) in 150 mL of water in a flask equipped with a magnetic stirrer.
-
Acidification: Cool the suspension in an ice-salt bath to maintain a temperature below 5 °C. Slowly add concentrated sulfuric acid (12 mL) dropwise.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (4.8 g in 40 mL of water) dropwise to the reaction mixture. Stir for 30 minutes at this temperature.
-
Iodination: To the cold diazonium salt solution, add solid potassium iodide (16.8 g) in portions.
-
Reaction Completion: Remove the ice bath and heat the mixture to 90 °C. Maintain this temperature for 1 hour, during which nitrogen gas will evolve.
-
Isolation and Purification: Cool the reaction mixture to 0 °C. The product will precipitate as deep red crystals. Filter the crystals, wash thoroughly with cold water, and dry. For higher purity, perform silica gel column chromatography using an ethyl acetate/hexane eluent system.[1]
Expected Yield: ~75% (13.6 g).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation via Spectroscopic Analysis
The confirmation of the this compound structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms. The aromatic region is particularly informative, confirming the 1,2,4-substitution pattern.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| H-3 | 8.57 | d (J ≈ 2.5 Hz) | Doublet. Deshielded by the adjacent nitro group (ortho) and iodo group. Small coupling constant indicates meta-coupling to H-5. |
| H-5 | 8.28 | dd (J ≈ 9.0, 2.5 Hz) | Doublet of doublets. Deshielded by the para nitro group. Large coupling constant indicates ortho-coupling to H-6; small constant is meta-coupling to H-3. |
| H-6 | 7.19 | d (J ≈ 9.0 Hz) | Doublet. Shielded by the adjacent methoxy group (ortho). Large coupling constant indicates ortho-coupling to H-5. |
| -OCH₃ | 3.98 | s | Singlet. Typical chemical shift for a methoxy group attached to an aromatic ring. |
| Data acquired in DMSO-d₆ at 300 MHz.[1] |
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic ring and one for the methoxy group. While a publicly indexed, peer-reviewed spectrum with explicit peak assignments is elusive, the chemical shifts can be reliably predicted based on substituent effects on the benzene ring (base value: 128.5 ppm).[6]
| Carbon Assignment | Substituent Effects | Predicted Shift (δ, ppm) | Rationale |
| C-1 (-OCH₃) | ipso-OCH₃ (+31) | ~159.5 | Strongly deshielded by the directly attached electronegative oxygen. |
| C-2 (-I) | ortho-OCH₃ (-14), ipso-I (-32) | ~82.5 | Very strong shielding from the 'heavy atom effect' of iodine dominates.[7] |
| C-3 | para-OCH₃ (-8), meta-I (+2), meta-NO₂ (+1) | ~123.5 | Influenced by the para-donating methoxy and meta-withdrawing groups. |
| C-4 (-NO₂) | ipso-NO₂ (+20) | ~148.5 | Strongly deshielded by the electron-withdrawing nitro group. |
| C-5 | meta-OCH₃ (+1), meta-I (+2), ortho-NO₂ (-5) | ~126.5 | Primarily influenced by the ortho-withdrawing effect of the nitro group. |
| C-6 | ortho-OCH₃ (-14) | ~114.5 | Strongly shielded by the electron-donating effect of the methoxy group. |
| -OCH₃ | - | ~56.0 | Typical range for an aryl methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretch | Aromatic C-H |
| 3000–2850 | C-H stretch | Methyl (-OCH₃) |
| 1550–1475 | N-O asymmetric stretch | Nitro (-NO₂) (Strong) |
| 1600–1400 | C=C stretch (in-ring) | Aromatic Ring |
| 1360–1290 | N-O symmetric stretch | Nitro (-NO₂) (Strong) |
| 1320–1000 | C-O stretch | Aryl Ether (-OCH₃) |
| Source: Characteristic IR absorption data from standard tables.[1][8] The two strong, distinct peaks for the nitro group are the most prominent and diagnostic features in the IR spectrum. |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern. The reported LCMS data shows a peak for the protonated molecule, confirming the molecular formula.
| Ion | m/z (mass-to-charge) | Method | Interpretation |
| [M+H]⁺ | 280.1 | LCMS | Confirms the molecular weight of 279.03 g/mol .[1] |
| [M]⁺ | 278.93869 | Predicted | Molecular ion peak corresponding to the exact mass.[8] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbon-iodine bond, which is the most labile site for substitution. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling reactions compared to the corresponding bromides or chlorides due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[10] this compound is an excellent electrophilic partner for this transformation.
Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key reaction for synthesizing arylalkynes and conjugated enynes.[9]
Catalytic Cycle: The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. The final reductive elimination step yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[1]
Caption: Dual catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Safety and Handling
This compound should be handled with appropriate caution in a laboratory setting. Based on available safety data sheets, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.
-
Conclusion
This compound is a synthetically valuable intermediate whose structure is well-defined by a suite of spectroscopic techniques. Its primary utility stems from the high reactivity of its carbon-iodine bond, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. A thorough understanding of its synthesis, structural properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and advanced organic materials.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Dudek, G. O., & Dudek, E. P. (n.d.). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate.
- Wikipedia. (n.d.). Suzuki reaction.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). This compound.
- SpectraBase. (n.d.). This compound.
- Lauterbur, P. C. (1963). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of the American Chemical Society, 83(8), 1838-1846.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. chem.libretexts.org [chem.libretexts.org]
2-Iodo-4-nitroanisole molecular weight
An In-Depth Technical Guide to 2-Iodo-4-nitroanisole for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 5399-03-1), a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, reactivity, and practical applications. Authored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, provides validated protocols, and emphasizes safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and support advanced research and development endeavors.
Introduction to this compound
This compound, also known as 2-iodo-1-methoxy-4-nitrobenzene, is a substituted aromatic compound that serves as a versatile and valuable building block in modern organic chemistry.[1] Its structure is characterized by an anisole core functionalized with both an iodine atom and a nitro group. This unique combination of functional groups imparts a distinct reactivity profile, making it an important precursor for the synthesis of more complex molecular architectures.
In the fields of medicinal chemistry and drug development, compounds like this compound are instrumental. The presence of the iodo group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. This dual functionality enables chemists to strategically construct libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.[2][3]
Physicochemical and Structural Properties
A precise understanding of a compound's physicochemical properties is the foundation of its application in a laboratory setting. The molecular weight, in particular, is critical for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry.
The molecular formula of this compound is C7H6INO3.[4] Its molecular weight is 279.03 g/mol .[4][5] This value is derived from the sum of the atomic weights of its constituent atoms (seven carbon, six hydrogen, one iodine, one nitrogen, and three oxygen).
Below is a summary of its key properties:
| Property | Value | Source(s) |
| Molecular Formula | C7H6INO3 | [4][6] |
| Molecular Weight | 279.03 g/mol | [4][5] |
| Monoisotopic Mass | 278.939238 g/mol | [7] |
| CAS Number | 5399-03-1 | [1][4][5][6] |
| Appearance | Solid | [8] |
| Melting Point | 96-98 °C | [5] |
| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [9] |
| Density | 1.9 ± 0.1 g/cm3 | [9] |
| LogP | 2.80 | [6] |
Chemical Structure
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 2-Iodo-4-nitroanisole: A Focus on Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-nitroanisole is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its synthesis is a critical process, and the selection of an appropriate starting material is paramount to achieving high yields and purity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed analysis of the most efficacious starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of three distinct functional groups—an iodo group, a nitro group, and a methoxy group—on the aromatic ring provides a versatile platform for further chemical modifications. The iodo group is an excellent leaving group in cross-coupling reactions, the nitro group can be readily reduced to an amine, and the methoxy group can be cleaved to a phenol, offering multiple avenues for molecular elaboration.
Primary Synthetic Pathways and Starting Material Analysis
The synthesis of this compound can be approached from several starting materials. The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the reaction. Here, we will explore the most common and practical starting materials.
The Preferred Route: Starting from 2-Amino-4-nitroanisole
The most direct and widely employed method for the synthesis of this compound begins with 2-Amino-4-nitroanisole (also known as 2-methoxy-5-nitroaniline). This approach utilizes a Sandmeyer-type reaction, a robust and well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2]
Causality Behind this Choice: The Sandmeyer reaction is a high-yielding and reliable transformation. The starting material, 2-Amino-4-nitroanisole, is commercially available. The reaction proceeds in two distinct, well-controlled steps: diazotization followed by iodide displacement. This stepwise nature allows for careful monitoring and optimization of the reaction conditions.
Reaction Mechanism:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form a diazonium salt.[3] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide. The diazonium group (N₂) is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward, allowing for the substitution of the iodide ion onto the aromatic ring.
Experimental Protocol: Synthesis of this compound from 2-Amino-4-nitroanisole [4]
Materials:
-
2-Amino-4-nitroanisole (2-Methoxy-5-nitroaniline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Ethyl Acetate
-
Hexane
-
Silica Gel
Procedure:
-
Suspend 2-Amino-4-nitroanisole (10.0 g, 0.060 mol) in water (150 mL).
-
Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Add potassium iodide (16.8 g, 0.101 mol) to the reaction mixture.
-
Heat the mixture to 90 °C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to 0 °C to precipitate the product.
-
Filter the deep red crystals, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford this compound.
Expected Yield: Approximately 75%[4]
Alternative Route: Starting from 4-Nitroanisole
A seemingly more direct approach would be the direct iodination of 4-nitroanisole. However, this route is more complex than it appears. The methoxy group is an ortho-, para-director, and the nitro group is a meta-director. In 4-nitroanisole, the positions ortho to the methoxy group are also meta to the nitro group, making direct iodination at the 2-position feasible. However, controlling the regioselectivity and preventing side reactions can be challenging.
Mechanistic Considerations: The direct iodination of aromatic compounds is often hampered by the formation of hydrogen iodide (HI), which can reduce the product.[5] Therefore, an oxidizing agent is typically required to consume the HI and generate a more electrophilic iodine species. Research has shown that the reaction of 4-iodoanisole with nitric acid can lead to this compound through a complex mechanism involving nitrodeiodination and subsequent iodination.[6] This suggests that direct, selective iodination of 4-nitroanisole may not be a straightforward, high-yielding process.
A Multi-Step Alternative: Starting from 4-Nitroaniline
Another potential synthetic pathway begins with the more readily available 4-nitroaniline. This route involves two key transformations: the iodination of 4-nitroaniline to produce 2-iodo-4-nitroaniline, followed by a reaction to convert the amino group to a methoxy group.
Step 1: Iodination of 4-Nitroaniline
Several methods exist for the iodination of 4-nitroaniline. A common approach involves the use of iodine monochloride (ICl) in a suitable solvent like acetic acid or acetonitrile.[7][8][9] Another effective method utilizes molecular iodine in the presence of an oxidizing agent like nitric acid.[5]
Experimental Protocol: Iodination of 4-Nitroaniline with Iodine Monochloride [9]
Materials:
-
4-Nitroaniline
-
Iodine Monochloride (ICl)
-
Acetic Acid
Procedure:
-
Dissolve 4-nitroaniline (20 g) in acetic acid (50 ml).
-
Add a solution of iodine monochloride (23.54 g) in acetic acid (50 ml) dropwise over one hour with stirring.
-
Continue stirring for an additional hour.
-
Pour the dark mixture into water (1 liter) to precipitate the product.
-
Collect and dry the yellow solid (2-iodo-4-nitroaniline).
Step 2: Conversion of the Amino Group to a Methoxy Group
The conversion of the amino group in 2-iodo-4-nitroaniline to a methoxy group is the subsequent challenge in this synthetic route. This transformation is not as straightforward as the initial iodination. One possible, though not explicitly detailed in the provided search results for this specific substrate, would be a diazotization of the amino group followed by a reaction with methanol. However, this would be a multi-step process in itself and may not be as efficient as the direct Sandmeyer reaction on 2-amino-4-nitroanisole.
Comparative Analysis of Starting Materials
| Starting Material | Synthetic Route | Advantages | Disadvantages |
| 2-Amino-4-nitroanisole | One-step Sandmeyer-type reaction | High yield, well-established protocol, direct conversion | Starting material may be less common than 4-nitroaniline |
| 4-Nitroanisole | Direct iodination | Potentially the most direct route | Complex mechanism, potential for side reactions, may require harsh conditions |
| 4-Nitroaniline | Multi-step: Iodination followed by conversion of amino to methoxy group | Readily available and inexpensive starting material | Longer synthetic route, conversion of the amino group to a methoxy group can be challenging |
Visualizing the Synthetic Workflows
Workflow 1: Synthesis from 2-Amino-4-nitroanisole
Caption: Synthesis of this compound from 2-Amino-4-nitroanisole.
Workflow 2: Synthesis from 4-Nitroaniline
Caption: Multi-step synthesis of this compound from 4-Nitroaniline.
Conclusion and Recommendations
For the laboratory-scale or industrial synthesis of this compound, starting from 2-Amino-4-nitroanisole via a Sandmeyer-type reaction is the most recommended route. This method is well-documented, proceeds with high yield, and is mechanistically well-understood. While the direct iodination of 4-nitroanisole appears attractive due to its atom economy, the potential for side reactions and the complexity of the reaction mechanism make it a less reliable choice. The multi-step synthesis from 4-nitroaniline, while utilizing a more common starting material, introduces additional synthetic steps that can lower the overall yield and increase the complexity of the process.
For researchers and drug development professionals, the choice of starting material will ultimately depend on a balance of factors including cost, availability, scale, and the desired purity of the final product. However, for a robust and reproducible synthesis, the path from 2-Amino-4-nitroanisole stands out as the superior choice.
References
- Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.).
- Synthesis of 2-Iodo-4-nitroaniline (12) - PrepChem.com. (n.d.).
- Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.).
- Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. This compound | 5399-03-1 [chemicalbook.com]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2-Iodo-4-nitroanisole
This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of 2-iodo-4-nitroanisole, a valuable intermediate in pharmaceutical and fine chemical development. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings and practical execution.
Introduction: The Significance of Electrophilic Aromatic Substitution in Aryl Iodide Synthesis
Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The introduction of an iodine atom onto an aromatic scaffold to form an aryl iodide is of particular importance. Aryl iodides are highly versatile synthetic intermediates, primarily due to the C-I bond's reactivity in a myriad of cross-coupling reactions, which are instrumental in constructing complex molecular architectures.[2] This guide will dissect the synthesis of this compound, focusing on the mechanistic nuances dictated by the electronic interplay of the substituents on the anisole ring.
Mechanistic Deep Dive: The Iodination of 4-Nitroanisole
The synthesis of this compound from 4-nitroanisole proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the aromatic ring: the methoxy group (-OCH₃) and the nitro group (-NO₂).
The Directing Effects of Substituents: A Tale of Two Groups
The methoxy group is a potent activating group and an ortho, para-director.[3][4][5] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect), thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. This increased electron density is most pronounced at the ortho and para positions.[3][5]
Conversely, the nitro group is a strong deactivating group and a meta-director.[3][6] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, rendering the ring less reactive towards electrophiles.[6][7] The deactivating effect is most prominent at the ortho and para positions, leaving the meta position as the least deactivated and thus the most likely site for electrophilic attack on a nitro-substituted ring.
In the case of 4-nitroanisole, these two groups exert opposing influences. The powerfully activating ortho, para-directing methoxy group dominates over the deactivating meta-directing nitro group. Therefore, the incoming electrophile will be directed to the positions ortho to the methoxy group. Since the para position is already occupied by the nitro group, the substitution will occur at one of the ortho positions, leading to the formation of this compound.
The Electrophile: Iodine Monochloride (ICl)
While molecular iodine (I₂) itself is a weak electrophile and generally requires an oxidizing agent to facilitate aromatic iodination,[8][9] iodine monochloride (ICl) is a more potent and commonly employed reagent for this purpose.[2][10][11] The I-Cl bond is polarized, with the less electronegative iodine atom bearing a partial positive charge (δ+), making it sufficiently electrophilic to be attacked by an activated aromatic ring.[2][12]
The Stepwise Mechanism
The electrophilic aromatic substitution reaction for the iodination of 4-nitroanisole with iodine monochloride proceeds through a two-step mechanism:[2]
-
Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring of 4-nitroanisole attack the electrophilic iodine atom of ICl. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack occurs at the carbon atom ortho to the methoxy group due to its strong activating and directing effect.[2]
-
Deprotonation and Re-aromatization: A weak base, such as the chloride ion (Cl⁻) generated in the first step or a solvent molecule, abstracts a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the final product, this compound.[2]
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the reaction mechanism and a general experimental workflow are depicted below using Graphviz.
Caption: Electrophilic aromatic substitution mechanism for the iodination of 4-nitroanisole.
Caption: A generalized experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol outlines a method for the synthesis of this compound based on established procedures for the iodination of activated aromatic compounds.[7]
Materials:
-
4-Nitroanisole
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Appropriate organic solvent for recrystallization (e.g., ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroanisole in a minimal amount of glacial acetic acid.
-
Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride in glacial acetic acid to the 4-nitroanisole solution at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with deionized water and a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Drying: Dry the crude product thoroughly.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Nitroanisole |
| Reagent | Iodine Monochloride |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours (TLC monitored) |
| Work-up | Precipitation in water |
| Purification | Recrystallization/Column Chromatography |
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
¹H NMR Data (300 MHz, DMSO-d6):
-
δ 8.57 (s, 1H)
-
δ 8.28 (d, 1H)
-
δ 7.19 (d, 1H)
-
δ 3.98 (s, 3H)[3]
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns consistent with the structure of this compound.
Conclusion
This technical guide has provided a detailed examination of the electrophilic aromatic substitution mechanism for the synthesis of this compound. A thorough understanding of the directing effects of the methoxy and nitro groups is paramount for predicting the regiochemical outcome of the reaction. The use of iodine monochloride as an effective electrophilic iodinating agent has been highlighted, and a practical experimental protocol has been outlined. The successful synthesis and purification of this compound provides a valuable building block for further synthetic transformations in the pursuit of novel pharmaceuticals and fine chemicals.
References
- Chaikovskii, V. K., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Russian Journal of Organic Chemistry, 36(5), 714-718.
- PrepChem.com.
- PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). [Link]
- Chemia. (2022).
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2024). 16.
- Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2018).
- Master Organic Chemistry. (2017).
- Wikipedia.
- Aakash Institute.
- Luliński, S., et al. (2007). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 12(9), 2104-2116.
- Kitamura, T., et al. (2005). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Chemistry Letters, 34(11), 1534-1535.
- The Organic Chemistry Tutor. (2022).
- Homework.Study.com. Aromatic iodination can be carried out with a number of reagents, including iodine monochloride....
- SlidePlayer.
- LibreTexts Chemistry.
- SpectraBase. This compound. [Link]
- Wikipedia.
- Wiley Online Library. Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
- SIELC Technologies. (2018). This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 5399-03-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(5399-03-1) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
The Strategic Utility of 2-Iodo-4-nitroanisole in Modern Synthetic Chemistry: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical and materials science, the demand for complex molecular architectures necessitates a sophisticated and reliable synthetic toolkit. Among the vast array of chemical intermediates, 2-Iodo-4-nitroanisole has emerged as a cornerstone building block, prized for its predictable reactivity and versatile applications in carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth analysis of this compound, offering field-proven insights into its synthesis, properties, and strategic deployment in key transformations critical to drug discovery and development. We will explore its superior performance in palladium-catalyzed cross-coupling reactions and its utility in nucleophilic aromatic substitution, supported by detailed, validated protocols and a discussion of the mechanistic principles that govern its reactivity.
Introduction: Why this compound?
This compound (CAS No: 5399-03-1) is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure is uniquely primed for a variety of chemical transformations. The key to its utility lies in the orthogonal reactivity of its functional groups:
-
The Iodide Group: A superb leaving group in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the aryl halides, facilitating the often rate-limiting oxidative addition step in catalytic cycles.[2][3]
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and influences the electronic properties of the molecule, impacting reaction rates and regioselectivity.[4][5]
-
The Methoxy Group: An electron-donating group that modulates the electron density of the ring and can influence the regioselectivity of certain reactions.
This combination of features makes this compound a preferred intermediate for constructing complex biaryl, aryl-alkene, and aryl-amine scaffolds that are prevalent in pharmacologically active molecules, including kinase inhibitors and other anticancer agents.[6][7][8]
Physicochemical Properties & Synthesis
A thorough understanding of a reagent's physical properties and its reliable synthesis are paramount for its effective use in a laboratory or production setting.
Core Properties
The physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5399-03-1 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 97-101 °C | [1] |
| Boiling Point | 343.3 °C at 760 mmHg | [1] |
| Density | 1.9 g/cm³ | [1] |
Reference Synthesis Protocol
A robust and scalable synthesis is critical for the accessibility of any key intermediate. The following protocol describes a reliable method for the preparation of this compound from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology: [1]
-
Reaction Setup: Suspend 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL) in a flask equipped with a magnetic stirrer and a cooling bath (ice-salt).
-
Acidification: Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Iodination: Add potassium iodide (16.8 g, 0.101 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 1 hour.
-
Isolation: Cool the mixture to 0 °C. The product will precipitate as deep red crystals. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure 2-iodo-1-methoxy-4-nitrobenzene (Typical yield: ~75%).
The Strategic Advantage in Palladium-Catalyzed Cross-Coupling
The C-I bond in this compound is its most valuable asset for synthetic chemists. Its low bond dissociation energy compared to C-Br and C-Cl bonds makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, as it readily undergoes oxidative addition to the Pd(0) catalyst, often under milder conditions.[2][3]
Reactivity Trend of Aryl Halides: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl
This enhanced reactivity is a critical consideration in complex, multi-step syntheses where mild conditions are necessary to preserve sensitive functional groups on other parts of the molecule.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl compounds found in many pharmaceuticals.[9] this compound is an excellent electrophile for this transformation.
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol: Synthesis of 2-(Aryl)-4-nitroanisole [1][8]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction: Formation of Aryl-Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a common structural motif in natural products and pharmaceuticals.[5][10] The high reactivity of this compound allows this reaction to proceed efficiently.
Representative Protocol: Synthesis of 2-(Alkenyl)-4-nitroanisole [11][12]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), an alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] This reaction often serves as a more versatile alternative to classical methods like nucleophilic aromatic substitution, especially for less activated aryl halides or more complex amines.
Representative Protocol: Synthesis of 2-(Amino)-4-nitroanisole Derivatives [14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are incredibly powerful, classical SNAr remains a cost-effective and efficient method for introducing certain nucleophiles. The strong electron-withdrawing nitro group at the para-position to the methoxy group and ortho to the iodide significantly activates the ring for nucleophilic attack. This makes the displacement of the iodide by strong nucleophiles a viable synthetic strategy.
Mechanism: SNAr of this compound
Caption: The addition-elimination mechanism of SNAr reactions.
Representative Protocol: Amination via SNAr
-
Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv) and a primary or secondary amine (e.g., morpholine, 2.5 mmol, 2.5 equiv) in a pressure vessel.
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (5 mL).
-
Reaction: Seal the vessel and heat to 120-150 °C for 6-18 hours. The high temperature is often required to overcome the activation barrier for this transformation.
-
Workup: Cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile chemical intermediate whose value in modern drug discovery and development cannot be overstated. Its high reactivity in palladium-catalyzed cross-coupling reactions, stemming from the labile carbon-iodine bond, allows for the efficient construction of complex molecular frameworks under relatively mild conditions. Furthermore, its activated aromatic system provides an alternative pathway for functionalization via nucleophilic aromatic substitution. By understanding the fundamental principles of its reactivity and employing validated, robust protocols, researchers can strategically leverage this compound to accelerate the synthesis of novel bioactive compounds and materials.
References
- ScienceDirect. Oxidative Addition. In Comprehensive Organometallic Chemistry III, 2007. [Link]
- Wikipedia. Heck reaction. [Link]
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]
- PubChem. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]
- Wikipedia.
- Odinity. Intro to Organometallics: The Heck Reaction. (2013). [Link]
- ResearchGate.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2956-2964. [Link]
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate.
- ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]
- NIH National Library of Medicine. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). [Link]
- Royal Society of Chemistry. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. (2018). [Link]
- NIH National Library of Medicine. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2023). [Link]
- NIH National Library of Medicine. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). [Link]
- NIH National Library of Medicine. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. [Link]
- NIH National Library of Medicine. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). [Link]
- ResearchGate. Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. (2012). [Link]
- NIH National Library of Medicine. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). [Link]
- International Journal of Pharmaceutical Chemistry and Analysis.
- ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2011). [Link]
- ResearchGate.
- SciELO México.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
- NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ResearchGate. Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of.... [Link]
- ResearchGate. Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
- ResearchGate. Comparison of catalytic activity of various Pd 0 and Pd II sources a. [Link]
- NIH National Library of Medicine. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). [Link]
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- NIH National Library of Medicine. Biaryl synthesis by C-C coupling. [Link]
- ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. odinity.com [odinity.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-nitroanisole
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Iodo-4-nitroanisole (CAS No. 5399-03-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this compound in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Understanding the Compound: Physicochemical and Hazardous Profile
This compound is a yellow crystalline solid commonly utilized as an intermediate in organic synthesis, particularly in the fields of medicine and chemical research.[1][2] A thorough understanding of its properties is fundamental to its safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These characteristics are critical for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₃ | [3][4] |
| Molecular Weight | 279.03 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 96-98 °C | [3] |
| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [3] |
| Flash Point | 161.4 ± 23.7 °C | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Solubility | Insoluble in cold and hot water.[5] Soluble in organic solvents like ethanol and dimethylformamide.[2] | [2][5] |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not uniformly available, data from related compounds and supplier safety data sheets indicate several potential hazards. The primary concerns are related to irritation, and potential toxicity. It is crucial to handle this compound with the assumption of these hazards.
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264, P270, P301 + P312 + P330, P501 |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | P280[7] |
| Eye Damage/Irritation | May cause eye irritation.[6] | P280[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[6] | P261, P271[8] |
Note: This table is a composite based on available data for this compound and structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is mandatory to minimize the inhalation of dust or vapors.[5] The ventilation system should be designed to prevent the accumulation and recirculation of airborne particles.[9]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6][10] Proximity to the workstation is critical for rapid response in case of accidental exposure.[10]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[11][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[13] Nitrile rubber gloves are a suitable option.[7] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[12]
-
Lab Coat/Protective Clothing: A lab coat or a full protective suit is necessary to prevent skin contact.[5] For more hazardous operations, chemical-resistant coveralls may be required.[14]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[6][10] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures: A Framework for Safety
Adherence to standardized protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.
Handling
-
General Precautions: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, vapor, mist, or gas.[6] Wash hands thoroughly after handling and before breaks.
-
Dust Control: Minimize dust generation and accumulation.[6] Use appropriate tools and techniques for weighing and transferring the solid material.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10][15]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up:
Caption: Step-by-step spill response plan for this compound.
Disposal
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[6]
-
Procedure: Dispose of the contents and container to an approved waste disposal plant. Do not dispose of it with regular trash or down the drain. Contaminated packaging should be disposed of as unused product.
Emergency Procedures: Preparedness and Response
Prompt and appropriate action during an emergency can significantly reduce the severity of an incident.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical aid if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6] These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[15]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][10]
Toxicological and Stability Profile
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, related compounds show potential for toxicity. For instance, 4-nitroanisole has an acute oral LD50 of 2300 mg/kg in rats.[5] It is prudent to handle this compound as a substance with potential for harm upon ingestion, inhalation, or skin contact.
Stability and Reactivity
-
Stability: this compound is stable under normal conditions.[10]
-
Conditions to Avoid: Avoid dust formation, excess heat, and strong heating.[10]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[10][15]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[15]
References
- Dow Corporate. (2012-06-08). Personal Protective Equipment Guidance. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%. [Link]
- Fisher Scientific. (2014-12-03).
- Chemsrc. (2025-08-25). 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. [Link]
- ChemBK. (2024-04-09). 3-Nitro-4-iodoanisol. [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- Unigloves. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- ILO and WHO. (2021). ICSC 1520 - 2-NITROANISOLE. [Link]
- SIELC Technologies. (2018-05-16). This compound. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. corporate.dow.com [corporate.dow.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. 2-IODO-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]
The Solubility Profile of 2-Iodo-4-nitroanisole in Organic Solvents: A Technical and Methodological Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-4-nitroanisole, a key intermediate in pharmaceutical and chemical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the known behavior of structurally analogous nitroaromatic compounds.[2][3] Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable, in-house data for applications ranging from reaction optimization to formulation development.
Introduction: The Significance of Solubility for this compound
This compound (CAS No. 5399-03-1) is a substituted aromatic compound with significant utility in organic synthesis.[1] Its molecular structure, featuring an anisole backbone substituted with both an iodine atom and a nitro group, makes it a versatile building block. The success of synthetic transformations, purification strategies like crystallization, and the formulation of final products are all critically dependent on a thorough understanding of the compound's solubility in different solvent systems.[2] Choosing an appropriate solvent is paramount for controlling reaction kinetics, maximizing yield, and ensuring the purity of the desired product.[2] This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The widely applied principle of "like dissolves like" serves as a primary guideline for predicting solubility.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₃ | [5] |
| Molecular Weight | 279.03 g/mol | [5] |
| CAS Number | 5399-03-1 | [6] |
| Predicted LogP | 2.80 | [6] |
| Structure | A benzene ring with a methoxy (-OCH₃), a nitro (-NO₂), and an iodo (-I) substituent. | [1] |
The structure of this compound incorporates several key features that dictate its solubility:
-
Aromatic Ring: The benzene core is nonpolar and favors interactions with other aromatic or nonpolar solvents.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bonding with protic solvents, although this is weaker than for a hydroxyl group.
-
Iodine Atom (-I): The large iodine atom contributes to the overall molecular size and polarizability, enhancing van der Waals forces.
The combination of these groups results in a molecule of moderate polarity. The predicted LogP value of 2.80 suggests a greater affinity for organic phases over aqueous media.[6]
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds such as 4-nitroanisole and other nitrophenols, a qualitative solubility profile for this compound can be predicted.[7][8][9]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and methoxy groups will facilitate dissolution.[2] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can form hydrogen bonds with the oxygen atoms of the nitro and methoxy groups, promoting solubility.[2] However, the large, nonpolar portion of the molecule may limit very high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents have a moderate polarity and can effectively solvate the aromatic ring and the polar functional groups.[8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low to Moderate | While the aromatic ring of toluene may show some affinity for the benzene ring of the solute, the overall polarity mismatch with the nitro group will limit solubility. Hexane is expected to be a very poor solvent.[7] |
| Aqueous | Water | Very Low | The predominantly organic and nonpolar character of the molecule, along with its lack of strongly acidic or basic functional groups, predicts negligible solubility in water.[10][11] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. scbt.com [scbt.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitroanisole | 100-17-4 [chemicalbook.com]
A Researcher's Guide to Sourcing and Application of 2-Iodo-4-nitroanisole
Introduction: The Utility of a Versatile Building Block
2-Iodo-4-nitroanisole (CAS No. 5399-03-1) is a substituted aromatic compound of significant interest to the synthetic organic chemist, particularly within the realms of pharmaceutical and materials science research.[1][2] Its structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, combined with a strategically placed iodine atom, makes it a highly versatile precursor for carbon-carbon and carbon-heteroatom bond formation.
The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The iodo substituent serves as an excellent leaving group, facilitating oxidative addition to a palladium(0) catalyst, which is the crucial first step in these catalytic cycles.[3] The nitro and methoxy groups modulate the electronic properties of the aromatic ring and provide handles for further functionalization, making this compound an important intermediate in the synthesis of complex molecular architectures.[1][4]
Key Compound Identifiers:
-
Chemical Name: 2-Iodo-1-methoxy-4-nitrobenzene[1]
-
CAS Number: 5399-03-1[2]
-
Molecular Formula: C₇H₆INO₃[2]
-
Molecular Weight: 279.03 g/mol [2]
Commercial Supplier Landscape
Selecting a reliable supplier is paramount for ensuring the reproducibility and success of experimental work. Purity, batch-to-batch consistency, and accurate characterization are critical factors. Below is a comparative table of several well-established commercial suppliers of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Brand/Product Line | Purity/Grade | Available Quantities | Notes |
| Merck | Sigma-Aldrich | AldrichCPR | Not specified; sold "as-is" for R&D. | Buyer assumes responsibility for confirming identity and purity. |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% (Assay by GC ≥97.5%)[5] | 5g | Provides detailed specifications, including appearance and melting point.[5] |
| Apollo Scientific | N/A | Not specified | 5g, 25g, 100g, 500g[6] | Lists MDL number (MFCD00024328) for easy cross-referencing.[6] |
| Santa Cruz Biotechnology | SCBT | Not specified | Not specified | Classified as a Dangerous Good for transport.[2] |
| ChemicalBook | Multiple | Typically 99% | Varies by listing (kg scale available)[1] | A marketplace connecting various manufacturers, primarily in Asia.[1] |
Note: Availability and pricing are subject to change. This table is for informational purposes and is not an exhaustive list.
Quality Control and Specification Analysis
A Certificate of Analysis (CoA) is a self-validating document that provides evidence of a product's identity and purity. When sourcing this compound, researchers should scrutinize the CoA for the following:
-
Identity Confirmation: Data from ¹H NMR and Mass Spectrometry (MS) should be consistent with the structure. For example, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy group singlet.[1]
-
Purity Assessment: The purity level is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for this type of reagent.
-
Physical Properties: The melting point is a good indicator of purity. A sharp melting range (e.g., 95-101°C) suggests a pure compound.[5]
-
Appearance: The expected appearance is typically a pale yellow to yellow crystalline powder.[5]
SIELC Technologies provides a reference HPLC method for analyzing this compound using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier, which can be adapted for in-house quality verification.[7]
Safe Handling and Storage Protocols
As with any laboratory chemical, proper handling of this compound is essential for personnel safety. Information is derived from supplier Safety Data Sheets (SDS).
Hazard Summary:
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
-
Harmful if swallowed.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.
-
Skin and Body Protection: Wear a lab coat. Wash hands and any exposed skin thoroughly after handling.[8]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Application Protocol: A Case Study in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[3] this compound is an excellent substrate for this reaction. The protocol below is a representative procedure based on established methodologies.[3][11][12]
Objective: To synthesize 4-methoxy-5-nitro-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine [PPh₃]) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Water (if using a biphasic system)
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand. Then, add the anhydrous solvent via syringe.
-
Causality Note: The phosphine ligand stabilizes the palladium(0) species, prevents catalyst decomposition, and facilitates the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency.[13]
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality Note: Heat is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3]
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl product.
The catalytic cycle for this transformation is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and readily available building block for advanced organic synthesis. By carefully selecting a reputable commercial supplier and verifying the material's quality through its Certificate of Analysis, researchers can ensure the integrity of their starting materials. Adherence to strict safety protocols is mandatory for handling this chemical. Its utility, particularly in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, solidifies its place as a staple reagent in the drug development and materials science professional's toolkit.
References
- This compound. SIELC Technologies. [Link]
- Suzuki Reaction - Common Organic Chemistry. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. nbinno.com [nbinno.com]
- 5. B25666.06 [thermofisher.com]
- 6. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Iodo-4-nitroanisole in Suzuki Coupling Reactions for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 2-Iodo-4-nitroanisole in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron reagent with an organohalide, is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex biaryl and heteroaryl structures.[1]
This guide focuses on a specific, yet highly strategic building block: This compound . This substrate is of particular interest due to the electronic properties conferred by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which can significantly influence the reactivity of the aryl halide. The methoxy group (-OCH₃) is an electron-donating group, and the iodo-substituent provides a highly reactive site for palladium-catalyzed cross-coupling.[1] The interplay of these functionalities makes this compound a valuable precursor for the synthesis of complex nitro-biaryls, which are important intermediates in the development of novel pharmaceuticals and functional materials.[3][4]
Mechanistic Considerations for this compound
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding how the electronic nature of this compound influences each step is critical for reaction optimization.
-
Oxidative Addition: The electron-withdrawing nitro group on the aromatic ring of this compound facilitates the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. This is often the rate-determining step, and the presence of the nitro group can accelerate this process.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is typically promoted by a base, which activates the boronic acid or its ester.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle. The bulky nature of ligands often promotes this step.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Suzuki Coupling of this compound: A Practical Guide
The successful coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent system. Due to the electron-deficient nature of the substrate, certain conditions are favored to ensure high yields and minimize side reactions.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is paramount for a successful Suzuki coupling. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[2]
| Catalyst/Precatalyst | Ligand | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common and effective catalyst, though sometimes less active for challenging substrates. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃), SPhos, XPhos | These Pd(II) and Pd(0) precursors are often used with bulky, electron-rich phosphine ligands for higher catalytic activity. |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | A robust catalyst, particularly effective for a wide range of substrates. |
Base and Solvent Systems
The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. A variety of solvents can be employed, often in aqueous mixtures, which is a key advantage of the Suzuki reaction.[1]
| Base | Recommended Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Carbonates are widely used and effective for a broad range of substrates. Cesium carbonate is often more effective for challenging couplings. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger base that can be beneficial for less reactive boronic acids. |
| NaOH, KOH | Ethanol/H₂O, Isopropanol/H₂O | Aqueous solutions of strong bases are also commonly used. |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitroanisole
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials and Reagents
-
This compound (1.0 mmol, 279 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (279 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove any oxygen.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.
Workflow Diagram: From Reactants to Purified Product
Caption: A typical workflow for the Suzuki coupling of this compound.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or time. The choice of a more active ligand, such as XPhos, or a stronger base like potassium phosphate, may also improve the outcome.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be an issue. This can often be minimized by ensuring a strictly anaerobic reaction environment and using the appropriate stoichiometry of reagents.
-
Deboronated Starting Material: Hydrolytic deboronation of the boronic acid can occur, especially with prolonged reaction times or in the presence of strong acids. Ensuring the reaction is basic and minimizing reaction time can mitigate this.[6]
-
Purification Challenges: The nitro-containing biaryl products can sometimes be challenging to purify. Careful selection of the chromatographic eluent system is crucial for achieving high purity.
Conclusion
This compound is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct route to a variety of substituted nitro-biaryls. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this versatile building block in the synthesis of complex organic molecules for drug discovery and materials science.
References
- Dalmás, M., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 45-50.
- Wikipedia. (2024). Suzuki reaction. In Wikipedia.
- Boruah, M., et al. (2022). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ACS Omega, 7(33), 29285–29298.
- Gao, C., et al. (2012). Highly efficient copper(0)-catalyzed Suzuki–Miyaura cross-coupling reactions in reusable PEG-400. Dalton Transactions, 41(3), 895-899.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
- Taylor, B. L. H., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
- Molla, R. A., et al. (2020). Palladium Nanoparticles Anchored on Thiol Functionalized Xylose Hydrochar Microspheres: An Efficient Heterogeneous Catalyst for Suzuki Cross-Coupling Reactions. Catalysis Letters, 150(12), 3549-3563.
- Kumar, A., et al. (2014). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles. Chemical Communications, 50(67), 9481-9484.
- Taylor, B. L. H., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kumar, A., et al. (2014). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles. Chemical Communications, 50(67), 9481-9484.
- Organic Chemistry Tube. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Corbet, J. P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 195.
- Boruah, M., et al. (2022). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ACS Omega, 7(33), 29285–29298.
- PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline. PrepChem.com.
- Bergman, J., & Sand, P. (1990). 4-nitroindole. Organic Syntheses, 69, 179.
- SIELC Technologies. (2018, May 16). This compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iodo-4-nitroanisole as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of 2-Iodo-4-nitroanisole in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry. The strategic selection of starting materials is paramount for the efficient construction of these complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for the synthesis of diverse heterocyclic systems. Its utility stems from the orthogonal reactivity of its functional groups: the iodine atom serves as a reactive handle for various cross-coupling reactions, the nitro group acts as a powerful electron-withdrawing group that can activate the aromatic ring and be a precursor for an amino group, and the methoxy group can influence the electronic properties of the ring and be a site for further modification.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and showcase the power of this reagent in constructing valuable molecular frameworks such as nitro-substituted benzofurans and indoles.
I. Synthesis of 5-Nitro-Substituted Benzofurans via Sonogashira Coupling and Cyclization
The benzofuran motif is a privileged structure found in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities. The following protocol outlines a robust method for the synthesis of 2-substituted-5-nitrobenzofurans from this compound, proceeding through a sequential Sonogashira coupling and intramolecular cyclization. This domino reaction is a highly efficient strategy for the one-pot synthesis of these valuable heterocycles.
A. Mechanistic Rationale
The synthesis initiates with a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. Concurrently, the terminal alkyne is activated by the copper(I) cocatalyst. Transmetalation of the copper acetylide to the palladium complex, followed by reductive elimination, forges the C-C bond and regenerates the palladium(0) catalyst. The resulting 2-alkynyl-4-nitroanisole intermediate then undergoes an intramolecular nucleophilic attack of the methoxy group's oxygen onto the alkyne, a process often facilitated by the base or residual catalyst, to yield the benzofuran ring.
B. Experimental Workflow
Caption: Workflow for Benzofuran Synthesis.
C. Detailed Protocol: Synthesis of 2-Phenyl-5-nitrobenzofuran
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (or toluene) (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Sonogashira coupling (disappearance of this compound), continue heating at 80 °C to facilitate the intramolecular cyclization.
-
After the cyclization is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-5-nitrobenzofuran.
| Parameter | Condition | Rationale |
| Catalyst Loading | Pd: 2 mol%, Cu: 4 mol% | Optimizes reaction rate while minimizing cost and metal contamination. |
| Base | Triethylamine | Acts as a scavenger for HI produced and facilitates the catalytic cycle. |
| Solvent | Anhydrous THF/Toluene | Ensures a moisture-free environment, critical for the stability of the catalysts. |
| Temperature | 60 °C (coupling), 80 °C (cyclization |
Introduction: The Strategic Value of 2-Iodo-4-nitroanisole
An Application Guide to the Strategic Use of 2-Iodo-4-nitroanisole in Modern Medicinal Chemistry
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic applications of this compound. It provides in-depth protocols and expert insights into leveraging this versatile building block for the synthesis of complex, biologically active molecules.
In the intricate process of drug discovery, the selection of starting materials or "building blocks" is a critical decision that dictates the efficiency of synthesis and the accessibility of chemical diversity.[] this compound (CAS: 5399-03-1) has emerged as a highly valuable intermediate in medicinal chemistry due to its unique trifecta of functional groups, each offering distinct synthetic and pharmacophoric advantages.[2][3]
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the reliable and predictable formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to constructing the core scaffolds of many therapeutic agents.[4]
-
The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. Furthermore, the nitroaromatic motif itself is a recognized pharmacophore in various therapeutic areas, particularly in the development of anti-infective and anticancer agents.[5][6][7] It can also be readily reduced to an aniline, providing a key vector for further molecular elaboration.
-
The Methoxy Group (Anisole): The methoxy group acts as a moderate electron-donating group, subtly modulating the electronic properties of the ring. It can also serve as a potential hydrogen bond acceptor in ligand-receptor interactions.
This combination of features makes this compound not just a simple starting material, but a strategic tool for rapidly accessing complex molecular architectures relevant to modern therapeutic targets.
Core Applications in Drug Discovery Programs
The utility of this compound is most evident in its application toward synthesizing scaffolds for high-value therapeutic targets.
Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a cornerstone of modern oncology and immunology.[8] Many of these inhibitors feature a substituted heterocyclic or biaryl core designed to fit within the ATP-binding site of the target kinase.[4][9] this compound serves as an excellent precursor for building these scaffolds. Through sequential cross-coupling reactions, diverse functionalities can be installed, enabling extensive Structure-Activity Relationship (SAR) studies.
A typical synthetic workflow might involve an initial Suzuki-Miyaura coupling to install an aryl or heteroaryl group, followed by reduction of the nitro group and subsequent elaboration of the resulting aniline.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Development of Anticancer and Anti-Infective Agents
The nitroaromatic moiety is a key feature in a number of approved drugs and clinical candidates, particularly for treating infectious diseases and cancer.[5][10][11] These compounds often act as prodrugs, where the nitro group is bioreduced within hypoxic tumor cells or anaerobic microorganisms to generate reactive nitrogen species that induce cellular damage.[12][13]
This compound can be used to synthesize novel nitroaromatic drug candidates where the iodo position is functionalized to modulate properties like solubility, cell permeability, and target affinity. Recent interest has been reignited in nitroaromatics for conditions like tuberculosis and human trypanosomiasis.[5][11]
Field-Proven Synthetic Protocols
The following protocols are designed to be robust and reproducible. The causality behind key experimental choices is explained to empower the researcher to adapt these methods as needed.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond, a cornerstone reaction for creating biaryl structures.[14]
General Reaction Scheme:
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 279.03 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (279 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Expertise & Experience: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst decomposition and significantly lower yields. A thorough inerting process is non-negotiable for reproducibility.
-
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a positive pressure of inert gas. Reseal the flask immediately.
-
Trustworthiness: Adding the catalyst last minimizes its exposure to any trace oxygen and ensures it is introduced into a well-mixed, oxygen-free environment.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 4:1 Hexanes:Ethyl Acetate. The disappearance of the this compound spot indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
Protocol 2: Sonogashira Cross-Coupling
This protocol is used to form a C(sp²)-C(sp) bond, introducing an alkyne functionality that is valuable for further "click chemistry" modifications or as a structural element itself.[16]
General Reaction Scheme:
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 279.03 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 2.5 | 2.5 |
| Anhydrous THF | - | 10 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To a dry, oven-dried Schlenk flask under an argon atmosphere, add this compound (279 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).[17]
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (0.35 mL, 2.5 mmol) via syringe.
-
Expertise & Experience: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent. It must be anhydrous and of high purity. The copper(I) co-catalyst is essential for the transmetalation step with the acetylide and significantly accelerates the reaction.[16]
-
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required. The reaction is typically complete within 2-6 hours.
-
Reaction Monitoring: Monitor by TLC for the consumption of the starting aryl iodide. The formation of a salt (triethylammonium iodide) often results in a cloudy or precipitated mixture.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[17]
Protocol 3: Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds, a transformation of immense importance in medicinal chemistry for introducing amine functionalities prevalent in pharmaceuticals.[18][19]
General Reaction Scheme:
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 279.03 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (0.02 Pd) |
| XPhos | 476.62 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Methodology
-
Vessel Preparation (Glovebox Recommended): Inside a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (19 mg, 0.04 mmol), and tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Expertise & Experience: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are "third-generation" ligands that promote the crucial reductive elimination step and are effective for a wide range of amines.[18] The base, NaOt-Bu, is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Reagent Addition: Add this compound (279 mg, 1.0 mmol) and the amine (1.2 mmol). If the amine is a liquid, add it via syringe after the tube is sealed.
-
Solvent Addition and Execution: Remove the tube from the glovebox, add anhydrous toluene (10 mL), and place it in a preheated oil bath at 100 °C. Stir until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Key cross-coupling reactions of this compound.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of complex molecular scaffolds. By providing reliable access to biaryl, alkynyl, and amino-substituted nitroaromatics, it serves as a strategic starting point for discovery programs targeting a wide range of diseases, from cancer to infectious agents. The protocols and insights provided herein are intended to equip scientists with the practical knowledge to fully exploit the potential of this valuable chemical entity.
References
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.
- Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- SIELC Technologies. (2018). This compound.
- Nolan, S. P., et al. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Chellan, P., et al. (2020). Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. Molecules, 25(9), 2234.
- Wikipedia. Buchwald–Hartwig amination.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Chen, J-R., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- Organic Chemistry Portal. Sonogashira Coupling.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Li, H. L., et al. (2012). 2,4-Diiodo-3-nitroanisole. Acta Crystallographica Section E.
- Hartwig, J. F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Pandeya, S. N., et al. (2016). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules.
- Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Scholars Research Library.
- Natural Product Communications. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. National Institutes of Health.
- Pires, T. C. S. P., et al. (2013). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology.
- ResearchGate. (2020). Recent advances in nitroaromatics: The synthesis and development of anti-infective drugs.
- G. S. S. N. S. S. S. G. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine.
- ResearchGate. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Semantic Scholar. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Gray, N. S., et al. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- De Clercq, E., et al. (2005). Synthesis, antiviral and antitumor activity of new 4-nitroimidazoles. Bioorganic & Medicinal Chemistry.
- Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
- I. F. M. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules.
- Parish, T., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry.
- MedChemComm. (2013). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening.
- M. A. K. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health.
- A. V. K. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. National Institutes of Health.
- F. P. P. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Institutes of Health.
- M. S. C. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. MDPI.
- K. S. N. (2003). Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles. European Journal of Medicinal Chemistry.
- T. A. D. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI.
- Lee, A-R., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine.
Sources
- 2. This compound | 5399-03-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Substituted Anilines from 2-Iodo-4-nitroanisole
Introduction: The Strategic Importance of Substituted Anilines and the Versatility of 2-Iodo-4-nitroanisole
Substituted anilines are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their synthesis is a cornerstone of modern organic chemistry, demanding efficient, selective, and scalable methodologies.[1][3] This guide delves into the synthesis of diversely substituted anilines, utilizing this compound as a versatile and strategically activated starting material.
This compound is an excellent substrate for building molecular complexity. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and influences the reactivity of the C-I bond in metal-catalyzed cross-coupling reactions. The iodine atom, being an excellent leaving group, readily participates in powerful C-N bond-forming reactions.[4][5] Furthermore, the methoxy group provides additional electronic and steric influence, while the nitro group can be chemoselectively reduced to the corresponding aniline in a subsequent step, opening a pathway to a wide range of di- and tri-substituted aniline derivatives.[6][7]
This document provides a detailed exploration of two primary and robust methodologies for the amination of this compound: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Following the C-N bond formation, a standard protocol for the reduction of the nitro group is presented.
Synthetic Strategies: A Comparative Overview
The choice between a palladium- or copper-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, cost, and the desired reaction conditions.
| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | Ullmann Condensation (Copper-Catalyzed) |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)[8] | Copper salts (e.g., CuI, Cu₂O) or copper metal[9][10] |
| Ligands | Bulky, electron-rich phosphines (e.g., Xantphos, X-Phos)[8][11] | Diamines, amino acids, or often ligand-less[9] |
| Reaction Temp. | Generally milder (often < 120 °C)[12] | Typically higher temperatures (> 150 °C), though modern methods allow for milder conditions[10] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs₂CO₃)[4][11] | Often requires a base like K₂CO₃ or K₃PO₄[9] |
| Aryl Halide | Broad scope (Cl, Br, I, OTf)[12][13] | Primarily reactive with aryl iodides and bromides[9] |
| Functional Group Tolerance | Generally very high[13] | Can be lower, especially with traditional high-temperature methods |
| Cost | Palladium is a precious metal, and ligands can be expensive[12] | Copper is significantly less expensive[12] |
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[13] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base.[14][15] The reaction is renowned for its broad substrate scope and high functional group tolerance.[13]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of N-Aryl-2-methoxy-5-nitroaniline
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the amine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxy-5-nitroaniline.
Part 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[10] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands and milder conditions, expanding their utility.[9][16] For electron-deficient aryl halides like this compound, this reaction can be particularly effective.
Reaction Mechanism
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed.
-
Formation of Copper Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) center, yielding the desired product and regenerating the active Cu(I) catalyst.
Experimental Protocol: Synthesis of N-Aryl-2-methoxy-5-nitroaniline
This protocol provides a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
L-Proline (0.2 equiv, as ligand)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the amine, copper(I) iodide, L-proline, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMSO to the vessel.
-
Reaction: Heat the mixture to 120-140 °C with stirring for 24-48 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic extracts and wash with water to remove DMSO, followed by a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Reduction of the Nitro Group to Form the Final Aniline
The final step in this synthetic sequence is the reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common and effective methods.[6][7][17]
Experimental Protocol: Reduction using Tin(II) Chloride
This method is robust and tolerant of many functional groups.
Materials:
-
N-Aryl-2-methoxy-5-nitroaniline (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the N-aryl-2-methoxy-5-nitroaniline in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cooling and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. The pH should be basic (>8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude N-aryl-2-methoxy-benzene-1,4-diamine can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Conclusion
This compound serves as an exemplary building block for the synthesis of a diverse library of substituted anilines. The choice between palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation allows for flexibility in synthetic design based on economic and chemical considerations. The subsequent straightforward reduction of the nitro group completes the synthesis, providing access to valuable diamine products that are key intermediates in pharmaceutical and materials science research. The protocols outlined herein provide robust and reproducible methods for researchers and drug development professionals to access these important chemical entities.
References
- MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- National Center for Biotechnology Information. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. PubMed.
- An improved method for the palladium-catalyzed amination of aryl iodides. (n.d.).
- ResearchGate. (n.d.). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC.
- ACS Publications. (n.d.). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry.
- ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- ResearchGate. (n.d.). Aniline synthesis via C−N bond formation and dehydrogenative....
- YouTube. (2019). reduction of nitro groups to anilines.
- Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?.
- ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Wikipedia. (n.d.). Ullmann condensation.
- Reactions for making widely used aniline compounds break norms of synthesis. (n.d.).
- Synthesis of 3,5-Disubstituted Anilines via Sequential Mo-Catalyzed Deoxygenative Benzene Formation and Pd. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Google Patents. (n.d.). Process of preparing substituted anilines.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (n.d.).
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics.
- YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution.
- SIELC Technologies. (n.d.). This compound.
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] An improved method for the palladium-catalyzed amination of aryl iodides. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Reaction of 2-Iodo-4-nitroanisole with Organometallic Reagents
Abstract
This comprehensive guide details the synthetic utility of 2-iodo-4-nitroanisole as a versatile building block in modern organic chemistry. We provide an in-depth analysis of its reactivity with various classes of organometallic reagents, focusing on palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, Negishi) and transformations involving classical organometallics like Grignard and organolithium reagents. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and critical considerations for achieving successful and high-yielding transformations.
Introduction: The Synthetic Potential of this compound
This compound is a valuable aromatic substrate in organic synthesis. Its structure is characterized by three key features that can be selectively manipulated:
-
An iodide substituent, which serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions.
-
An electron-withdrawing nitro group (-NO₂), which strongly activates the aromatic ring towards nucleophilic substitution and influences the electronic properties of the molecule.
-
An electron-donating methoxy group (-OCH₃), which modulates the reactivity and provides a handle for further functionalization.
This unique combination of functional groups makes this compound an ideal starting material for the synthesis of complex biaryls, substituted alkynes, and other highly functionalized aromatic compounds that are prevalent in medicinal chemistry and materials science.[1][2][3] This guide explores the principal pathways for its derivatization using organometallic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds.[4] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5][6] For a substrate like this compound, the electron-withdrawing nitro group facilitates the rate-limiting oxidative addition step by making the ipso-carbon more electrophilic.[7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
2.1. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is widely favored due to the operational simplicity and the general stability and low toxicity of the boronic acid coupling partners.[4][9][10] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[10]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous dioxane to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄ | Dioxane | 130 | 84 | [12] |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 | [11][13] |
| 3-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 79 | [14] |
2.2. The Stille Coupling
The Stille reaction utilizes organostannanes as coupling partners. A key advantage is the exceptional tolerance for a wide range of functional groups, as organostannanes are generally unreactive to water and air.[6][15][16] However, the primary drawback is the toxicity and difficulty in removing stoichiometric tin byproducts.[6] Additives like CuI or LiCl are often used to accelerate the transmetalation step.[17][18]
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and LiCl (3.0 mmol, 3.0 equiv).
-
Add anhydrous DMF (10 mL) via syringe.
-
Add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
2.3. The Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[19][20] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[7][21]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction is often complete within this time but can be gently heated (40-50 °C) if necessary.[21]
-
Monitor for the disappearance of starting material by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[22]
2.4. The Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[23][24] Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for reactions to proceed under milder conditions.[25][26] However, they are also more sensitive to air and moisture, requiring strict anhydrous techniques.
Materials:
-
This compound
-
Aryl Bromide (for organozinc preparation)
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂), anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
Procedure: Part A: Preparation of the Organozinc Reagent
-
In a flame-dried flask under argon, dissolve the desired aryl bromide (1.1 mmol) in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 mmol) in THF and add this solution to the aryllithium species at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Cross-Coupling
-
In a separate reaction flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%) in anhydrous THF.
-
Add the freshly prepared organozinc solution from Part A to the catalyst mixture via cannula.
-
Stir the reaction at room temperature or heat to 50 °C until completion (monitor by LC-MS).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Reactions with Grignard and Organolithium Reagents
Grignard and organolithium reagents are powerful nucleophiles and strong bases.[27][28][29] Their reaction with this compound is dominated by halogen-metal exchange rather than direct nucleophilic aromatic substitution or coupling.
Critical Consideration: The nitro group is highly electrophilic and can react with these strong organometallic reagents, leading to reduction or addition side products. Therefore, these reactions are almost exclusively performed at low temperatures (typically -78 °C) to favor the rapid halogen-metal exchange over slower side reactions. The resulting organometallic species is then trapped in situ with a suitable electrophile.
Caption: Formation of a Grignard reagent and its subsequent reaction with a carbonyl.
3.1. Halogen-Metal Exchange and Trapping
The most productive use of Grignard or organolithium reagents with this compound is to generate a new nucleophile, 2-metallo-4-nitroanisole, which can then be used to form bonds with other electrophiles.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (15 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 mmol, 1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color, indicating the formation of the aryllithium species. Stir for 30 minutes at -78 °C.
-
Add benzaldehyde (1.2 mmol, 1.2 equiv) dropwise to the aryllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting secondary alcohol product by flash column chromatography.
Conclusion
This compound is a highly adaptable substrate for the synthesis of functionalized aromatic molecules. For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions offer robust and high-yielding methodologies with broad substrate scope. The choice of reaction—Suzuki, Stille, Sonogashira, or Negishi—should be guided by the nature of the desired coupling partner and tolerance for specific reagents (e.g., tin toxicity). For transformations requiring the introduction of a nucleophilic anisole moiety, low-temperature halogen-metal exchange with organolithium or Grignard reagents provides a reliable route to an intermediate that can be trapped with various electrophiles. Careful control of reaction conditions is paramount to success, particularly when using highly reactive organometallics in the presence of the sensitive nitro group.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]
- Stille Coupling. (n.d.). NROChemistry. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Grignard Synthesis of Triphenylmethanol. (n.d.). Grignard Reaction. [Link]
- Pd‐catalyzed cross‐coupling of nitroarenes and heterocyclic... (n.d.).
- Negishi coupling. (n.d.). Wikipedia. [Link]
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.).
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. (n.d.). Semantic Scholar. [Link]
- Negishi Coupling. (n.d.). SynArchive. [Link]
- Grignard reaction. (n.d.). Wikipedia. [Link]
- The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
- Negishi Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]
- Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry. [Link]
- Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (n.d.).
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. [Link]
- Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018). (n.d.). [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Organolithium reagent. (n.d.). Wikipedia. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Common strategies used for the synthesis of biaryls. (n.d.).
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
- Synthesis of biaryls using aryne intermediates. (2016). Chemical Society Reviews (RSC Publishing). [Link]
- (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... (n.d.).
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society. [Link]
- Org. Synth. 2011, 88, 197. (n.d.). (n.d.). [Link]
- Organolithium and Grignard Reagents. (2017). YouTube. [Link]
- Post-Functionalization of Organometallic Complexes via Click-Reaction. (n.d.).
- Organolithium Reagents. (2019). YouTube. [Link]
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Organolithium Reactions (IOC 16). (2022). YouTube. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. rsc.org [rsc.org]
- 23. Negishi coupling - Wikipedia [en.wikipedia.org]
- 24. synarchive.com [synarchive.com]
- 25. Negishi Coupling [organic-chemistry.org]
- 26. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Utility of 2-Iodo-4-nitroanisole in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A modular synthetic approach, utilizing versatile chemical building blocks, is critical for the rapid generation and optimization of these inhibitors. This guide provides an in-depth technical overview of 2-iodo-4-nitroanisole, a highly valuable and strategic starting material in the synthesis of kinase inhibitor scaffolds. We will explore the chemical rationale for its use, detail robust protocols for its derivatization via key cross-coupling reactions, and elucidate the critical role of its nitro-substituent as a pharmacophoric element in achieving high-potency kinase binding.
Introduction: A Building Block Approach to Kinase Inhibition
The ATP-binding site of protein kinases, while conserved, offers distinct pockets and residues that can be exploited for the design of selective inhibitors.[1][2] Effective kinase inhibitors often possess a core heterocyclic scaffold that mimics the adenine of ATP, forming crucial hydrogen bonds with the kinase "hinge" region. This core is typically decorated with various substituents that occupy adjacent hydrophobic and solvent-exposed regions, thereby dictating potency and selectivity.[3]
The synthesis of libraries of such compounds for structure-activity relationship (SAR) studies relies on efficient and versatile chemical building blocks. This compound emerges as a superior scaffold precursor due to three key features:
-
A Reactive Iodo Group: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal handle for a range of powerful C-C, C-N, and C-O bond-forming cross-coupling reactions.[4]
-
An Electron-Withdrawing Nitro Group: This group significantly influences the electronic properties of the aromatic ring. More importantly, the nitro group can act as a key pharmacophore, forming direct electrostatic and hydrogen bond interactions within the kinase active site.[5][6]
-
A Methoxy Group: This group can serve as a hydrogen bond acceptor or be used as a synthetic handle for further modification.
This guide will detail the practical application of this compound in constructing core structures central to modern kinase inhibitor design.
General Synthetic Workflow
The primary utility of this compound is as a foundational electrophile in palladium-catalyzed cross-coupling reactions. The subsequent nitro-bearing intermediate can then be carried forward or the nitro group can be reduced to an amine, providing a new vector for chemical diversification.
Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.
Core Synthetic Protocols
The following protocols are designed to be robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, a motif present in countless kinase inhibitors.[7] This protocol details a general procedure for coupling this compound with a heterocyclic boronic acid, a common partner in kinase inhibitor design.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: Pd(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1 M. Causality: The aqueous base is required to activate the boronic acid for the transmetalation step.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Alternatively, use microwave irradiation (e.g., 120 °C for 30-60 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 12 hours for conventional heating.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired bi-aryl product.
| Entry | Boronic Acid Partner | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ | 100 | 6 | 92 |
| 2 | Pyridine-3-boronic acid | 3 | K₃PO₄ | 100 | 8 | 85 |
| 3 | 1-(Boc)-pyrazole-4-boronic acid | 5 | Cs₂CO₃ | 110 | 4 | 88 |
| 4 | 4-Formylphenylboronic acid | 3 | K₂CO₃ | 90 | 12 | 90 |
Table 1: Representative data for Suzuki-Miyaura coupling of this compound. Yields are indicative and will vary with specific substrates and optimization.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for creating aryl-amine bonds, which are prevalent in kinase inhibitors.[4][8][9] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines.
-
Reaction Setup: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu) (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and a suitable phosphine ligand such as XPhos (0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Heating: Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C. Causality: The bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]
-
Monitoring & Workup: Monitor the reaction until completion by LC-MS (typically 4-24 hours). After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography.
The Strategic Importance of the Nitro Group in Kinase Binding
While the iodo group serves as the primary synthetic handle, the nitro group is far from a passive spectator. Its presence is a deliberate strategic choice in designing kinase inhibitor scaffolds.
A Key Pharmacophoric Element
The electron-withdrawing nature and hydrogen bonding capability of the nitro group allow it to serve as a potent "pharmacophore"—a molecular feature responsible for a drug's biological activity. Structural biology studies of kinase inhibitors have revealed that a well-placed nitro group can form critical interactions in the ATP-binding site.
-
Direct Electrostatic Interactions: The partial negative charges on the oxygen atoms of the nitro group can form favorable electrostatic interactions or hydrogen bonds with the side chains of conserved lysine or other donor residues in the active site.[5][6]
-
Modulation of Acidity: By withdrawing electron density, a nitro group can significantly increase the acidity of an adjacent functional group, such as a hydroxyl group. This enhanced acidity can be crucial for interacting with conserved water molecules or basic residues deep within the binding pocket.[5][6]
Caption: Potential interactions of a nitro-containing pharmacophore in a kinase active site.
A Masked Electrophile for Covalent Inhibition
Recent studies have highlighted a more sophisticated role for the nitro group as a "masked electrophile."[11][12] In the presence of appropriately positioned cysteine and general acid residues within the kinase active site, the nitro group can be activated, potentially leading to the formation of a stable, covalent thiohydroximate adduct. This transforms a reversible inhibitor into an irreversible one, often leading to prolonged duration of action and increased potency. While not universally applicable, this potential for covalent modification adds another layer of strategic value to incorporating the nitroalkane moiety into inhibitor designs.[12]
Conclusion
This compound is more than just a simple starting material; it is a strategically designed building block for the synthesis of advanced kinase inhibitors. Its reactive iodine handle provides access to a vast chemical space through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. Simultaneously, its nitro group functions as a potent pharmacophoric element, capable of engaging in critical binding interactions and even offering a latent potential for covalent inhibition. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively leverage this versatile reagent in the development of the next generation of targeted therapeutics.
References
- Sarno, S., Mazzorana, M., Traynor, R., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. Cellular and Molecular Life Sciences.
- Sarno, S., Mazzorana, M., Traynor, R., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. PubMed.
- Blonde, G. D., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate.
- Blonde, G. D., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH.
- Google Patents. (2019). US10221155B2 - Method for preparing Alectinib.
- PubMed. (2015). Alectinib Synthesis through Formal α-Arylation of Enone.
- Wikipedia. Buchwald–Hartwig amination.
- Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
- Google Patents. CN104693184A - Synthesis method of crizotinib.
- ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- ResearchGate. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
- Quick Company. A Novel Process For The Preparation Of An Intermediate Of Alectinib.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ACS Publications. (2024). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core.
- PubChem. (2018). Process for the preparation of alectinib - Patent EP-3556754-A1.
- Journal of Experimental & Clinical Cancer Research. (2022). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- ACS Medicinal Chemistry Letters. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- NIH. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PubMed. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2.
- Google Patents. CN102898449A - Method for synthesizing Crizotinib intermediate.
- ResearchGate. (2018). Synthesis and radiolabeling of crizotinib and alectinib analogues with F-18 for PET imaging of lung cancer overexpressing anaplastic lymphoma kinase.
- PubMed. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
- Molecules. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B.
- Wiley Online Library. (2020). Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes.
- ResearchGate. (2012). Synthesis of an indole containing KDR kinase inhibitor by tandem Sonogashira coupling-5- endo- dig-cyclization as a key step.
- PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
- MDPI. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
- MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
- Purdue e-Pubs. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia.
- MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
- Royal Society of Chemistry. (2022). Photoinduced inverse Sonogashira coupling reaction.
- Molecules. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- PubMed. (2013). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate.
- International Journal of Scientific Research. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
Sources
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Purification of 2-Iodo-4-nitroanisole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-nitroanisole is a critical building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its utility as a synthetic intermediate is contingent upon its purity, as contaminants can lead to undesirable side reactions, low yields, and difficulties in downstream processing. This guide provides a detailed, field-proven protocol for the purification of this compound, focusing on flash column chromatography as the primary method for achieving high purity. It explains the causality behind procedural choices, offers a supplementary protocol for bulk purification via recrystallization, and outlines methods for purity verification. This document is intended to equip researchers with the expertise to reliably obtain research-grade this compound.
Scientific Integrity and Safety First
1.1. Understanding the Impurity Profile The purification strategy is dictated by the potential impurities arising from the synthesis. A common synthetic route involves the Sandmeyer reaction of 2-Methoxy-5-nitroaniline.[1] Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-methoxy-5-nitroaniline.
-
Regioisomers: Isomeric products like 3-Iodo-4-nitroanisole or 4-Iodo-2-nitroanisole.[1]
-
Side-Products: Phenolic byproducts from the hydrolysis of the diazonium salt or di-iodinated species.[2]
1.2. Hazard Analysis and Safe Handling While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related compounds must be used to inform safe handling practices. Related compounds like 2-iodoanisole and various nitroanisoles are classified as irritants to the skin, eyes, and respiratory system.[3]
Core Safety Mandates:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles conforming to EN166/NIOSH standards at all times.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled containers according to institutional and local regulations.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
Primary Purification Protocol: High-Purity Flash Column Chromatography
Flash column chromatography is the preferred method for removing closely related impurities and achieving >98% purity. The principle relies on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase. The polarity of this compound, imparted by the nitro and methoxy groups, allows for effective separation from less polar byproducts.
2.1. Experimental Workflow Diagram
Caption: Workflow for the purification of this compound via flash chromatography.
2.2. Step-by-Step Methodology
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. A typical ratio is a column diameter-to-height of 1:10, with a silica gel mass of 50-100 times the mass of the crude product. Gently tap the column while pouring the slurry to ensure even packing and remove air bubbles.[4] Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Mobile Phase (Eluent) Selection: An eluent system of ethyl acetate in hexane is effective.[1] Begin with a non-polar mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal ratio should place the product's Retention Factor (Rf) around 0.3 on a TLC plate for good separation.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column. This "dry loading" technique prevents band broadening associated with liquid sample injection and leads to superior separation.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexane).
-
Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
Gradually increase the eluent polarity as needed to move the target compound down the column.
-
-
Monitoring by Thin-Layer Chromatography (TLC):
-
Spot every few fractions onto a TLC plate.
-
Develop the plate in the same eluent system used for the column.
-
Visualize the spots under UV light (254 nm). This compound is UV-active due to its aromatic nature.
-
Identify and combine the fractions that contain the pure product, leaving behind fractions with impurities.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent. The final product should be deep red or yellow crystals.[1]
-
2.3. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for closely related isomers. |
| Mobile Phase | 5-20% Ethyl Acetate in Hexane | Balances polarity to elute the product while retaining more polar impurities. |
| Crude:Silica Ratio | 1:50 to 1:100 (by mass) | Ensures sufficient separation capacity and prevents column overloading. |
| Target TLC Rf | 0.25 - 0.35 | An optimal Rf value that maximizes separation from impurities with higher or lower Rf values. |
| Expected Yield | 70-85% (post-synthesis)[1] | Dependent on the purity of the crude material. |
Alternative Protocol: Bulk Purification by Recrystallization
For larger quantities of material where minor impurities are acceptable, recrystallization is an efficient alternative. The technique relies on the principle that the solubility of the desired compound is high in a hot solvent but low at cooler temperatures.[5][6]
-
Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point. Ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.[7]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
If colored, insoluble impurities persist, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[9]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Purity Assessment and Characterization
Verifying the purity and identity of the final product is a critical final step.
-
Melting Point Analysis: A sharp melting point in the range of 96-98°C indicates high purity.[10] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can provide a quantitative measure of purity. A method using an acetonitrile/water mobile phase on a C18 column is suitable for analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The expected spectrum in DMSO-d6 shows characteristic peaks: δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H).[1]
References
- Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]
- 1-(2-IODOPHENYL)PYRROLE. Organic Syntheses Procedure. [Link]
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. Chemsrc. [Link]
- Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]
- Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]
- 2,4-Diiodo-3-nitroanisole. National Institutes of Health (NIH). [Link]
- This compound (C7H6INO3). PubChemLite. [Link]
- Recrystallization. Professor Dave Explains via YouTube. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
- Performing Column Chromatography. Professor Dave Explains via YouTube. [Link]
- How To Recrystallize A Solid. Tyler Parra via YouTube. [Link]
- Organic Chemistry Lab: Recrystallization. Vassar College via YouTube. [Link]
- Separation of 2-Bromo-4-nitroanisole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 11. This compound | SIELC Technologies [sielc.com]
Application Notes & Protocols: Comprehensive Characterization of 2-Iodo-4-nitroanisole
Introduction
2-Iodo-4-nitroanisole (CAS No: 5399-03-1) is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities.[1] Its molecular structure, featuring an iodinated phenyl ring activated by a nitro group and a methoxy group, presents a unique combination of functionalities that require a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies outlined herein are designed to be robust and self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Molecular Structure and Properties
-
Molecular Formula: C₇H₆INO₃
-
Molecular Weight: 279.03 g/mol
-
Appearance: Typically a solid at room temperature.
-
Key Structural Features: A benzene ring substituted with an iodine atom at position 2, a nitro group at position 4, and a methoxy group at position 1.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the presence of the methoxy group.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical for dissolving the analyte without introducing interfering proton signals. A standard operating frequency of 300 MHz or higher is recommended to achieve adequate signal dispersion for the aromatic protons.[1]
Expected ¹H NMR Spectral Data (in DMSO-d₆): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.57 | d | 1H | H adjacent to I |
| ~8.28 | dd | 1H | H between NO₂ & I |
| ~7.19 | d | 1H | H adjacent to OCH₃ |
| ~3.98 | s | 3H | OCH₃ |
Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Experimental Choices: Proton-decoupled ¹³C NMR is employed to simplify the spectrum, yielding a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon.
Expected ¹³C NMR Resonances:
Protocol: ¹³C NMR Analysis of this compound
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through fragmentation patterns.
Electrospray Ionization (ESI-MS): Soft Ionization for Molecular Ion Confirmation
Causality of Experimental Choices: ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the parent molecule. The analysis is often coupled with liquid chromatography (LC) for online separation and analysis.
Expected ESI-MS Data:
| Adduct | Expected m/z |
| [M+H]⁺ | 279.94652 |
| [M+Na]⁺ | 301.92846 |
| [M+K]⁺ | 317.90240 |
| [M-H]⁻ | 277.93196 |
Data sourced from PubChemLite.[2]
Protocol: LC-ESI-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC-MS System Configuration:
-
LC System:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) to facilitate ionization.[3]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS System (ESI Source):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a pressure and temperature optimized for desolvation.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Acquire mass spectra over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak and any common adducts.
-
Section 3: Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Reverse-phase HPLC is the method of choice for analyzing moderately polar organic compounds like this compound.[3] A C18 stationary phase provides good retention, and a mobile phase of acetonitrile and water allows for the elution of the analyte with good peak shape. UV detection is highly effective due to the presence of the chromophoric nitrobenzene system.
Protocol: Purity Analysis by RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[3] The mobile phase should be filtered and degassed.
-
-
Method Parameters:
-
Analysis:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Inject the standard and sample solutions.
-
Determine the retention time of this compound from the standard chromatogram.
-
Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Section 4: Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.
Causality of Experimental Choices: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. The key is to obtain a high-quality spectrum that clearly shows the characteristic vibrational frequencies.
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methoxy (CH₃) |
| ~1590, 1480 | C=C stretch | Aromatic ring |
| ~1520, 1340 | Asymmetric & Symmetric NO₂ stretch | Nitro group |
| ~1250 | C-O stretch | Aryl ether |
| ~850-800 | C-H out-of-plane bend | Substituted benzene |
Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.
Causality of Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. A non-polar solvent like cyclohexane or a polar solvent like ethanol can be used. The spectrum of anisole in cyclohexane shows a maximum absorption at 220 nm.[5] The presence of the nitro group is expected to shift the absorption to longer wavelengths.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Visualization of the Analytical Workflow
Caption: Integrated workflow for the comprehensive characterization of this compound.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]
References
- SIELC Technologies. (2018, May 16). This compound.
- SpectraBase. This compound.
- PubChemLite. This compound (C7H6INO3).
- Dearden, J. C., & Forbes, W. F. (1959). Light absorption studies. Part XV. The ultraviolet absorption spectra of anisoles. Canadian Journal of Chemistry, 37(8), 1305-1314. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- PubChemLite. This compound (C7H6INO3).
- SIELC Technologies. Separation of 2,3-Dimethyl-4-nitroanisole on Newcrom R1 HPLC column.
- ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-14. [Link]
- Dearden, J. C., & Forbes, W. F. (1959). PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. Canadian Journal of Chemistry, 37(8), 1305-1314. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. PubChemLite - this compound (C7H6INO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fishersci.com [fishersci.com]
Introduction: The Significance of 2-Iodo-4-nitroanisole and the Imperative for Scalable Synthesis
Application Note & Protocol: A Scalable Synthesis of 2-Iodo-4-nitroanisole for Pharmaceutical and Research Applications
This compound is a pivotal building block in the synthesis of a wide array of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of iodo, nitro, and methoxy functionalities on the aromatic ring makes it a versatile intermediate for introducing complex molecular architecture through various cross-coupling reactions and nucleophilic aromatic substitutions. The growing demand for novel therapeutics and advanced materials necessitates a robust, efficient, and scalable synthetic route to this key intermediate.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality behind experimental choices and emphasizing the critical safety considerations inherent in scaling up iodination reactions. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive and self-validating system for the safe and efficient production of this important compound.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-nitroanisole proceeds via an electrophilic aromatic substitution (SEAr) reaction. The methoxy group (-OCH3) is a potent activating group, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the nitro group (-NO2), the iodination occurs selectively at the ortho position.
Several iodinating agents can be employed, with N-Iodosuccinimide (NIS) in the presence of an acid catalyst being a particularly effective and milder alternative to harsher reagents like iodine monochloride.[1][2] The acid catalyst, in this case, trifluoroacetic acid (TFA), protonates NIS, generating a more potent electrophilic iodine species, which is then attacked by the electron-rich aromatic ring of 4-nitroanisole.[3]
Visualizing the Workflow: From Reactants to Purified Product
The following diagram outlines the logical flow of the scale-up synthesis process, from initial setup to final product characterization.
Caption: Overall workflow for the scale-up synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier (Example) |
| 4-Nitroanisole | Reagent Grade, ≥99% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | Reagent Grade, ≥98% | Acros Organics |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore |
| Sodium Thiosulfate (Na2S2O3) | ACS Reagent, ≥98% | VWR |
| Sodium Bicarbonate (NaHCO3) | ACS Reagent, ≥99.7% | J.T. Baker |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade, ≥97% | Alfa Aesar |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexanes | HPLC Grade, ≥98.5% | Honeywell |
| Ethyl Acetate | HPLC Grade, ≥99.5% | BDH |
Equipment:
-
Large, three-necked round-bottom flask (appropriate for the intended scale)
-
Mechanical stirrer with a Teflon paddle
-
Addition funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders, separatory funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
PART 1: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon). Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with an inert gas inlet.
-
Reactant Charging: To the reaction flask, add 4-nitroanisole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.2 eq) to the stirred solution while maintaining the temperature at 0°C.
-
Iodinating Agent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Controlled Addition: Add the NIS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C. The causality for this slow, cold addition is to control the exothermic nature of the reaction and to minimize the formation of potential side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is considered complete when the starting material (4-nitroanisole) is no longer detectable.
PART 2: Workup and Purification
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred, cold (0°C) aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted iodine species. The disappearance of the characteristic iodine color indicates a complete quench.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the trifluoroacetic acid.
-
Brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[6] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield this compound as a solid.
Process Optimization and Safety Considerations
Scaling up any chemical synthesis requires a thorough understanding of potential hazards and critical process parameters.
| Parameter | Recommendation | Rationale and Safety Insight |
| Temperature Control | Maintain internal temperature between 0-5°C during reagent addition. | The iodination reaction is exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts, including di-iodinated species. |
| Reagent Purity | Use high-purity, anhydrous solvents and reagents. | Moisture can react with NIS and TFA, reducing their efficacy and potentially leading to side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N2 or Ar). | While not strictly necessary for this specific reaction, it is good practice for scale-up to prevent any potential side reactions with atmospheric oxygen or moisture, especially with sensitive reagents. |
| Quenching | Use a sodium thiosulfate solution to quench excess iodine. | This is a critical safety step to neutralize any remaining reactive iodine species before disposal or further processing. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. | N-Iodosuccinimide is harmful if swallowed and causes skin and serious eye irritation.[7][8] Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[9][10][11] |
| Ventilation | Perform all operations in a well-ventilated fume hood. | To avoid inhalation of corrosive and irritating vapors from TFA and DCM.[12] |
| Waste Disposal | Dispose of all chemical waste according to institutional and local regulations. | Halogenated organic waste and acidic aqueous waste must be segregated and disposed of properly. |
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methoxy group, with coupling constants consistent with the substitution pattern.[6]
-
13C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C7H6INO3, MW: 279.03 g/mol ).[6][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[4] A reverse-phase column with a mobile phase of acetonitrile and water is typically effective.[4]
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate. The emphasis on causality, self-validating checks, and robust analytical characterization ensures the integrity and reproducibility of the synthesis, paving the way for its successful application in further research and development endeavors.
References
- Wikipedia. (2024). Trifluoroacetic acid.
- PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12).
- PubChem. (n.d.). Trifluoroacetic acid.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide.
- Olah, G. A., et al. (2009). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Organic Chemistry, 74(12), 4531-4534.
- SIELC Technologies. (2018, May 16). This compound.
- AWS. (2015, January 3). N-Iodosuccinimide.
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Moodie, R. B., et al. (1979). Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Journal of the Chemical Society, Perkin Transactions 2, 1089-1093.
- ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds.
- ChemBK. (2024, April 9). 3-Nitro-4-Iodoanisole.
- ChemBK. (2024, April 9). 3-Nitro-4-iodoanisol.
- North Carolina State University. (n.d.). Iodine 125-I (125I) safety information and specific handling precautions.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Organic Chemistry Data. (n.d.). Iodination.
- PubChem. (n.d.). 4-Iodo-3-nitroanisole.
- ACS Publications. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- National Institutes of Health. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
- Organic Syntheses. (n.d.). 4.
- Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
- Google Patents. (1964). Process for the reduction of halo nitro aromatic compounds.
- PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. This compound | 5399-03-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Iodo-4-nitroanisole as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-iodo-4-nitroanisole (CAS No. 5399-03-1), a highly versatile and strategically important building block in organic synthesis. We move beyond simple cataloging of reactions to dissect the molecule's inherent reactivity, dictated by the interplay of its three key functional components: the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the reactive carbon-iodine bond. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-tested protocols for key transformations but also the underlying scientific rationale for experimental design, catalyst selection, and reaction optimization.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized benzene ring, offering a powerful platform for sequential and regioselective chemical modifications. The iodide is an excellent leaving group for a host of metal-catalyzed cross-coupling reactions, while the nitro group serves a dual purpose: it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, opening pathways to a new family of derivatives. The methoxy group, in turn, modulates the ring's electronics and provides a potential site for ether cleavage if further modification is desired. This combination of functionalities makes it an invaluable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and material science.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Data Summary
| Property | Value | Reference(s) |
| CAS Number | 5399-03-1 | [1][2] |
| Molecular Formula | C₇H₆INO₃ | [2] |
| Molecular Weight | 279.03 g/mol | [2] |
| Appearance | Deep red or yellow-brown crystalline solid | [1] |
| Melting Point | 94 °C | [2] |
| Solubility | Soluble in DMSO, DMF, ethyl acetate, hexane; sparingly soluble in water. | [1] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and MS data are available. | [1] |
Safety & Handling
This compound is a chemical reagent that must be handled with appropriate care.
-
Hazards: May cause skin, eye, and respiratory irritation.[3][4] It is harmful if swallowed or inhaled. Long-term exposure may cause damage to organs.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and chemical-resistant gloves.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Synthesis Protocol: Preparation of this compound
The most common laboratory synthesis involves a Sandmeyer-type reaction, starting from a commercially available aniline derivative.[1]
Reaction: Diazotization of 2-methoxy-5-nitroaniline followed by iodide substitution.
Protocol:
-
Suspend 2-methoxy-5-nitroaniline (10.0 g, 0.060 mol) in 150 mL of water in a flask equipped with a magnetic stirrer.
-
Cool the suspension to below 5 °C using an ice-salt bath.
-
Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the low temperature.
-
In a separate beaker, dissolve sodium nitrite (4.8 g, 0.070 mol) in 40 mL of water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.
-
To this cold diazonium salt solution, add a solution of potassium iodide (16.8 g, 0.101 mol) in 20 mL of water.
-
Remove the ice bath and heat the mixture to 90 °C for 1 hour. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to 0 °C. Deep red crystals will precipitate.
-
Collect the crystals by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield the target compound (Typical yield: ~75%).[1]
Application Note I: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is the most reactive of the aryl halides (I > Br > Cl) for the oxidative addition step in palladium-catalyzed cycles, making it an ideal substrate.[5]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
Causality: This reaction is a robust method for forming biaryl structures. The choice of a mild base like potassium carbonate is often sufficient, especially with a reactive aryl iodide. The addition of water to the solvent system (e.g., DMF or Toluene) is often crucial for the efficiency of the transmetalation step.[6]
Illustrative Protocol: Synthesis of 2-methoxy-5-nitro-1,1'-biphenyl
-
Reaction Setup: To a dry Schlenk flask, add this compound (279 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).[6]
-
Add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add 5 mL of a degassed 10:1 mixture of DMF and water via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
Causality: This reaction creates aryl-alkyne linkages. It uniquely employs a dual-catalyst system.[5] Palladium facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to form a copper-acetylide intermediate, which accelerates the crucial transmetalation step.[7][8] An amine base like triethylamine often serves as both the base and the solvent.[9]
Illustrative Protocol: Synthesis of 1-methoxy-4-nitro-2-(phenylethynyl)benzene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (279 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (4 mg, 0.02 mmol, 2 mol%).
-
Seal the flask, evacuate, and backfill with Argon.
-
Add 10 mL of anhydrous triethylamine, followed by phenylacetylene (122 mg, 1.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 1.5-3 hours.[9] Monitor by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient).
Application Note II: Nucleophilic Aromatic Substitution (SNAr)
Causality: The true power of the nitro group is revealed in SNAr reactions. Positioned para to the iodo leaving group, the nitro group strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[10][11][12] This stabilization is the driving force for the reaction and allows the substitution to occur under relatively mild conditions, which would be impossible on an unactivated aryl iodide.
Illustrative Protocol: Synthesis of 2-methoxy-1,4-dinitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (279 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Add sodium nitrite (104 mg, 1.5 mmol). Note: Other nucleophiles like sodium methoxide or potassium phenoxide can also be used.
-
Reaction Execution: Heat the mixture to 100-120 °C and stir. The reaction progress can be monitored by observing the consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.
-
If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Recrystallize or purify by column chromatography as needed.
Conclusion
This compound is a quintessential example of a strategic building block in organic synthesis. Its predictable, regioselective reactivity allows for the precise and efficient construction of complex molecular architectures. By understanding the electronic and steric factors that govern its transformations in both metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, researchers can unlock its full potential for innovation in drug discovery, materials science, and beyond.
References
- PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline.
- PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- SpectraBase. (n.d.). This compound.
- Wikipedia. (2024).
- Wikipedia. (2024).
- National Center for Biotechnology Information. (n.d.). 2-Iodo-4-nitroaniline. PubChem Compound Database.
- Wikipedia. (2024). Heck reaction. [Link]
- Wikipedia. (2024). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Makowski, M., & Kwit, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. [Link]
- Thompson, A. L., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
The Strategic Application of 2-Iodo-4-nitroanisole in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic landscape of materials science, the pursuit of novel functional materials with tailored properties is paramount. The strategic selection of molecular building blocks is the cornerstone of this endeavor. 2-Iodo-4-nitroanisole, a readily available aromatic compound, has emerged as a significant intermediate in the synthesis of advanced organic materials. Its unique trifunctional nature, featuring a reactive iodine atom, an electron-withdrawing nitro group, and a methoxy group, provides a powerful platform for the design and synthesis of innovative conjugated polymers and porous organic frameworks.
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex and extended π-conjugated systems.[1] The presence of the nitro group significantly influences the electronic properties of the resulting materials, often imparting desirable electron-accepting characteristics. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of functional materials for researchers in materials science and drug development.
Core Properties of this compound
To effectively utilize this compound, a clear understanding of its key physicochemical properties is essential. These properties dictate its reactivity and its influence on the characteristics of the final material.
| Property | Value | Significance in Materials Synthesis |
| Molecular Formula | C₇H₆INO₃ | Provides the elemental composition. |
| Molecular Weight | 279.03 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Melting Point | 97-99 °C | Relevant for reaction temperature considerations. |
| Key Functional Groups | Iodo, Nitro, Methoxy | The iodo group is the primary site for cross-coupling reactions. The nitro and methoxy groups modulate the electronic properties of the molecule and the resulting polymer. |
Application I: Synthesis of Conjugated Polymers for Optoelectronics
The development of novel conjugated polymers is a driving force in the field of organic electronics, with applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2][3] The electronic properties of these polymers, such as their bandgap and charge carrier mobility, can be finely tuned through the judicious choice of monomer units.[1] The incorporation of the this compound moiety introduces a recurring electron-deficient unit, which can be beneficial for creating n-type or ambipolar semiconducting materials.
Rationale for Use in Conjugated Polymers
The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their rigid backbones and interesting optoelectronic properties.[4][5] By polymerizing this compound with a di-alkyne comonomer, a linear conjugated polymer can be synthesized. The nitro group's electron-withdrawing nature is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is a key characteristic for electron-transporting materials.[2]
Experimental Workflow: Sonogashira Polymerization
Caption: Workflow for Sonogashira polymerization.
Detailed Protocol: Synthesis of Poly(2-methoxy-5-nitrophenylene-ethynylene-1,4-phenylene-ethynylene)
Materials:
-
This compound (1.0 mmol, 279 mg)
-
1,4-Diethynylbenzene (1.0 mmol, 126 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (TEA) (4.0 mmol, 0.56 mL)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous and degassed THF (10 mL) and triethylamine (4.0 mmol) to the flask via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 65 °C and stir the reaction mixture vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Work-up: After a predetermined time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, and chloroform) to remove catalyst residues and low molecular weight oligomers. The desired polymer fraction is typically extracted with chloroform or another suitable solvent.
-
Drying: The purified polymer is then precipitated again in methanol, filtered, and dried in a vacuum oven at 40 °C overnight.
Expected Characterization:
-
FT-IR: Appearance of a characteristic alkyne C≡C stretch (around 2100-2200 cm⁻¹) and disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) from the monomer.
-
¹H and ¹³C NMR: Broadened peaks consistent with a polymeric structure.
-
GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the polymer.[1]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Application II: Synthesis of Porous Organic Polymers for Gas Adsorption
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[6] These properties make them promising candidates for applications in gas storage and separation, catalysis, and sensing.[7][8] By employing a multifunctional cross-linking monomer, this compound can be used to construct a three-dimensional porous network.
Rationale for Use in Porous Organic Polymers
The synthesis of POPs often relies on the formation of robust covalent bonds to create a permanent porous structure. The Sonogashira-Hagihara coupling is an effective method for constructing such networks.[7] By reacting this compound with a tetra-alkyne cross-linker, a highly cross-linked, amorphous polymer with intrinsic microporosity can be obtained. The presence of nitrogen and oxygen atoms from the nitro and methoxy groups on the pore surfaces can enhance the affinity of the material for specific gases like CO₂ through dipole-quadrupole interactions, potentially leading to high adsorption selectivity.[7]
Reaction Scheme: Formation of a Porous Organic Polymer
Caption: Synthesis of a porous organic polymer.
Detailed Protocol: Synthesis of a Nitro- and Methoxy-Functionalized Porous Organic Polymer
Materials:
-
This compound (2.0 mmol, 558 mg)
-
Tetrakis(4-ethynylphenyl)methane (1.0 mmol, 432 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Triethylamine (TEA) (10.0 mmol, 1.4 mL)
-
Methanol, Acetone, Chloroform (for washing)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine this compound, tetrakis(4-ethynylphenyl)methane, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Base Addition: Add anhydrous and degassed THF (20 mL) and triethylamine (10.0 mmol) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 70 °C and stir for 48 hours. A solid precipitate should form as the polymerization proceeds.
-
Work-up and Purification: After cooling to room temperature, collect the solid product by filtration. Wash the polymer extensively with methanol, water, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and oligomers.
-
Drying: Dry the purified porous polymer in a vacuum oven at 80 °C for 24 hours.
Expected Characterization:
-
FT-IR: Confirmation of the polymer structure by the presence of characteristic peaks and the disappearance of monomer-specific peaks (e.g., terminal alkyne C-H stretch).
-
Solid-State ¹³C NMR: To verify the covalent network structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology of the porous material.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the material.[7]
-
Gas Adsorption Measurements (e.g., CO₂, CH₄, N₂): To evaluate the gas uptake capacity and selectivity of the polymer.[8]
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block in materials science. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic synthesis of both linear conjugated polymers and cross-linked porous organic polymers. The intrinsic electronic and functional properties imparted by the nitro and methoxy groups make it a strategic choice for creating materials with tailored optoelectronic and gas adsorption characteristics. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices and advanced separation and storage media. Further functionalization of the nitro group post-polymerization opens up additional avenues for tuning material properties and creating even more sophisticated functional materials.
References
- Carlotti, M., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. [Source details not fully available in search results]
- Haque, E., et al. (2022). Cationic porous organic polymers for selective adsorption in gas and liquid phases. Materials Chemistry Frontiers, 6(13), 1775-1782.
- Li, J., et al. (2020). Optoelectronic properties of the polymers. [Source details not fully available in search results]
- Wang, P., et al. (2015). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Advances, 5(10), 7135-7140.
- Yuan, D., et al. (2022).
- Zitnan, M., et al. (2021). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers, 13(16), 2759.
- SIELC Technologies. (2018). This compound.
- Carlotti, M., et al. (2023). Preparation of Different Conjugated Polymers Characterized by Complementary Electronic Properties from an Identical Precursor. [Source details not fully available in search results]
- MDPI. (n.d.). Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0.
- Liang, Y., et al. (2009). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews, 109(11), 5895-5926.
- Yokozawa, T., & Yokoyama, A. (2012). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry, 3(5), 1102-1113.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Wikipedia. (n.d.). Sonogashira coupling.
- Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application.
- Zhang, W., & Moore, J. S. (2007). Principles for the Synthesis of Porous Organic Frameworks.
- Al-Masum, M. (2017). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry, 31(11), e3771.
- Stolle, A., et al. (2011). Solvent-free Sonogashira coupling reaction via high speed ball milling.
- Scherf, U., & List, E. J. W. (2002). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers.
- Tanaka, K., et al. (2013). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Journal of Synthetic Organic Chemistry, Japan, 71(10), 1076-1082.
- Tonner, R., & Frenking, G. (2007). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. Organometallics, 26(25), 6296-6305.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Mechanical Deformation on the Opto-Electronic Responses, Reactivity, and Performance of Conjugated Polymers: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Iodo-4-nitroanisole
Introduction: The Strategic Value of 2-Iodo-4-nitroanisole in Modern Synthesis
This compound is a highly valuable and versatile aromatic building block in organic synthesis. Its structure is strategically functionalized for participation in a wide array of palladium-catalyzed cross-coupling reactions. The key to its utility lies in the electronic and steric arrangement of its substituents:
-
Iodo Group: Positioned at C2, the iodine atom serves as an excellent leaving group in the oxidative addition step, which is often the rate-determining step in palladium-catalyzed catalytic cycles.[1] Its high reactivity allows for milder reaction conditions compared to corresponding bromo- or chloro-analogs.
-
Nitro Group: The strongly electron-withdrawing nitro group at C4 activates the C-I bond towards oxidative addition, further enhancing the substrate's reactivity.
-
Methoxy Group: The electron-donating methoxy group at C1 modulates the electronic properties of the aromatic ring.
This unique combination of functionalities makes this compound an ideal electrophilic partner for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. Palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, have become the cornerstone for such transformations due to their efficiency, functional group tolerance, and reliability.[2][3]
This guide provides an in-depth exploration of the most common and impactful palladium-catalyzed reactions utilizing this compound, complete with mechanistic insights, detailed experimental protocols, and field-proven advice for researchers, scientists, and drug development professionals.
Part 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[1][4] The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center and the electron-deficient nature of the aryl iodide.
-
Transmetalation / Migratory Insertion:
-
In reactions like Suzuki or Stille, the nucleophilic coupling partner (e.g., an organoboron or organotin compound) undergoes transmetalation , transferring its organic group to the palladium center and displacing the halide.[2]
-
In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Aryl-Pd bond.[5]
-
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Part 2: Key Reaction Classes and Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[6][7] It is exceptionally tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[8]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand are common. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) often accelerate the reaction, especially for challenging substrates.[9]
-
Base: A base is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transmetalation step.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard choices.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently used. Water helps dissolve the inorganic base and facilitates the formation of the borate complex.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 279 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or pressure vessel, magnetic stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed solvents (4 mL 1,4-dioxane, 1 mL water) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C. Stir vigorously overnight (12-16 hours).
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.
Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~95 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | >90 |
Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene, forming a new C-C bond and typically yielding a trans-substituted alkene.[5][11] This reaction is a powerful tool for the synthesis of stilbenes, cinnamates, and other vinylated arenes.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and robust precatalyst. Phosphine ligands are often used to stabilize the catalyst and improve yields.[5]
-
Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[12]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices as they effectively solvate the polar intermediates in the catalytic cycle.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with 1 M HCl (20 mL), then with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate) to afford the trans-stilbene derivative.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[13] The reaction classically employs a dual-catalyst system of palladium and copper(I).[14]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Functions as in other cross-couplings, undergoing oxidative addition with the aryl iodide. PdCl₂(PPh₃)₂ is a very common choice.
-
Copper(I) Co-catalyst: CuI is the standard co-catalyst. Its role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Ar-Pd(II)-I complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[15]
-
Base: An amine base like Et₃N or piperidine serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg)
-
Copper(I) iodide [CuI] (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
In a Schlenk flask, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in a mixture of anhydrous THF (5 mL) and Et₃N (5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add phenylacetylene via syringe to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 4-6 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the desired diarylalkyne.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16][17] It couples an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. The reductive elimination to form the C-N bond is often difficult. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[18][19] They promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[20]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube, magnetic stir bar
Procedure:
-
Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat in an oil bath at 110 °C for 18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to yield the N-aryl morpholine product.
Part 3: Synthesis of the Starting Material
For laboratories where this compound is not commercially available, it can be synthesized from 2-methoxy-5-nitroaniline via a Sandmeyer-type reaction.[21]
Protocol 5: Synthesis of this compound
Materials:
-
2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol)
-
Concentrated sulfuric acid (12 mL)
-
Sodium nitrite (NaNO₂) (4.8 g, 0.070 mol)
-
Potassium iodide (KI) (16.8 g, 0.101 mol)
-
Water
Procedure:
-
Suspend 2-methoxy-5-nitroaniline in water (150 mL) in a large beaker and cool in an ice-salt bath to below 5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Dropwise, add a solution of sodium nitrite in water (40 mL), keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in a small amount of water. Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture to 90 °C for 1 hour.
-
Cool the mixture to 0 °C. A deep red crystalline solid will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Purify by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford this compound.[21]
Part 4: Safety and Troubleshooting
-
Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic. Strong bases like NaOtBu are corrosive and moisture-sensitive. Reactions involving CO gas must be performed with extreme caution using a dedicated setup and a CO monitor. Always wear appropriate personal protective equipment (PPE).
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensuring a properly inert atmosphere by using Schlenk techniques or a glovebox is critical for reproducibility and high yields.
-
Troubleshooting Low Yields:
-
Catalyst Deactivation: The ligand may be inadequate, or the temperature may be too high. Screen different ligands or lower the reaction temperature.
-
Poor Base/Solvent Choice: Ensure the base is strong enough for the specific reaction and that the solvent is anhydrous and properly degassed.
-
Side Reactions: Homo-coupling of the nucleophile or dehalogenation of the starting material can occur. Adjusting catalyst/ligand ratios or temperature may mitigate these issues.
-
References
- Nobel Prize Organization. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
- National Institutes of Health (NIH). (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- National Institutes of Health (NIH). (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Royal Society of Chemistry. (2025).
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
- Wikipedia. Heck reaction. [Link]
- ResearchGate. Carbonylative SMC of 2‐iodoanisole. | Download Scientific Diagram. [Link]
- ACS Publications. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
- Wikipedia.
- Organic Chemistry Portal. Heck Reaction. [Link]
- University of Chemistry and Technology, Prague. Flow Chemistry: Sonogashira Coupling. [Link]
- SlidePlayer. Heck Reaction. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- National Institutes of Health (NIH). (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- ACS Green Chemistry Institute.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- International Journal of Scientific & Engineering Research. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. (2019).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Royal Society of Chemistry. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. [Link]
- Royal Society of Chemistry. (2019). Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles. [Link]
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. jmcct.com [jmcct.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. This compound | 5399-03-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4-nitroanisole
Welcome to the technical support center for the synthesis of 2-iodo-4-nitroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. This compound is a valuable intermediate in organic synthesis, and its efficient preparation is crucial for various research and development applications. This document provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific rationale behind our recommendations.
Synthesis Overview: Key Strategies
The preparation of this compound is primarily achieved through two strategic routes:
-
Direct Electrophilic Iodination of 4-Nitroanisole: This is a common approach where an electrophilic iodine species is introduced onto the aromatic ring of 4-nitroanisole. The success of this method hinges on the choice of the iodinating agent and the reaction conditions to control regioselectivity and prevent side reactions.
-
Sandmeyer-type Reaction from 2-Methoxy-5-nitroaniline: This method involves the diazotization of the primary amine, 2-methoxy-5-nitroaniline, followed by the displacement of the diazonium group with iodide. This route offers excellent regiochemical control.[1]
The choice between these methods depends on the availability of starting materials, desired scale, and the specific challenges encountered in the laboratory. This guide will address issues related to both pathways.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield in Direct Iodination
-
Question: My direct iodination of 4-nitroanisole is resulting in a very low yield or recovery of unreacted starting material. What are the likely causes and how can I fix this?
-
Answer: This is a common issue often related to the reactivity of the iodinating system. The aromatic ring of 4-nitroanisole is deactivated by the strong electron-withdrawing nitro group (-NO₂), making electrophilic substitution challenging. The methoxy group (-OCH₃) is activating and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, the reaction occurs at the ortho position (C2).
Causality & Solutions:
-
Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) by itself is a weak electrophile and will not react with a deactivated ring.[2][3] An oxidizing agent is required to generate a more potent electrophilic iodine species (e.g., I⁺).
-
Recommendation: Employ a co-oxidant. Systems like I₂/HNO₃ in acetic acid or I₂/HIO₃ are effective.[2][4] The oxidant converts I₂ into a better electrophile. N-Iodosuccinimide (NIS) in the presence of an acid catalyst (like trifluoroacetic acid or sulfuric acid) is another excellent and often milder alternative.[5][6][7] NIS is known for its high selectivity and improved yields in many cases.[5]
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical.
-
Recommendation: While room temperature reactions are possible with some systems, gentle heating (e.g., 45-50 °C) may be necessary to drive the reaction to completion, especially with less reactive systems.[4] Monitor the reaction by TLC to determine the optimal reaction time and avoid potential side-product formation from prolonged heating.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction.
-
Issue 2: Formation of Di-iodinated Byproducts
-
Question: I am observing the formation of di-iodinated products, which is complicating purification and reducing the yield of my desired mono-iodinated compound. How can I improve selectivity?
-
Answer: Over-iodination occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled, leading to the formation of products like 2,6-diiodo-4-nitroanisole.[9]
Causality & Solutions:
-
Stoichiometry: Using a large excess of the iodinating agent is a primary cause of multiple iodinations.
-
Recommendation: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent relative to the 4-nitroanisole. This favors mono-substitution.[10]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of a second iodination event.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[10] Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent the formation of the di-iodinated product.
-
-
Reagent Reactivity: Highly reactive iodinating systems are more prone to causing over-iodination.
-
Issue 3: Poor Yield in the Sandmeyer-type Reaction
-
Question: I am attempting the synthesis from 2-methoxy-5-nitroaniline, but the yield of this compound is very low. What are the critical steps to optimize?
-
Answer: The Sandmeyer-type reaction involves two critical stages: the formation of the diazonium salt and its subsequent displacement by iodide. Low yields are almost always traced back to problems in one of these two steps.
Causality & Solutions:
-
Decomposition of the Diazonium Salt: Diazonium salts, particularly those derived from nitroanilines, can be unstable and prone to decomposition or unwanted side reactions if not handled correctly.[11][12]
-
Recommendation: Temperature control is paramount. The diazotization (reaction of the amine with sodium nitrite in acid) must be performed at low temperatures, typically between 0 and 5 °C.[1] Use an ice-salt bath to maintain this temperature range throughout the addition of the sodium nitrite solution. Similarly, the diazonium salt solution should be kept cold during its addition to the potassium iodide solution.[11][13]
-
-
Inefficient Iodide Displacement: The rate and manner of mixing the reagents can affect the outcome.
-
Recommendation: Add the cold diazonium salt solution slowly to the potassium iodide solution.[11] A rapid addition can lead to localized warming and decomposition. After the addition is complete, allow the reaction mixture to warm slowly to room temperature to ensure the reaction goes to completion, which is often indicated by the cessation of nitrogen gas evolution.[11]
-
-
Impure Starting Material: The purity of the starting 2-methoxy-5-nitroaniline is important for a clean reaction.
-
Recommendation: Ensure the starting amine is pure. If necessary, recrystallize it before use.
-
-
Issue 4: Product Purification Challenges
-
Question: My crude product is a dark, oily, or impure solid that is difficult to purify. What are the most effective purification methods?
-
Answer: The crude product can contain unreacted starting materials, di-iodinated species, and other colored byproducts. A systematic approach to purification is necessary.
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing with a solution of sodium thiosulfate or sodium sulfite will remove any unreacted iodine. This is followed by washing with water and brine.
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Recommended Solvents: Ethanol or a mixture of ethyl acetate and hexane are commonly effective solvent systems for recrystallization.[1] Experiment with small amounts to find the optimal solvent or solvent pair.
-
-
Silica Gel Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is the next step.
-
Recommended Eluent: A gradient of ethyl acetate in hexane is a good starting point for elution.[1] The less polar di-iodinated byproduct will typically elute before the more polar mono-iodinated product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthesis route is generally better: direct iodination or the Sandmeyer-type reaction?
-
A1: Both methods are viable.
-
Direct Iodination is often preferred for its operational simplicity and fewer steps, starting from the readily available 4-nitroanisole. However, it can suffer from regioselectivity issues (over-iodination).
-
The Sandmeyer-type Reaction provides unambiguous regiochemical control, guaranteeing the iodo group is at the C2 position. However, it involves more steps and requires careful handling of potentially unstable diazonium intermediates.[11][12] For high-purity applications where regioselectivity is critical, the Sandmeyer route is often more reliable.
-
-
-
Q2: How do the electronic effects of the substituents dictate the position of iodination?
-
A2: The outcome of the electrophilic iodination is governed by the combined electronic effects of the methoxy (-OCH₃) and nitro (-NO₂) groups.
-
The -OCH₃ group is an activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.
-
The -NO₂ group is a strongly deactivating, meta-director because it withdraws electron density from the ring.
-
The directing effects are synergistic in this case. The powerful ortho-directing effect of the methoxy group guides the incoming electrophile (I⁺) to the position adjacent to it. Since the para position is already occupied by the nitro group, substitution occurs exclusively at the ortho (C2) position.
-
-
-
Q3: What are the pros and cons of different iodinating agents?
-
A3: The choice of iodinating agent is a critical decision. The table below summarizes the key characteristics of common reagents.
-
| Iodinating System | Pros | Cons |
| I₂ / Oxidant (e.g., HNO₃, HIO₃) | Cost-effective, readily available reagents.[2][4] | Can be aggressive, potentially leading to side reactions or over-iodination. Requires handling of strong acids/oxidizers. |
| Iodine Monochloride (ICl) | Highly reactive, can iodinate deactivated rings. | Can be difficult to handle, moisture-sensitive. May lead to chlorination as a side reaction. |
| N-Iodosuccinimide (NIS) | Mild and selective, often resulting in cleaner reactions and higher yields.[5] Easier to handle than ICl or strong oxidants. | More expensive than I₂. Often requires an acid catalyst for deactivated substrates.[6] |
Optimized Experimental Protocols
Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)
This protocol is recommended for its high selectivity and milder conditions.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroanisole (1.0 eq) in glacial acetic acid.
-
-
Step 2: Reagent Addition
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Slowly add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
-
Step 3: Reaction
-
Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Step 4: Workup
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
Purify the crude solid by recrystallization from an ethanol or ethyl acetate/hexane mixture to yield this compound as a yellow crystalline solid.[1]
-
Protocol 2: Sandmeyer-type Synthesis from 2-Methoxy-5-nitroaniline
This protocol is recommended for its excellent regiochemical control.[1]
-
Step 1: Diazotization
-
Suspend 2-methoxy-5-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Step 2: Iodide Displacement
-
In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
-
Step 3: Reaction Completion & Workup
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 60-90 °C for about 1 hour to ensure complete decomposition of the diazonium salt.[1]
-
Cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold sodium thiosulfate solution to remove residual iodine, and then again with water.
-
-
Step 4: Purification
-
Dry the crude product. Purify by recrystallization from ethanol or by column chromatography (ethyl acetate/hexane) to obtain pure this compound.[1]
-
Visual Workflow and Mechanistic Diagrams
Diagram 1: General Workflow for Direct Iodination
Caption: Workflow for the direct iodination of 4-nitroanisole.
Diagram 2: Workflow for Sandmeyer-type Synthesis
Caption: Workflow for the Sandmeyer-type synthesis route.
Diagram 3: Electronic Directing Effects
Caption: Directing effects of substituents on 4-nitroanisole.
References
- PrepChem. "Preparation of 2-Iodo-4-nitroaniline.
- PrepChem. "Preparation of 2-iodo-4-nitroaniline." (Alternative procedure).
- Journal of the Chemical Society, Perkin Transactions 2. "Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole.
- ChemBK. "3-Nitro-4-Iodoanisole.
- ChemBK. "3-Nitro-4-iodoanisol.
- ResearchGate. "Optimization of the conditions for α-iodination reaction.
- SpectraBase. "this compound - Optional[Vapor Phase IR] - Spectrum.
- National Institutes of Health (NIH). "An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Baba Farid Group of Institutions. "Iodination of activated aromatics by using I2/ HNO3/AcOH.
- PubChem. "4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659.
- SIELC Technologies. "this compound.
- N-Iodosuccinimide in Halogenation Reactions.
- PubChem. "2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629.
- ResearchGate. "(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- Organic Syntheses. "Procedure for the Synthesis of 1-(2-Iodophenyl)pyrrole.
- PubChemLite. "this compound (C7H6INO3).
- ResearchGate. "Optimization of di-iodination conditions.
- Wychem. "this compound.
- Capot Chemical. "Specifications of this compound.
- ACS GCI Pharmaceutical Roundtable. "Iodination Reagent Guide.
- Wikipedia. "N-Iodosuccinimide.
- Organic Chemistry Portal. "N-Iodosuccinimide (NIS).
- ResearchGate. "Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF.
- Organic Chemistry Portal. "Iodoarenes synthesis by iodination or substitution.
- The Chemical Society of Japan. "Iodination of Both Deactivated and Activated Arenes.
- Chemistry Stack Exchange. "Synthesis of 1-iodo-4-nitrobenzene.
- Chemia. "Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Google Patents. "US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
- Chemical-Suppliers. "2-Iodo-5-Nitroanisole | CAS 5458-84-4.
- Reddit. "1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline...
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calibrechem.com [calibrechem.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Iodo-4-nitroanisole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-4-nitroanisole. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during two primary synthetic routes.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation can be approached through two main strategies: the diazotization of 2-amino-4-nitroanisole followed by a Sandmeyer-type reaction, or the direct electrophilic iodination of 4-nitroanisole. While both methods are effective, they are often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide offers a systematic approach to identifying, minimizing, and eliminating these impurities.
Part 1: Synthesis via Sandmeyer Reaction from 2-Amino-4-nitroanisole
This classic and reliable route offers high regioselectivity, avoiding the isomeric mixtures often seen in direct electrophilic iodination.[1] The process involves the conversion of the primary aromatic amine to a diazonium salt, which is subsequently displaced by iodide.
Reaction Pathway
Caption: Direct iodination of 4-nitroanisole and common byproducts.
Troubleshooting Guide & FAQs: Direct Iodination Route
| Observed Issue | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| Significant amount of a di-iodinated byproduct is observed (e.g., by NMR or MS). | Over-iodination. The product, this compound, is still activated towards further electrophilic substitution at the other ortho position (C6) relative to the methoxy group. [2] | Control Stoichiometry: Use a precise molar ratio of the iodinating agent to the substrate. A slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution. Lower Temperature: Conducting the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product. Milder Iodinating Agent: Highly reactive iodinating systems can lead to multiple additions. Consider using a milder reagent. [3] |
| Formation of other isomeric byproducts. | Lack of complete regioselectivity. While the methoxy group strongly directs ortho, some iodination may occur at other positions, such as the 3-position, particularly under harsh conditions. [3] | Optimize Reaction Conditions: Screen different solvents and temperatures to find conditions that maximize the desired regioselectivity. Use of a Bulky Iodinating Agent: A sterically hindered iodinating agent may favor substitution at the less hindered 2-position. |
| Complex reaction mixture with evidence of nitrodeiodination. | Reaction of 4-iodoanisole with nitric acid. If the starting material is 4-iodoanisole and the reaction is a nitration, a complex pathway involving nitrodeiodination and re-iodination can occur, leading to byproducts like 2,4-di-iodoanisole and 4-nitroanisole. [4] | Careful Choice of Starting Material and Reagents: For direct iodination, start with 4-nitroanisole. If starting from 4-iodoanisole, carefully control nitrating conditions to minimize deiodination. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4-nitroanisole (1 equivalent) in a mixture of hydrochloric acid (3 equivalents) and water.
-
To this stirred solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
-
Protocol 2: Direct Iodination of 4-Nitroanisole
-
Reaction Setup:
-
To a solution of 4-nitroanisole (1 equivalent) in a suitable solvent (e.g., acetic acid or an alcohol/water mixture), add molecular iodine (I₂) (1 equivalent).
-
Add an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or sodium periodate) portion-wise or dropwise to the stirred mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.
-
-
Purification:
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the crude product by column chromatography on silica gel to separate the desired mono-iodinated product from unreacted starting material and di-iodinated byproducts.
-
Purification Strategies
Separating this compound from the common byproducts often requires chromatographic techniques due to similar polarities.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The less polar di-iodinated byproduct will elute before the more polar mono-iodinated product.
-
Recrystallization: This can be effective for removing minor impurities if a suitable solvent system is found. Ethanol or methanol are often good starting points.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can provide excellent separation of isomers and other byproducts. [5]
References
- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Reddit.
- 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure.
- Diazonium Salts. (2020, March 29).
- Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Journal of the Chemical Society, Perkin Transactions 2.
- Preparation of 2-Iodo-4-nitroaniline. PrepChem.com.
- Sandmeyer Reaction. Organic Chemistry Portal.
- This compound. SIELC Technologies.
- Reactions involving arenediazonium salts. (2023, January 22). Lumen Learning.
- Chemical Reactions of Diazonium Salts. BYJU'S.
- Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Failed 2-Iodo-4-nitroanisole Reactions
Welcome to the technical support center for the synthesis of 2-Iodo-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we will delve into the intricacies of the two primary synthetic routes, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
I. Direct Iodination of 4-Nitroanisole
This method involves the direct electrophilic substitution of an iodine atom onto the 4-nitroanisole ring. While seemingly straightforward, achieving high yield and regioselectivity can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields in the direct iodination of 4-nitroanisole can stem from several factors, primarily related to the reactivity of the starting material and the choice of iodinating agent.
-
Inadequate Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1] Without an effective oxidizing agent, the reaction will be slow and incomplete.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause decomposition of the product or starting material.
-
Poor Quality of Reagents: The purity of 4-nitroanisole and the iodinating agent is paramount. Impurities can interfere with the reaction, leading to lower yields.
Troubleshooting Workflow: Low Yield in Direct Iodination
Caption: Troubleshooting workflow for low yield in direct iodination.
Recommended Protocol for Improved Yield:
| Step | Action | Rationale |
| 1 | Reagent Preparation | Ensure 4-nitroanisole is pure. Use a reliable source of iodine and a suitable oxidizing agent (e.g., nitric acid, periodic acid, or N-Iodosuccinimide). |
| 2 | Reaction Setup | In a well-ventilated fume hood, dissolve 4-nitroanisole in a suitable solvent such as glacial acetic acid. |
| 3 | Addition of Iodinating Agent | Add the iodinating agent and the oxidizing agent to the reaction mixture. For instance, a mixture of iodine and nitric acid can be used. |
| 4 | Temperature Control | Gently heat the reaction mixture. The optimal temperature will depend on the specific reagents used but is often in the range of 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5 | Work-up | Once the reaction is complete, cool the mixture and pour it into water. The crude product will precipitate. Collect the solid by filtration. |
| 6 | Purification | Wash the crude product with a solution of sodium thiosulfate to remove unreacted iodine, followed by water. Further purification can be achieved by recrystallization from ethanol. |
Question 2: My product is contaminated with significant amounts of the starting material and another isomer. How can I improve the selectivity?
Answer: The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution. The methoxy group in 4-nitroanisole is an ortho-, para-director, while the nitro group is a meta-director. Since the para position is blocked, the incoming electrophile (iodine) is directed to the ortho position. However, side reactions can still occur.
-
Controlling Regioselectivity: The choice of solvent and iodinating system can influence the regioselectivity of the reaction.[2][3]
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired isomers.
Strategies for Enhancing Regioselectivity:
| Strategy | Details | Scientific Rationale |
| Solvent Selection | Acetonitrile has been shown to be an effective solvent for achieving high regioselectivity in some iodination reactions.[3] | The solvent can influence the nature of the electrophilic species and the stability of the reaction intermediates. |
| Milder Iodinating Agents | Consider using a milder iodinating system, such as N-Iodosuccinimide (NIS) with a catalytic amount of an acid. | Milder reagents can offer better control over the reaction and reduce the likelihood of side reactions. |
| Temperature Optimization | Running the reaction at a lower temperature for a longer duration may improve selectivity. | Lowering the temperature can help to favor the kinetically controlled product over the thermodynamically controlled one. |
II. Sandmeyer Reaction of 2-Methoxy-5-nitroaniline
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] In this case, 2-methoxy-5-nitroaniline is converted to the corresponding diazonium salt, which is then treated with an iodide source.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Sandmeyer reaction has a very low yield or fails completely. What are the likely causes?
Answer: The success of a Sandmeyer reaction hinges on the successful formation and subsequent reaction of the diazonium salt. Failure at either stage will result in a poor outcome.
-
Incomplete Diazotization: The formation of the diazonium salt from the amine requires precise control of temperature and stoichiometry. The reaction is typically carried out at 0-5°C, as diazonium salts are unstable at higher temperatures.[6] An insufficient amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) will lead to incomplete conversion of the starting amine.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[7][8] It is crucial to use the diazonium salt immediately after its preparation.
-
Inactive Iodide Source: The iodide source (typically potassium iodide) must be of good quality.
Troubleshooting Workflow: Failed Sandmeyer Reaction
Caption: Troubleshooting workflow for a failed Sandmeyer reaction.
Detailed Protocol for the Sandmeyer Reaction:
Part A: Diazotization
| Step | Action | Rationale |
| 1 | Amine Suspension | Suspend 2-methoxy-5-nitroaniline in a mixture of water and concentrated sulfuric acid. |
| 2 | Cooling | Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt. |
| 3 | Nitrite Addition | Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C. |
| 4 | Confirmation of Excess Nitrous Acid | After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). This ensures all the amine has reacted.[6] |
Part B: Iodination
| Step | Action | Rationale |
| 1 | Iodide Solution | In a separate flask, prepare a solution of potassium iodide in water. |
| 2 | Addition of Diazonium Salt | Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. |
| 3 | Heating | After the addition is complete, gently heat the mixture to around 90°C for about an hour to ensure the complete decomposition of the diazonium salt and formation of the iodo compound.[9] |
| 4 | Isolation and Purification | Cool the reaction mixture to 0°C to precipitate the product. Collect the solid by filtration, wash with water, and then with a sodium thiosulfate solution to remove any unreacted iodine. The crude product can be purified by column chromatography on silica gel.[9] |
Question 2: My reaction mixture turns dark and I get a tar-like substance instead of a crystalline product. What is happening?
Answer: The formation of a dark, tarry substance is a strong indication of diazonium salt decomposition and subsequent side reactions.
-
Elevated Temperature: As mentioned, if the temperature during diazotization or the addition to the iodide solution is too high, the diazonium salt will decompose.
-
Azo Coupling: If the diazotization is incomplete, the remaining starting amine can couple with the newly formed diazonium salt to form highly colored azo compounds, which contribute to the tarry appearance.[10]
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol, which can also lead to colored byproducts.
Preventative Measures:
-
Strict Temperature Control: Meticulously maintain the temperature at 0-5°C throughout the diazotization and addition steps.
-
Sufficient Acidity: Ensure a sufficient excess of strong acid is used during diazotization to fully protonate the starting amine and prevent azo coupling.
-
Slow Addition: Add the sodium nitrite solution and the diazonium salt solution slowly and dropwise to maintain control over the reaction and temperature.
III. Purification Challenges
Question: I have obtained a crude product, but I am struggling to purify it. What are the best methods?
Answer: The purification of this compound can be challenging due to the presence of starting materials, isomers, and other byproducts.
-
Recrystallization: This is often the first choice for purification. Ethanol is a commonly used solvent for recrystallization. The key is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
-
Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel is a powerful technique. A mixture of ethyl acetate and hexane is often used as the eluent.[9] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Washing: A thorough wash of the crude product with a sodium thiosulfate solution is essential to remove any residual iodine, which can color the product.
IV. Safety Precautions
Working with iodine and its compounds requires strict adherence to safety protocols.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (consider double gloving), and a lab coat.[11][13]
-
Handling Iodine: Iodine is corrosive and can cause severe skin irritation.[11] Avoid inhalation of iodine vapor.
-
Diazonium Salts: Diazonium salts can be explosive in their solid, dry state.[7] It is crucial to keep them in solution and at low temperatures.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- U.S. National Library of Medicine, National Center for Biotechnology Information. "PubChem Compound Summary for CID 7485, 4-Nitroanisole." PubChem, [Link].
- American Chemical Society. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- The University of Vermont. "Iodinations: Standard Operating Procedures." The University of Vermont, [Link].
- Iowa State University. "Iodine Clock Reaction Safety.
- Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, [Link].
- ResearchGate. "Optimization of reaction conditions for the synthesis of compound (4 a) [a].
- Reddit. "In a Sandmeyer reaction, why is the benzenediazonium ion stable?" Reddit, [Link].
- Organic Syntheses. "2,6-DIIODO-p-NITROANILINE." Organic Syntheses, [Link].
- ResearchGate. "Optimization of reaction conditions a.
- University of Rochester. "Troubleshooting: How to Improve Yield." University of Rochester Department of Chemistry, [Link].
- SIELC Technologies. "this compound." SIELC Technologies, [Link].
- Wikipedia. "Sandmeyer reaction." Wikipedia, [Link].
- YouTube. "Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions." The Organic Chemistry Tutor, [Link].
- PrepChem. "Preparation of 2-Iodo-4-nitroaniline." PrepChem, [Link].
- PrepChem. "Synthesis of 2-Iodo-4-nitroaniline (12)." PrepChem, [Link].
- Reddit. "Sandmeyer type reaction troubleshoot." Reddit, [Link].
- Royal Society of Chemistry. "Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole." Journal of the Chemical Society, Perkin Transactions 2, [Link].
- Reddit. "Troubleshooting a Sandmeyer reaction." Reddit, [Link].
- National Institutes of Health. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- Organic Chemistry Portal. "Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds." Organic Chemistry Portal, [Link].
- National Institutes of Health. "Selective C–H Iodination of (Hetero)arenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. This compound | 5399-03-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LCSS: IODINE [web.stanford.edu]
- 12. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 13. websites.nku.edu [websites.nku.edu]
Technical Support Center: Optimizing Coupling Reactions for 2-Iodo-4-nitroanisole
Welcome to the technical support center for optimizing cross-coupling reactions with 2-iodo-4-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction to Coupling Reactions of this compound
This compound is a valuable building block in organic synthesis, featuring an electron-deficient aromatic ring activated for various cross-coupling reactions. The presence of the nitro group significantly influences the substrate's reactivity, often facilitating the crucial oxidative addition step in palladium-catalyzed cycles. However, this electron-withdrawing nature also presents unique challenges that require careful consideration of reaction parameters to achieve optimal yields and minimize side reactions.
This guide will focus on the most common palladium-catalyzed cross-coupling reactions utilized with this substrate: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, with additional considerations for Sonogashira and Ullmann couplings.
Troubleshooting Guide: A Deeper Dive into Common Experimental Issues
The following section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling of an electron-deficient substrate like this compound can stem from several factors. Let's break down the possibilities and solutions:
-
Causality: The electron-withdrawing nitro group generally accelerates the oxidative addition of the aryl iodide to the Pd(0) catalyst, which is often the rate-limiting step. Therefore, issues are more likely to arise in the transmetalation or reductive elimination steps of the catalytic cycle.
-
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Insight: For electron-deficient aryl halides, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and can be more tolerant of sensitive functional groups. Stronger bases like sodium tert-butoxide (NaOtBu) might not be necessary and could promote side reactions. If you are using a very weak base and seeing no reaction, a careful increase in base strength could be beneficial.
-
Actionable Advice: Screen a panel of bases. A good starting point is to compare K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure your base is finely powdered and anhydrous for optimal reactivity.
-
-
Ligand Selection is Key: The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Insight: For Suzuki couplings, phosphine ligands are commonly employed. The choice of ligand can influence both the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. While triphenylphosphine (PPh₃) is a common choice, more electron-rich and bulky ligands can sometimes be more effective.
-
Actionable Advice: If using PPh₃, consider switching to a more electron-rich ligand like a biarylphosphine (e.g., SPhos, XPhos) which can promote reductive elimination.
-
-
Solvent System and Degassing: The solvent plays a crucial role in solubilizing the reactants and catalyst, and residual oxygen can deactivate the catalyst.
-
Insight: A mixture of an organic solvent and water is often used in Suzuki reactions to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water, dioxane/water, and THF/water. It is imperative to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II).[1]
-
Actionable Advice: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
-
Catalyst Precursor and Loading: The source of palladium and its concentration are critical.
-
Insight: While Pd(PPh₃)₄ is a common precatalyst, it can be less efficient than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with an external phosphine ligand. The catalyst loading should be optimized; too little may result in slow or incomplete reaction, while too much can lead to side reactions and be economically inefficient.
-
Actionable Advice: Try a catalyst system of Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃ or a Buchwald ligand). A typical starting catalyst loading is 1-5 mol%.
-
-
Formation of Side Products
Question: In my Heck coupling of this compound with an alkene, I am observing the formation of a significant amount of a byproduct that appears to be the reduced starting material (4-nitroanisole). What is causing this, and how can I prevent it?
Answer: The formation of the hydrodehalogenated product (in this case, 4-nitroanisole) is a common side reaction in palladium-catalyzed couplings, particularly in Heck and Buchwald-Hartwig reactions.
-
Causality: This side reaction, known as hydrodehalogenation, occurs when the arylpalladium(II) intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired coupling with the alkene. The hydride source can be the amine base, solvent, or even trace amounts of water.
-
Troubleshooting Steps:
-
Choice of Base: The base is a common culprit in providing the hydride species.
-
Insight: Tertiary amines like triethylamine (Et₃N) are often used as bases in the Heck reaction. However, they can also act as hydride donors. Inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are less prone to this side reaction.
-
Actionable Advice: Switch from a tertiary amine base to an inorganic base.
-
-
Solvent Purity: The solvent can also be a source of hydrides.
-
Insight: Ensure your solvent is anhydrous and of high purity. Some solvents can degrade under the reaction conditions to generate species that can act as hydride donors.
-
Actionable Advice: Use freshly distilled or commercially available anhydrous solvents.
-
-
Ligand Effects: The ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.
-
Insight: Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Actionable Advice: If using a simple phosphine ligand, consider screening more sterically demanding ligands.
-
-
Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine. My main product is the desired coupled amine, but I am also seeing a significant amount of the reduced nitro group, forming an aniline derivative. How can I avoid this?
Answer: The reduction of the nitro group to an amine is a well-known transformation that can occur under certain palladium-catalyzed reaction conditions, especially when a hydride source is present.
-
Causality: The palladium catalyst, in the presence of a suitable hydrogen/hydride donor, can catalyze the reduction of the nitro group. Common hydride sources in a Buchwald-Hartwig reaction can include the amine coupling partner itself, the base (especially alkoxides), or the solvent.
-
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations.
-
Insight: While strong bases like sodium tert-butoxide (NaOtBu) are effective for deprotonating the amine, they can also participate in side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be less likely to promote the reduction of the nitro group.[2]
-
Actionable Advice: Screen weaker inorganic bases.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions.
-
Insight: The desired C-N bond formation may be faster than the nitro group reduction. By carefully monitoring the reaction, you may be able to stop it once the starting material is consumed, but before significant reduction of the product occurs.
-
Actionable Advice: Monitor the reaction closely by TLC or LC-MS and aim for the shortest reaction time necessary for complete conversion of the starting material. Consider lowering the reaction temperature.
-
-
Catalyst System: The choice of palladium source and ligand can influence the chemoselectivity.
-
Insight: Certain ligand systems may be more prone to promoting hydrogenation/reduction reactions.
-
Actionable Advice: If the problem persists, consider screening different phosphine ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the aryl halide in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for the aryl halide (Ar-X) in the oxidative addition step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] This is due to the decreasing bond strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break. For this compound, the C-I bond is highly activated for oxidative addition.
Q2: How does the nitro group on this compound affect the coupling reaction?
A2: The electron-withdrawing nitro group has a significant electronic effect on the aromatic ring. It makes the aryl iodide more electron-deficient, which generally accelerates the rate of oxidative addition to the Pd(0) catalyst.[4] However, it can also be susceptible to reduction under certain reaction conditions, as discussed in the troubleshooting section.
Q3: Can I use this compound in a Sonogashira coupling? What are the key considerations?
A3: Yes, this compound is a suitable substrate for Sonogashira coupling with terminal alkynes. The key considerations are:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly employed.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are suitable.
-
Potential Issue: A common side reaction in Sonogashira couplings is the homocoupling of the alkyne (Glaser coupling). This can often be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne.
Q4: Is the Ullmann condensation a viable alternative for C-O or C-N bond formation with this compound?
A4: The Ullmann condensation, which uses a copper catalyst, is a classic method for forming C-O and C-N bonds and can be a good alternative to palladium-catalyzed reactions.[5]
-
Advantages: Copper is significantly less expensive than palladium.
-
Disadvantages: Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols have been developed with catalytic copper and ligands that allow for milder reaction conditions.
-
Considerations for this compound: The electron-deficient nature of this compound makes it a good substrate for Ullmann-type reactions.[5] A screen of copper sources (e.g., CuI, Cu₂O), ligands (e.g., phenanthroline, N,N-dimethylglycin), and bases (e.g., K₂CO₃, K₃PO₄) would be necessary to optimize the reaction.[6][7]
Q5: What are the best practices for setting up and running these coupling reactions to ensure reproducibility?
A5: Reproducibility is key in research and development. Here are some best practices:
-
Inert Atmosphere: Always perform these reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[1]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Thorough Degassing: Rigorously degas all solvents and liquid reagents.
-
Consistent Procedure: Follow a consistent order of addition for reagents. It is often recommended to add the catalyst last to a mixture of the other reagents.
-
Effective Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using heterogeneous bases.
Experimental Protocols: Representative Procedures
The following are general, non-optimized protocols that can serve as a starting point for your experiments. Note: These are illustrative examples, and optimization of reaction conditions is crucial for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of aryl iodide)
-
Water (1 mL per mmol of aryl iodide)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed toluene and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Representative Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
NaOAc (2.0 equiv)
-
Anhydrous DMF (5 mL per mmol of aryl iodide)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, NaOAc, and P(o-tol)₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed DMF and the alkene via syringe.
-
Add the Pd(OAc)₂ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 100-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene (5 mL per mmol of aryl iodide)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and XPhos to the flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a starting point for optimizing your reaction conditions.
Table 1: Common Catalysts, Ligands, and Bases for Suzuki-Miyaura Coupling
| Parameter | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective precursor. Pd(PPh₃)₄ is an air-stable Pd(0) source. PdCl₂(dppf) is a robust catalyst for many couplings. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | PPh₃ is a standard ligand. Buchwald-type ligands (SPhos, XPhos, RuPhos) are bulky and electron-rich, often leading to higher activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial for activating the boronic acid. Weaker bases are often preferred for substrates with sensitive functional groups.[12] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst, poor base/ligand choice, presence of oxygen | Screen different bases and ligands, ensure rigorous degassing, use a fresh catalyst. |
| Hydrodehalogenation | Hydride donation from base or solvent | Switch to an inorganic base, use anhydrous solvents. |
| Nitro Group Reduction | Presence of a hydride source and catalytic activity towards reduction | Use a weaker base, lower reaction temperature, and shorten reaction time. |
| Catalyst Decomposition (Palladium Black) | High temperature, presence of impurities | Lower the reaction temperature, use high-purity reagents and solvents. |
Visualizing Reaction Workflows and Troubleshooting
The following diagrams illustrate a general workflow for a palladium-catalyzed cross-coupling reaction and a decision tree for troubleshooting low yield.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Safety Considerations
Working with this compound and palladium catalysts requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.
-
Handling Reagents:
-
This compound: Handle with care, avoiding inhalation and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and can be pyrophoric (especially Pd/C). Handle in an inert atmosphere where necessary.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
-
Reaction Hazards: Palladium-catalyzed reactions can be exothermic. For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents.[13]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to your institution's guidelines.
Post-Reaction Work-up: Catalyst Removal
Residual palladium in the final product is often a concern, particularly in pharmaceutical applications. Here are common methods for its removal:
-
Filtration through Celite: A simple and effective method to remove palladium black (insoluble Pd(0)) is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[14][15]
-
Treatment with Activated Carbon: Stirring the crude product in a solution with activated carbon can help adsorb residual soluble palladium complexes.[16]
-
Scavenger Resins: Silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities) can be very effective for removing trace amounts of the metal.[1][17]
This technical guide provides a framework for understanding and optimizing the coupling reactions of this compound. By considering the chemical principles behind each experimental parameter, researchers can more effectively troubleshoot issues and develop robust and efficient synthetic methods.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SciSpace. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Ma, S., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1111. [Link]
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- H-Protocols. (n.d.). Flow Chemistry: Sonogashira Coupling.
- World Research Library. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- PubMed. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
- ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Wikipedia. (n.d.). Ullmann condensation.
- PubMed. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- SciSpace. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Sonogashira coupling.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Chemie Brunschwig. (n.d.). Ullmann Reaction Kit.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (2018, September 3). (PDF) Robust Buchwald–Hartwig amination enabled by ball-milling.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (n.d.). The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- ACS Publications. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
Sources
- 1. spinchem.com [spinchem.com]
- 2. [PDF] Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers | Semantic Scholar [semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Iodo-4-nitroanisole
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Iodo-4-nitroanisole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet sometimes tricky, synthetic intermediate. Our goal is to move beyond simple procedural lists and provide you with the causal logic behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Understanding the Challenge: Common Impurities and Their Origins
Before diving into troubleshooting, it's crucial to understand the potential impurities you might be facing. The primary synthesis of this compound often proceeds via a Sandmeyer-type reaction from 2-Methoxy-5-nitroaniline.[1] This pathway can introduce several classes of impurities:
-
Unreacted Starting Material: Residual 2-Methoxy-5-nitroaniline.
-
Regioisomers: Isomeric products such as 4-Iodo-2-nitroanisole or 3-Iodo-4-nitroanisole.[1]
-
Side-Reaction Products: Di-iodinated species (e.g., 1,3-Diiodo-2-methoxy-5-nitrobenzene) or phenolic byproducts if the methoxy group is cleaved.[1]
-
Process Contaminants: Residual acids, bases, or inorganic salts from the workup.
Recognizing these potential contaminants is the first step in designing a robust purification strategy.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark, discolored solid or oil. How can I best approach its purification?
Answer: A dark or oily crude product suggests the presence of significant impurities, which can interfere with crystallization and complicate chromatographic separation. The best approach is a systematic, multi-step purification strategy.
-
Causality: Aromatic nitro compounds and iodine-containing species can form colored charge-transfer complexes or degrade slightly under reaction conditions (e.g., elevated temperatures), leading to discoloration. Oiling indicates that the melting point of your mixture is depressed below room temperature by the impurities.
-
Recommended Workflow:
-
Aqueous Wash: Begin by dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a brine solution to aid in drying.
-
Assess by TLC: After drying and concentrating the organic layer, perform a Thin-Layer Chromatography (TLC) analysis. This is a critical diagnostic step. Spot your crude material, the starting material, and if possible, a pure standard of this compound. This will tell you how many components are present and give you a preliminary idea of their polarities.
-
Choose Your Primary Method: Based on the TLC, decide on the primary purification method.
-
Below is a decision-making workflow for selecting your purification strategy.
Caption: Purification method selection workflow.
Question 2: I'm trying to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the impure compound.
-
Causality: For crystallization to occur, molecules need time to orient themselves into an ordered crystal lattice.[4] Rapid cooling forces the compound out of solution before this can happen, resulting in an amorphous oil. The presence of impurities further suppresses the melting point, exacerbating the issue.
-
Solutions:
-
Slow Down the Cooling: This is the most critical factor. After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not move it directly to an ice bath. Only after it has reached room temperature and you see initial crystal formation should you consider using an ice bath to maximize recovery.[5][6]
-
Use More Solvent: While the goal is to use the minimum amount of boiling solvent, using too little can lead to premature precipitation. If the solution becomes cloudy almost immediately after being removed from the heat, it's a sign that you may need to add slightly more hot solvent to ensure the compound is fully dissolved at the boiling point.
-
Induce Crystallization: If crystals are reluctant to form, you can:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[4]
-
Seed: Add a tiny crystal of pure this compound to the cooled solution. This provides a template for further crystallization.
-
-
Question 3: My column chromatography gives poor separation, with fractions containing mixtures of my product and impurities. How can I improve this?
Answer: Poor separation in column chromatography usually stems from an improperly chosen mobile phase (eluent), incorrect column packing, or poor sample loading technique.
-
Causality: The principle of chromatography is the differential partitioning of compounds between the stationary phase (silica) and the mobile phase.[3] If the mobile phase is too polar (too "strong"), it will wash all compounds through the column quickly with little separation. If it's not polar enough (too "weak"), the compounds will stick to the silica and won't move.
-
Optimization Workflow:
-
TLC is Key: First, optimize your solvent system using TLC. The ideal eluent system should give your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best balance for separation on a column.
-
Solvent System: For this compound, a common and effective mobile phase is a mixture of ethyl acetate (EtOAc) and hexane.[1] Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (10%, 15%, etc.) until you achieve the target Rf on your TLC plate.
-
Proper Loading: Dissolve your crude product in the minimum possible amount of the eluent or a solvent it is highly soluble in (like DCM). Load this concentrated solution carefully onto the top of the silica gel column in a narrow band. A wide, dilute band is a primary cause of poor separation.[7]
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to channeling and uneven flow, ruining the separation. A "slurry packing" method is generally most reliable.[2][7]
-
Caption: Iterative workflow for column chromatography eluent optimization.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key physical properties I should know for purification? | Appearance: Yellow solid. Molecular Weight: 279.03 g/mol .[8] Solubility: Generally soluble in common organic solvents like acetone, ethyl acetate, and DCM; less soluble in alcohols and hexane. This differential solubility is key for selecting a recrystallization solvent. |
| Which is better for this compound: recrystallization or chromatography? | This depends on your impurities. Recrystallization is faster and more economical if you have a mostly pure product (>90%) or if the impurities have very different solubility profiles.[9] Column chromatography is more powerful and versatile for separating complex mixtures or isomers with similar polarities.[2] Often, a crude purification by column is followed by a final "polishing" recrystallization. |
| How can I confirm the purity of my final product? | A combination of methods provides the most reliable assessment: 1. Melting Point: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting range suggests impurities. 2. TLC: A single spot on a TLC plate (visualized by UV light) in multiple eluent systems is a good sign of purity. 3. NMR Spectroscopy: ¹H NMR is definitive. The spectrum should show clean signals corresponding to the structure with correct integrations and no visible impurity peaks.[1] |
| What safety precautions are necessary when handling this compound? | Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][11] It is classified as a skin and eye irritant and may cause respiratory irritation.[12] Avoid creating dust. Consult the Safety Data Sheet (SDS) before use.[10][11] |
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This bi-solvent system is effective because this compound is soluble in hot ethanol but much less soluble in water.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.
-
Induce Supersaturation: While the solution is still hot, add water dropwise until you see the first persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add one or two more drops of hot ethanol to just re-dissolve the precipitate, creating a clear, saturated solution at the boiling point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Yellow crystals should begin to form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes optimization via TLC has identified 15% Ethyl Acetate / 85% Hexane as the ideal eluent.
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 40-60 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the mobile phase (15% EtOAc/Hexane) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM) or the mobile phase (~2-3 mL). Carefully add this solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches per minute.
-
Fraction Collection: Begin collecting fractions in test tubes immediately. The separation can be monitored by spotting the collected fractions on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots under a UV lamp. Combine the fractions that contain only the pure product (single spot at the correct Rf).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a yellow solid.
References
- Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Coll. Vol. 83, p.103.
- SIELC Technologies. (2018). This compound.
- PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- Wikipedia. (n.d.). Column chromatography.
- PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline (alternative).
- PubChem. (n.d.). 2-Iodo-4-nitroaniline.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Columbia University. (n.d.). Column chromatography.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- Tyler Parra. (2020). How To Recrystallize A Solid. YouTube.
- Magritek. (n.d.). Column Chromatography.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- NCBI Bookshelf. (1996). 2-Nitroanisole. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer.
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. scbt.com [scbt.com]
- 9. mt.com [mt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
preventing decomposition of 2-Iodo-4-nitroanisole during reaction
Welcome to the technical support center for 2-Iodo-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition and ensure the success of your reactions.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the C-I bond and the influence of the electron-withdrawing nitro group. However, this same electronic nature contributes to its instability under certain conditions. Understanding the potential decomposition pathways—photolytic, thermal, and chemical—is the first step toward successful and reproducible results. This guide is structured to help you diagnose and solve common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving very low yields. What are the common causes?
A1: Low yields are often a direct result of substrate decomposition either before or during the reaction. The most common culprits are:
-
Photodecomposition: Nitroaromatic compounds are notoriously sensitive to light.[1][2][3] Exposure to ambient laboratory light or sunlight can cleave the C-I bond or lead to other side reactions.
-
Thermal Stress: While many cross-coupling reactions require heat, excessive temperatures can cause decomposition. This is particularly true for older, harsher reaction protocols like traditional Ullmann condensations which often require temperatures exceeding 210°C.[4]
-
Improper Storage: The reagent's quality is paramount. Long-term storage in suboptimal conditions (e.g., exposure to light, moisture, or heat) can lead to gradual degradation.[5][6] The compound should be stored in a cool, dry, and dark place.[5]
-
Oxygen Sensitivity: While not as critical as for some organometallics, deoxygenating your reaction mixture is a good practice to prevent oxidative side reactions.
Q2: I see a purple or brown color developing in my reaction mixture. What does this indicate?
A2: The formation of a purple or brown color is a strong indicator of the presence of elemental iodine (I₂), which is a primary product of the decomposition of this compound.[6] This suggests that the C-I bond is being cleaved. To troubleshoot this, refer to the flowchart below, focusing on minimizing exposure to light and heat.
Q3: I'm performing a Suzuki coupling and observing significant amounts of a de-iodinated byproduct (4-nitroanisole). How can I prevent this?
A3: The formation of the hydrodeiodination byproduct is a known side reaction in many palladium-catalyzed couplings. It can arise from several pathways, including β-hydride elimination from a palladium intermediate.[7] To minimize this:
-
Optimize the Base: The choice of base is critical. Ensure you are using a non-nucleophilic base that is sufficiently strong to facilitate the catalytic cycle but not so harsh as to promote decomposition. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points for Suzuki reactions.[8]
-
Use Anhydrous Solvents: Water can sometimes be a proton source for the deiodination. Using dry solvents and reagents can help mitigate this.
-
Select the Right Ligand: The ligand on the palladium catalyst plays a crucial role in stabilizing the metal center and influencing the relative rates of productive reductive elimination versus side reactions. For electron-deficient aryl iodides, bulky electron-rich phosphine ligands are often effective.[9][10]
Q4: Can I use copper catalysis with this compound? I'm concerned about the high temperatures of Ullmann reactions.
A4: Yes, copper-catalyzed reactions are possible, but your concern about temperature is valid. Traditional Ullmann reactions often require very high temperatures, which can degrade this compound.[4] However, modern Ullmann-type protocols often use soluble copper catalysts with specific ligands (e.g., diamines, phenanthrolines) that allow the reactions to proceed at much lower temperatures.[4][11][12] If you are attempting a C-N or C-O coupling, consider these modern, milder alternatives to the classical Ullmann conditions.
Troubleshooting Guide: A Systematic Approach
When a reaction involving this compound fails or gives poor results, a systematic approach to troubleshooting is essential. The following logical flowchart can help you identify the root cause.
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols: Best Practices
To minimize decomposition, certain precautions must be integrated into your standard procedures. Below is a generalized protocol for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that highlights these critical steps.
Protocol: General Palladium-Catalyzed Cross-Coupling
-
Reagent Preparation:
-
Before starting, ensure your this compound is a pale, free-flowing solid. If it appears discolored (dark yellow, brown, or purple), it may have decomposed. Purification by recrystallization or column chromatography may be necessary.[13]
-
Use high-purity, anhydrous solvents. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, amine, alkyne; 1.1-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃; 1-5 mol%) and the ligand (if required, e.g., XPhos, SPhos; 2-10 mol%).
-
CRITICAL STEP: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Execution:
-
CRITICAL STEP: Wrap the reaction vessel completely in aluminum foil to protect it from light throughout the entire process.
-
Add the degassed solvent via syringe.
-
Begin stirring and heat the reaction to the desired temperature (aim for the lowest effective temperature, typically 60-100°C for many modern catalytic systems).[8][9]
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider a small, incremental increase in temperature rather than a large jump.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Proceed with your standard aqueous work-up.
-
Purify the product using column chromatography or recrystallization.
-
Data Summary: Recommended Starting Conditions
| Reaction Type | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura [8][14] | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 | The C-I bond is highly reactive. Mild conditions are often sufficient. |
| Buchwald-Hartwig [7][9] | Pd₂(dba)₃/XPhos | K₃PO₄, NaOt-Bu | Toluene, Dioxane | 80-110 | Base selection is critical to avoid side reactions with the nitro group. |
| Sonogashira [15][16] | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | Room Temp - 60 | Can often be run at lower temperatures, minimizing thermal decomposition. |
| Ullmann-Type [4][17] | CuI / Ligand (e.g., L-proline) | K₂CO₃ | DMSO, DMF | 90-120 | Use modern, ligated systems to avoid excessively high temperatures. |
References
- Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. [Link]
- Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]
- Organic Polyvalent Iodine Compounds. Chemical Reviews. [Link]
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. Chemsrc. [Link]
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]
- Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. [Link]
- This compound. SIELC Technologies. [Link]
- Buchwald–Hartwig amin
- Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC. [Link]
- Ullmann condens
- Understanding Iodine Stabilizers in Iodized Salt.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Buchwald-Hartwig Amin
- ICSC 1520 - 2-NITROANISOLE. ILO and WHO. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Syntheses Procedure. [Link]
- Flow Chemistry: Sonogashira Coupling. Journal of Visualized Experiments. [Link]
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry. [Link]
- p-Iodoanisole. NIST WebBook. [Link]
- Suzuki Reaction. Organic Chemistry Portal. [Link]
- Process for the preparation of 2-amino-4-nitro-anisole.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]
- Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of arom
- Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. PubMed Central. [Link]
- Stabilization of iodine in salt and other feed materials.
- Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PubMed Central. [Link]
- (Diacyloxyiodo)arenes as effective gentle oxidants: Hypervalent organoiodine compounds (2). MANAC Inc. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
- This compound. PubChem. [Link]
- Synthesis method of 4-iodoanisole.
- Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth.
- Biodegradation of 4-nitroanisole by two Rhodococcus spp. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 6. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. iris.unito.it [iris.unito.it]
- 13. This compound | 5399-03-1 [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Technical Support Center: Reactions of 2-Iodo-4-nitroanisole with Strong Bases
Welcome to the technical support guide for navigating the complexities of using 2-Iodo-4-nitroanisole in base-mediated reactions. This resource is designed for researchers, chemists, and drug development professionals who may encounter unexpected results or seek to optimize their synthetic routes. Here, we delve into the causality behind common side reactions and provide actionable troubleshooting advice based on established mechanistic principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer provides a mechanistic explanation and a path toward resolving the issue.
Q1: My reaction of this compound with sodium hydroxide (NaOH) or sodium methoxide (NaOMe) is resulting in a low yield of the desired 2-hydroxy- or 2-methoxy-4-nitroanisole. What's going wrong?
A1: A low yield of your target product is typically a strong indicator of competing reaction pathways or suboptimal reaction conditions. The intended reaction is a Nucleophilic Aromatic Substitution (SNAr), but its efficiency can be compromised.[1][2][3]
-
Causality : this compound is activated for SNAr reactions because the strongly electron-withdrawing nitro group, positioned ortho to the iodo leaving group, can stabilize the negatively charged intermediate.[1][3][4][5] This intermediate is known as a Meisenheimer complex.[2][6][7] However, strong bases can also initiate other reactions.
-
Troubleshooting Steps :
-
Temperature Control is Critical : Elevated temperatures can provide the activation energy needed for alternative, less favorable reaction pathways, such as benzyne formation or decomposition. Maintain the lowest effective temperature for your reaction.
-
Base Concentration and Strength : While a strong base is necessary, excessively high concentrations or the use of an exceptionally strong base (like sodium amide, NaNH2) can dramatically favor the elimination-addition (benzyne) mechanism over the desired addition-elimination (SNAr) mechanism.[8][9]
-
Solvent Choice : The polarity of your solvent can influence reaction pathways. Polar aprotic solvents (e.g., DMSO, DMF) are generally effective for SNAr reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus increasing its reactivity.
-
Atmosphere : Some side reactions involving the nitro group can be radical in nature.[10] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes suppress these undesirable processes.
-
Q2: I've isolated an unexpected isomer, which appears to be 3-hydroxy-4-nitroanisole (or the methoxy equivalent), where the substitution has occurred adjacent to the original position of the iodine. How is this possible?
A2: The formation of this "cine" substitution product is the classic hallmark of a benzyne intermediate.[8][11][12] This indicates your reaction conditions are favoring an elimination-addition pathway over the direct SNAr substitution.
-
Mechanism—Benzyne Formation : This pathway is initiated by the deprotonation of the aromatic proton ortho to the iodo leaving group (at the C3 position) by a very strong base. This is the rate-determining step. The resulting carbanion then rapidly eliminates the iodide ion to form a highly reactive, strained triple bond within the benzene ring, known as benzyne.[8][12][13]
The nucleophile (e.g., OH-) can then attack either carbon of the benzyne triple bond. Attack at C2 yields the expected ipso-substitution product, while attack at C3 leads to the isomeric cine-substitution product.[8][12] This typically results in a mixture of products.
-
Visualizing the Benzyne Pathway :
Caption: The Elimination-Addition (Benzyne) mechanism.
-
Corrective Action : To avoid cine substitution, you must use conditions that disfavor benzyne formation. This means avoiding exceptionally strong bases like NaNH2 and using the mildest temperature and base concentration that still allows the SNAr reaction to proceed.
Q3: My reaction mixture turns an intense dark red or brown color upon adding the base. Is this a sign of decomposition?
A3: Not necessarily. The formation of a deep color is often a positive visual indicator for the SNAr mechanism.
-
Causality : The color is due to the formation of the resonance-stabilized Meisenheimer complex.[6][14] This intermediate is highly conjugated, causing it to absorb light in the visible spectrum, thus appearing colored. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which is why its presence is so activating.[1][4][15]
-
When to be Concerned : While a distinct color (often red or purple) is expected, the formation of a dark brown, tar-like precipitate can be a sign of decomposition or polymerization, particularly if it occurs at high temperatures. Reactions involving nitro compounds can sometimes be exothermic, and poor temperature control can lead to runaway side reactions.[16]
Frequently Asked Questions (FAQs)
FAQ1: What is the primary, desired reaction mechanism for this compound with bases like NaOH or NaOMe?
A1: The primary and most synthetically useful mechanism is the Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an Addition-Elimination pathway.[1][9]
-
Addition Step (Rate-Determining) : The nucleophile (e.g., -OCH3) attacks the carbon atom bearing the iodine (the ipso carbon). This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate called a Meisenheimer complex.[2][5][7] This step is slow because it involves the loss of aromatic stabilization.[9]
-
Elimination Step (Fast) : The aromaticity is restored as the leaving group (iodide, I-) is expelled. This step is fast because it re-establishes the highly stable aromatic ring.[9]
-
Visualizing the SNAr Pathway :
Caption: The Addition-Elimination (SNAr) mechanism workflow.
FAQ2: Can the methoxy group (-OCH3) be cleaved during the reaction?
A2: Yes, O-demethylation is a possible side reaction. Strong nucleophiles can attack the electrophilic methyl carbon of the anisole group in an SN2 reaction, cleaving the methyl-oxygen bond to form a phenoxide. This would result in the formation of 2-iodo-4-nitrophenol. This side reaction becomes more prominent at higher temperatures and with strong, sterically unhindered nucleophiles.
FAQ3: How does the nitro group itself react with strong bases?
A3: The nitro group is generally stable, but under strongly basic conditions, it can participate in side reactions. For instance, if there were any protons on the carbon alpha to the nitro group (which is not the case in this aromatic system), they would be acidic.[16] In aromatic systems, the primary concern is the powerful electron-withdrawing nature of the group, but extreme conditions (high temperature and base concentration) can lead to complex redox reactions or decomposition, often characterized by the formation of intractable tars.[17]
FAQ4: How can I optimize my reaction to favor the SNAr product exclusively?
A4: Optimization involves carefully selecting conditions that favor the lower-energy SNAr pathway while raising the activation barrier for competing reactions like benzyne formation and demethylation.
| Parameter | Recommended Condition for SNAr | Rationale |
| Base | Use moderately strong bases like NaOH, KOH, NaOMe, or K2CO3.[18] | Avoids extremely strong bases (e.g., NaNH2, t-BuOK) that promote elimination to form benzyne.[8][12] |
| Temperature | As low as possible while maintaining a reasonable reaction rate (often 50-100 °C). | Minimizes higher-energy side reactions like benzyne formation, demethylation, and decomposition. |
| Solvent | Polar aprotic (DMSO, DMF, NMP). | Stabilizes the charged Meisenheimer complex intermediate and enhances nucleophilicity. |
| Atmosphere | Inert (N2 or Ar). | Suppresses potential oxidative or radical-mediated side reactions.[10] |
References
- Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali?
- Wikipedia. Meisenheimer complex.
- The Journal of Organic Chemistry. Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. ACS Publications.
- College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- The Nitro and Nitroso Groups. (n.d.).
- Wikipedia. Nucleophilic aromatic substitution.
- Wikipedia. Nitro compound.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Dr. Kailas Sanap. (2020). Benzyne Mechanism of Haloarenes. Cine Substitution. YouTube.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution.
- Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution.
- Science.gov. nucleophilic aromatic substitution: Topics by Science.gov.
- Benzyne Chemistry. (n.d.).
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.
- National Center for Biotechnology Information. (n.d.). 2,4-Diiodo-3-nitroanisole. PMC.
- ChemRxiv. (2023). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Center for Biotechnology Information. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC.
- TMP Chem. (2018). 37.04 Formation and Reactions of Benzynes. YouTube.
- Nucleophilic Aromatic Substitution. (n.d.).
- Organic Process Research & Development. (n.d.). One-Step Preparation of Some 3-Substituted Anisoles.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. youtube.com [youtube.com]
- 14. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Nitro compound - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on 2-Iodo-4-nitroanisole stability
Welcome to the dedicated support center for 2-Iodo-4-nitroanisole (CAS 5399-03-1). This guide is designed for our valued partners in research, science, and drug development. Here, we consolidate our field-proven insights and critical technical data to help you navigate the experimental nuances of this versatile intermediate. Our focus is to empower you with the knowledge to ensure the stability and integrity of this compound throughout your handling, storage, and reaction workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary driver of degradation is thermal stress. Like many nitroaromatic compounds, this compound is susceptible to thermal decomposition. The energy input from elevated temperatures can initiate the cleavage of the carbon-nitro (C-NO₂) bond, which is often the initial and rate-determining step in the degradation pathway of nitroaromatics.[1][2][3][4] This process generates highly reactive radical species that can lead to a cascade of secondary reactions and the formation of colored impurities.
Q2: I've noticed my sample of this compound has darkened over time. Is it still usable?
A2: A noticeable color change from its typical pale yellow to a darker yellow or brown is a strong indicator of degradation. This discoloration is often due to the formation of nitrogen oxide byproducts and other chromophoric impurities resulting from thermal or photochemical decomposition. While the material may still contain the desired compound, its purity is compromised. For sensitive applications requiring high purity, we recommend using a fresh, un-discolored lot or re-purifying the material if possible.
Q3: The Safety Data Sheet (SDS) recommends storing at "Room Temperature," but other sources suggest "Keep Cold." Which is correct?
A3: This is a common point of confusion arising from varying definitions of "room temperature" and stability testing over different time frames. While this compound is stable for short periods at ambient temperature, long-term stability is significantly enhanced by refrigeration.[5] We recommend storing the compound in a refrigerator at 2-8°C for long-term storage to minimize the rate of thermal decomposition and preserve its purity. For daily use, allowing the container to equilibrate to room temperature before opening is crucial to prevent moisture condensation.
Q4: Can I use strong bases in reactions with this compound?
A4: Caution is strongly advised. The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing nitro group.[6][7][8] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Strong bases can act as nucleophiles, potentially displacing the iodo or methoxy groups, or participating in other side reactions. The compound is listed as incompatible with strong bases and strong oxidizing agents.[9]
Troubleshooting Guide: Experimental Issues
Issue 1: My reaction yield is consistently low, and I'm observing multiple unexpected spots on my TLC plate.
-
Question: What could be causing the low yield and formation of byproducts in my reaction involving this compound?
-
Answer: This issue is frequently linked to the degradation of your starting material, either before or during the reaction.
-
Causality: If your reaction is heated, you may be inducing thermal decomposition of the this compound. The resulting radical species can initiate various side reactions, consuming your starting material and generating a complex mixture of impurities. The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, which could be a competing reaction pathway depending on your reagents.[7][8]
-
Troubleshooting Protocol:
-
Verify Starting Material Integrity: Before starting your reaction, check the physical appearance of your this compound. It should be a pale yellow solid.[10] If it has darkened, its purity is questionable. Consider running a melting point check; the literature value is 96-98 °C.[11][12] A broad or depressed melting range indicates impurities.
-
Optimize Reaction Temperature: If possible, investigate running your reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This will prevent reactive oxygen species from participating in and complicating degradation pathways, especially if radical intermediates are formed.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can also contribute to side reactions at elevated temperatures.
-
-
Issue 2: My product is contaminated with a de-iodinated impurity (4-nitroanisole).
-
Question: What reaction conditions favor the cleavage of the Carbon-Iodine bond?
-
Answer: The cleavage of the C-I bond can occur under several conditions, most notably via reductive pathways or certain nucleophilic attacks.
-
Causality: While the C-NO₂ bond is often the most thermally labile, the C-I bond can also be cleaved, particularly in the presence of reducing agents, certain metals/catalysts, or highly nucleophilic species. The electron-withdrawing nitro group makes the entire ring system electron-deficient, influencing the reactivity of all substituents.
-
Troubleshooting Protocol:
-
Re-evaluate Reagents: Scrutinize your reaction components for any that could have reducing properties. This includes certain solvents, additives, or even impurities in other starting materials.
-
Control pH: In some systems, acidic or basic conditions can facilitate dehalogenation. Ensure your reaction pH is controlled and appropriate for the desired transformation.
-
Screen Catalysts: If using a transition metal catalyst, be aware that some may facilitate hydrodehalogenation as a side reaction. You may need to screen different metals or ligand systems to minimize this pathway.
-
-
Best Practices for Handling and Storage
To ensure the long-term stability and integrity of this compound, adhere to the following protocols.
Storage Protocol
-
Temperature: Store the compound in a tightly sealed container in a refrigerator at 2-8°C .[5]
-
Atmosphere: For maximum stability, especially for analytical standards or long-term archival, consider storing under an inert atmosphere (Argon or Nitrogen).
-
Light: The compound is listed as light-sensitive.[11][12] Always store in an amber vial or in a container protected from light (e.g., wrapped in aluminum foil) and place it inside a secondary container in the refrigerator.
-
Moisture: Use a desiccator or ensure the storage area is dry. Before opening, always allow the container to warm to ambient temperature to prevent water condensation on the cold solid, which can introduce moisture.
Handling Protocol
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Dispensing: Avoid using metal spatulas that might be reactive. A glass or ceramic spatula is preferable.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and sources of heat or ignition.[5][9]
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition by limiting kinetic energy. |
| Light Exposure | Protect from light (Amber vial) | Prevents photochemical degradation pathways.[11][12] |
| Atmosphere | Tightly sealed; Inert gas for long-term | Prevents reaction with atmospheric oxygen and moisture. |
| Incompatible Materials | Strong bases, Strong oxidizing agents | Avoids unintended nucleophilic substitution or oxidation reactions.[9] |
Thermal Decomposition Pathway
At elevated temperatures, this compound primarily undergoes decomposition initiated by the cleavage of its weakest covalent bonds. The C-NO₂ bond is particularly susceptible to homolytic cleavage due to the stability of the resulting NO₂ radical. This initial step is often the gateway to further degradation.
Caption: Primary thermal decomposition pathways for this compound.
References
- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. (n.d.). Chemsrc.
- SAFETY DATA SHEET. (2022, October 2). Sigma-Aldrich.
- Preparation of 2-iodo-4-nitroaniline. (n.d.). PrepChem.com.
- Preparation of 2-Iodo-4-nitroaniline. (n.d.). PrepChem.com.
- This compound | 5399-03-1. (n.d.). ChemicalBook.
- Gonzalez, A. C., Larson, C. W., McMillen, D. F., & Golden, D. M. (n.d.). Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes. The Journal of Physical Chemistry - ACS Publications.
- Brill, T. B., & James, K. J. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews - ACS Publications.
- SAFETY DATA SHEET. (2014, December 3). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
- This compound. (n.d.). Apollo Scientific.
- Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NCBI.
- Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- 4-Iodo-2-nitroanisole, 98% 1 g. (n.d.). Thermo Scientific Chemicals.
- 4-Iodo-2-nitroanisole, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
- Yadav, V., & Sriram, D. (2020). A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Iodo-2-nitroanisole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. 4-Iodo-2-nitroanisole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Catalyst Selection for 2-Iodo-4-nitroanisole Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for catalyst selection in reactions involving 2-iodo-4-nitroanisole. This document addresses common challenges and provides practical, evidence-based solutions in a question-and-answer format.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring an electron-withdrawing nitro group and a labile iodo substituent, presents unique challenges and opportunities in catalyst selection for cross-coupling reactions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-I bond, making the substrate prone to both desired transformations and unwanted side reactions.[1][2] This guide will navigate the complexities of catalyst and ligand choice to help you achieve efficient and clean transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges arise from the substrate's electronic properties. The potent electron-withdrawing nitro group makes the aryl iodide highly reactive towards oxidative addition to a Pd(0) center, which is often the rate-limiting step.[2] While this enhances reactivity, it also increases the likelihood of several side reactions, including:
-
Reduction of the nitro group: The nitro group can be reduced to an amino group or other intermediates, especially under hydrogenolytic conditions or in the presence of certain reducing agents.[3][4]
-
Catalyst deactivation: The nitro group or its reduction products can sometimes coordinate to the palladium center, leading to catalyst poisoning and a loss of activity.[5][6]
-
Hydrodehalogenation: The C-I bond can be cleaved and replaced by a hydrogen atom, leading to the formation of 4-nitroanisole as a byproduct.[2]
Q2: How does the nitro group influence the choice of catalyst and ligands?
A2: The electron-deficient nature of the aryl ring necessitates a carefully chosen catalytic system. Generally, electron-rich and sterically hindered phosphine ligands are preferred.[7][8]
-
Electron-rich ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or tri-tert-butylphosphine) increase the electron density on the palladium center. This increased nucleophilicity facilitates the oxidative addition step and can help stabilize the catalytic intermediates.[7]
-
Steric bulk on the ligand can promote the reductive elimination step, which is the final product-forming step in the catalytic cycle.[7] It can also help prevent the formation of inactive catalyst dimers and suppress side reactions like β-hydride elimination in Heck reactions.[8]
Q3: For a Suzuki-Miyaura coupling with this compound, what is a good starting point for catalyst and reaction conditions?
A3: A robust starting point for a Suzuki-Miyaura coupling would be a pre-formed palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
-
Catalyst: A Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G2 is often a good choice as they readily form the active Pd(0) species in situ.[9][10] Using a Pd(0) source like Pd(PPh₃)₄ is also a viable option.[11]
-
Ligand: If not using a precatalyst, ligands like XPhos or SPhos are recommended.[8]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective.[8] Stronger bases like alkoxides (e.g., KOt-Bu) should be used with caution as they can promote side reactions with the nitro group.[12]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, THF, or DMF is commonly used.[13]
Q4: Can I perform a Buchwald-Hartwig amination on this compound? What are the key considerations?
A4: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with this substrate.[12][14][15][16] Key considerations include:
-
Catalyst System: Similar to Suzuki couplings, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective. XPhos and related Buchwald ligands are excellent choices.[17]
-
Base Selection: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) being the most common. However, given the presence of the nitro group, careful optimization may be needed to avoid undesired reactions.[12]
-
Amine Nucleophile: The reaction is generally applicable to a wide range of primary and secondary amines.[14][18]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure proper generation of the active Pd(0) species. Use a reliable precatalyst (e.g., Buchwald G3 Palladacycles) or ensure complete reduction of a Pd(II) source.[9] | The catalytic cycle for most cross-coupling reactions relies on a Pd(0) species to initiate oxidative addition. Incomplete reduction of Pd(II) precursors will lead to low concentrations of the active catalyst.[8] |
| Catalyst Deactivation | Increase catalyst loading or try a different ligand that offers better stabilization. | The nitro group or impurities can poison the catalyst.[6][19] A more robust ligand can protect the palladium center and extend its lifetime. |
| Poor Solvent Quality | Use anhydrous and deoxygenated solvents. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water can interfere with the base and other reagents.[20] |
| Insufficient Temperature | Incrementally increase the reaction temperature. | Many cross-coupling reactions have a significant activation energy barrier. Higher temperatures can provide the necessary energy to overcome this barrier. |
Issue 2: Significant Formation of 4-Nitroanisole (Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sub-optimal Ligand | Switch to a more sterically hindered ligand (e.g., t-BuXPhos). | Bulky ligands can accelerate the rate of reductive elimination relative to competing side reactions like hydrodehalogenation.[2] |
| Base-Induced Decomposition | Use a weaker base (e.g., K₂CO₃ instead of KOt-Bu) or screen different bases. | The choice of base can influence the reaction pathway. A very strong base might promote undesired protonolysis of the aryl-palladium intermediate.[2] |
| Presence of Protic Impurities | Ensure all reagents and solvents are scrupulously dry. | Protic species can serve as a proton source for the hydrodehalogenation side reaction. |
Issue 3: Unwanted Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrogen Source | Avoid conditions that can generate hydrogen gas (e.g., certain bases with protic solvents). If using a transfer hydrogenation source, select a milder one. | Palladium on carbon (Pd/C) with H₂ is a classic method for nitro reduction.[3][4] Even in the absence of added H₂, certain reaction conditions can inadvertently lead to nitro group reduction. |
| Reducing Agent in the System | If using a boronic acid, ensure it is pure. Some boronic acid preparations can contain residual reducing agents. | While not the primary pathway, some reagents used in the cross-coupling can have reducing capabilities under the reaction conditions. |
| Prolonged Reaction Times at High Temperatures | Optimize the reaction to proceed at a lower temperature or for a shorter duration. | Harsher reaction conditions can sometimes promote the reduction of the sensitive nitro group. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: Workflow for selecting catalyst systems.
Troubleshooting Decision Tree
Caption: Decision tree for common troubleshooting scenarios.
References
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Wiley-VCH GmbH. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. PubMed.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Takale, B. S., et al. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications.
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Guram, A. S., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- JoVE. (2023, April 30). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Wikipedia. (n.d.). Heck reaction.
- Dennis, J. M., et al. (2018). An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Request PDF. (2025, August 9). Ligand effects in heterogeneous catalysis and electrochemistry.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- The Catalyst Group. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Chemistry For Everyone. (2025, May 10). What Is Catalyst Deactivation? YouTube.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.
- ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
Sources
- 1. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-4-nitroanisole
Welcome to the technical support center for handling 2-iodo-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in modulating the reactivity of this versatile substrate. As an activated aryl iodide, this compound is a valuable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity is profoundly influenced by the surrounding solvent environment. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Underlying Science
This section addresses fundamental questions regarding the interplay between solvent choice and the reaction mechanism of this compound.
Q1: What is the primary reaction mechanism for this compound with common nucleophiles, and why?
A1: The reaction of this compound with nucleophiles predominantly proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the electronic properties of the substrate. The nitro group (-NO₂) at the para-position is a powerful electron-withdrawing group, which delocalizes the negative charge of the aromatic ring. This effect, combined with the electron-withdrawing inductive effect of the iodo group, makes the carbon atom attached to the iodine sufficiently electrophilic to be attacked by a nucleophile.
The SNAr mechanism is a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This step is typically the rate-determining step of the reaction.[1]
-
Loss of the leaving group: The aromaticity of the ring is restored by the expulsion of the iodide ion.
The stability of the Meisenheimer complex is paramount to the reaction's success, and this is where solvent effects become critical.
Q2: How do different classes of solvents impact the SNAr reaction rate?
A2: Solvents play a non-passive role in SNAr reactions by influencing the stability of reactants, intermediates, and transition states.[2] The choice of solvent can alter reaction rates by orders of magnitude.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[4] They possess large dipole moments and can effectively solvate cations, but they do not strongly solvate anions (the nucleophile).[4] This leaves the nucleophile "naked" and highly reactive.[4] Crucially, they excel at stabilizing the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down SNAr reactions.[6][7] Their ability to form hydrogen bonds stabilizes the anionic nucleophile, effectively encasing it in a solvent shell and reducing its nucleophilicity.[6][7] While they can stabilize the leaving group, their detrimental effect on the nucleophile's reactivity is often the dominant factor.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for SNAr reactions. The reactants, especially if the nucleophile is an ionic salt, often have poor solubility. Furthermore, nonpolar solvents cannot effectively stabilize the charged Meisenheimer complex, leading to a very high activation energy barrier and extremely slow or non-existent reactions.[8]
Q3: My protocol calls for an anhydrous solvent. How important is it to exclude water?
A3: It is critically important. While SNAr reactions can sometimes tolerate small amounts of water, its presence can be detrimental for several reasons:
-
Competing Nucleophile: Water can act as a nucleophile, leading to the formation of the corresponding phenol (2-hydroxy-4-nitroanisole) as a byproduct.
-
Nucleophile Deactivation: If your nucleophile is basic, it can be protonated by water, rendering it inactive.
-
Solvation Effects: As a polar protic solvent, water will solvate and deactivate the primary nucleophile through hydrogen bonding, reducing the reaction rate.[6][7]
Therefore, using a high-purity, anhydrous solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended for achieving high yields and purity.[9]
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of this compound
Q: I've set up my reaction with this compound and a nucleophile, but after several hours, TLC and LC-MS analysis show mostly unreacted starting material. What are the likely causes and solutions?
A: This is a common issue that almost always traces back to one of four key parameters: solvent, temperature, nucleophile, or catalyst (if applicable).
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Solvent Choice | Diagnosis: Are you using a nonpolar (e.g., toluene) or polar protic (e.g., ethanol) solvent? As detailed in the FAQ, these solvents are suboptimal.[6][8] Solution: Switch to a polar aprotic solvent like anhydrous DMSO, DMF, or NMP. These solvents are proven to accelerate SNAr reactions by stabilizing the key Meisenheimer intermediate.[4][5] |
| Insufficient Temperature | Diagnosis: Many SNAr reactions have a significant activation energy barrier and do not proceed readily at room temperature.[4] Solution: Gradually increase the reaction temperature. Start by heating to 50-80 °C and monitor the progress. For less reactive nucleophiles, temperatures above 100 °C may be necessary. Always check the boiling point of your solvent and the stability of your reactants before increasing the heat significantly. |
| Low Nucleophile Reactivity/Solubility | Diagnosis: Is your nucleophile fully dissolved in the reaction medium? Is it a weak nucleophile? Solution: If solubility is an issue, consider a solvent in which the nucleophile dissolves better (while still being a polar aprotic solvent). For weak nucleophiles, you may need to deprotonate them with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase their reactivity. Ensure the base is compatible with your solvent and substrate. |
| Presence of Water or Protic Impurities | Diagnosis: Did you use an anhydrous solvent and an inert atmosphere? Trace amounts of water can deactivate your nucleophile.[9] Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). Ensure all glassware is oven-dried, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment. |
Troubleshooting Workflow: Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion rates.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is consuming the starting material, but I am observing multiple new spots on my TLC, and the yield of the desired product is low. What could be happening?
A: Byproduct formation often points to a lack of selectivity, decomposition, or a reaction with the solvent itself.
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction with Solvent | Diagnosis: This is particularly relevant when using solvents like DMF or alcohols under basic conditions or at high temperatures. For example, DMF can decompose to generate dimethylamine, which is a nucleophile. Alcohols can be deprotonated to form alkoxides that compete with your primary nucleophile. Solution: If you suspect a reaction with the solvent, switch to a more inert alternative. For instance, if DMF is problematic, consider using DMSO or sulfolane. If using an alcohol, ensure your base is not strong enough to deprotonate it significantly, or switch to a non-alcoholic solvent. |
| Substrate/Product Decomposition | Diagnosis: The nitro group can be sensitive to certain conditions. High temperatures in the presence of strong bases or nucleophiles can sometimes lead to decomposition pathways. Solution: Try running the reaction at a lower temperature for a longer period. If a strong base is required, consider a milder base (e.g., an organic base like DBU or a carbonate instead of a hydroxide or hydride). |
| Side Reactions on the Nitro Group | Diagnosis: While less common in standard SNAr, some nucleophiles (especially strong reducing agents) could potentially interact with the nitro group. Solution: Carefully review the literature for known incompatibilities between your class of nucleophile and nitroaromatic compounds. Ensure your reagents are pure and free from contaminants that could facilitate unwanted side reactions. |
Part 3: Experimental Protocols & Data
To provide a practical framework, we present a validated protocol for a model SNAr reaction and a table summarizing expected solvent effects.
Model Protocol: Synthesis of 2-(Phenylthio)-4-nitroanisole
This protocol describes the reaction of this compound with thiophenol, a representative SNAr reaction.
Materials:
-
This compound (1.0 equiv.)
-
Thiophenol (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting material. Add thiophenol (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Table 1: Relative Reactivity of this compound as a Function of Solvent
The following table provides a qualitative and quantitative comparison of expected reaction rates for a typical SNAr reaction in various solvents.
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Relative Rate (k_rel) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1300 | Excellent stabilization of the Meisenheimer complex; does not solvate the nucleophile.[4][10] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1000 | Similar to DMSO, highly effective at stabilizing the charged intermediate.[4] |
| Acetonitrile | Polar Aprotic | 36 | ~50 | Less polar than DMSO/DMF but still effective. Good for reactions at moderate temperatures. |
| Methanol | Polar Protic | 33 | ~1 | Strong hydrogen bonding deactivates the nucleophile, significantly slowing the reaction.[6][7] |
| Ethanol | Polar Protic | 25 | <1 | Similar to methanol, strong nucleophile solvation inhibits the reaction.[6][7] |
| Toluene | Nonpolar | 2.4 | <<1 | Poor solubility of reagents and inability to stabilize the charged intermediate.[8] |
Note: Relative rates are illustrative estimates based on established principles of solvent effects in SNAr reactions.
References
- Alajlani, M., & El-Abras, M. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Fang, H., et al. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.
- Organic Chemistry Data. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
- Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Tuttle, T., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters.
- Kukulka, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
- ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
managing intramolecular side reactions with 2-Iodo-4-nitroanisole
Welcome to the technical support guide for 2-Iodo-4-nitroanisole. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive building block. Our goal is to provide you with the expertise and practical guidance necessary to anticipate and manage potential intramolecular side reactions, ensuring the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a highly valuable reagent in organic synthesis, primarily due to its activated aromatic system. The potent electron-withdrawing nature of the nitro group at the para-position, combined with the ortho-methoxy group, renders the aromatic ring electron-deficient. This electronic profile makes the ipso-carbon attached to the iodine atom highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1][2] The iodine atom itself is an excellent leaving group and also serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.
However, this inherent reactivity can also be a source of experimental challenges. The presence of multiple reactive sites—the C-I bond, the activated aromatic ring, and the nitro group—can pave the way for competing reaction pathways, particularly intramolecular cyclizations and rearrangements. This guide provides troubleshooting strategies and detailed protocols to help you selectively steer your reactions toward the desired outcome.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with a substrate containing a tethered nucleophile (e.g., an o-aminophenol derivative), but I'm primarily observing a cyclized product. How can I favor the desired intermolecular substitution?
A1: This is a classic case of competing intermolecular and intramolecular reaction pathways. The formation of a cyclized product, such as a phenoxazine derivative, is often thermodynamically favored, especially when a stable 5- or 6-membered ring can be formed. [3][4]
The reaction proceeds via a common Meisenheimer complex intermediate.[5] The outcome is determined by which nucleophile—the external (intermolecular) or the tethered internal (intramolecular) one—reacts more effectively. The intramolecular pathway often has a lower entropic barrier, making it kinetically favorable under certain conditions.
Caption: Competing intermolecular vs. intramolecular pathways.
To favor the intermolecular reaction, you need to manipulate the kinetics to favor the bimolecular pathway over the unimolecular one.
| Parameter | To Favor Intermolecular (Desired) | To Favor Intramolecular (Side Product) | Rationale |
| Concentration | High (> 0.1 M) | Low (< 0.01 M, "High Dilution") | High concentration increases the probability of collisions between the two different reactant molecules. |
| Temperature | Low (0 °C to RT) | High (Reflux) | Lower temperatures reduce the available energy, favoring the pathway with the higher activation energy, which can sometimes be the intramolecular cyclization. However, generally, lower temperatures give cleaner reactions. |
| Base Strength | Mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Strong base (e.g., NaH, KOt-Bu) | A strong base can fully deprotonate the tethered nucleophile, making it highly reactive and promoting rapid intramolecular attack. |
| Solvent | Less Polar (e.g., Toluene, Dioxane) | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents can stabilize the charged Meisenheimer complex, potentially lowering the activation energy for both pathways, but often favoring the intramolecular route. |
| Order of Addition | Slow addition of the tethered nucleophile | N/A | Adding the nucleophile slowly to a solution of this compound maintains a low instantaneous concentration of the nucleophile, which can sometimes suppress side reactions. |
Q2: My starting material has a nucleophilic moiety connected via a linker to the this compound core. I'm observing an unexpected rearranged product. Could this be a Smiles rearrangement?
A2: Yes, the Smiles rearrangement is a very likely intramolecular side reaction for substrates of this type. It is an intramolecular SNAr reaction where an aryl group migrates from one heteroatom to another. [6][7]
In the context of your molecule, the reaction is activated by the electron-withdrawing nitro group. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. For this to occur, the linker connecting the nucleophile (Y) to the heteroatom (X) must be of an appropriate length to allow for the intramolecular attack.
Caption: Generalized mechanism of the Smiles Rearrangement.
Preventing the Smiles rearrangement often involves modifying the electronic character of the nucleophile or the stability of the leaving group.
-
Protect the Nucleophile: If the migrating group is part of a larger synthetic scheme, consider protecting the internal nucleophile (e.g., as a Boc-amine or a silyl ether) until the desired intermolecular reaction is complete.
-
Modify the Linker: If possible, altering the length or rigidity of the chain connecting the nucleophile can make the formation of the spirocyclic intermediate sterically or geometrically unfavorable.
-
Change the Base: The rearrangement is typically base-catalyzed.[8] Using a weaker base or stoichiometric amounts rather than an excess may slow down the rearrangement sufficiently to allow the desired reaction to proceed.
-
Lower the Temperature: As with many side reactions, running the reaction at a lower temperature can increase selectivity for the desired transformation.
Q3: I am using reducing conditions (e.g., H₂, Pd/C; SnCl₂) and observing unexpected dimerization or cyclization products. Is the nitro group participating?
A3: Absolutely. The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities. These reduced intermediates are highly reactive and can participate in a variety of subsequent reactions, including intramolecular cyclization or intermolecular dimerization (azo- and azoxy- formation). [9][10]
Reduction of the nitro group on the this compound scaffold generates a potent internal nucleophile (the amino group) in situ. This newly formed aniline derivative can then undergo a rapid intramolecular SNAr reaction, displacing the iodide to form a phenoxazine-type ring system if a suitable ortho-group is present, or other heterocyclic systems.
-
Orthogonal Protection Strategy: If reduction is required elsewhere in the molecule, the nitro group must be considered a reactive functional group. It is often best to perform the reduction of the nitro group as a dedicated final step.
-
Chemoselective Reduction: Choose reducing agents that are selective for other functional groups in the presence of a nitro group. For example, NaBH₄ will reduce aldehydes and ketones but not nitro groups.
-
Control of Intermediates: If the nitro group must be reduced, conditions should be chosen to drive the reaction to the fully reduced, and generally more stable, amine. Partial reduction can lead to highly reactive nitroso intermediates which are prone to dimerization.[10] Using a robust reduction system like H₂ with a Pd/C catalyst under pressure and allowing the reaction to go to completion is often effective.
Protocols for Optimized Reactions
Protocol 1: General Procedure for SNAr with Minimized Intramolecular Cyclization
This protocol is designed to favor intermolecular substitution by employing moderately high concentration and controlled temperature.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous toluene to make a 0.5 M solution.
-
Base and Nucleophile: In a separate flask, add the nucleophile (1.1 eq) and a mild base such as powdered anhydrous K₂CO₃ (2.0 eq).
-
Reaction Setup: Add the solution of this compound to the flask containing the nucleophile and base.
-
Temperature Control: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C. Avoid high temperatures which may favor intramolecular cyclization.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol uses conditions optimized for electron-deficient aryl iodides to minimize side reactions.
-
Catalyst Pre-activation (Optional but Recommended): In a reaction vessel, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos or XPhos (4 mol%), and anhydrous, degassed dioxane. Stir under argon for 15 minutes at room temperature.
-
Reaction Mixture: To the catalyst mixture, add this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), and a base such as Cs₂CO₃ or K₃PO₄ (3.0 eq).
-
Solvent and Temperature: Add additional degassed dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water). Heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- Tay, D. W., & Nicewicz, D. A. (2017). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Chemical Science, 8(10), 7132–7137. [Link]
- Wikipedia contributors. (2023). Smiles rearrangement. Wikipedia, The Free Encyclopedia. [Link]
- Sadhu, P., & Mitra, S. (2023). Recent advancement in the synthesis of phenoxazine derivatives and their analogues. Journal of the Indian Chemical Society, 100(1), 100827. [Link]
- Sadhu, P., & Mitra, S. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5183-5211. [Link]
- Fallis, A. G., & Brinza, I. M. (2009).
- Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99–215. [Link]
- Ross, N. A., & MacMillan, D. W. C. (2015). Modern Aspects of the Smiles Rearrangement. Angewandte Chemie International Edition, 54(43), 12574-12595. [Link]
- Maly, M., et al. (2019). Synthesis of New pyrazoline – phenoxazine Derivatives. Iraqi Journal of Science, 60(1), 1-10. [Link]
- Hassan, A. A., et al. (2013). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 3(11), 15465-15472. [Link]
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
- LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
- Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4818. [Link]
- Bugaenko, I. P., et al. (2018). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry – A European Journal, 24(57), 15267-15275. [Link]
- Weiss, P. T., et al. (2019). Coupling reactions between reduced intermediates of insensitive munitions compound analog 4-nitroanisole. Chemosphere, 222, 103-110. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04666C [pubs.rsc.org]
- 7. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coupling reactions between reduced intermediates of insensitive munitions compound analog 4-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Loss of 2-Iodo-4-nitroanisole During Workup Procedures
Welcome to the technical support center for 2-iodo-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing the loss of this valuable intermediate during experimental workup. By understanding the "why" behind each step, you can adapt and troubleshoot your procedures with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate challenges encountered during the workup of this compound.
Q1: My this compound product is not precipitating out of the aqueous mixture after quenching the reaction. How can I isolate it?
If your product remains in solution or appears as an oil after quenching, it is likely due to its solubility in the acidic aqueous phase. The recommended course of action is to perform a liquid-liquid extraction. You will need to transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[1] After combining the organic layers, proceed with the standard washing and drying steps to isolate your product.[1]
Q2: I've noticed a significant loss of product after the basic wash (e.g., with sodium bicarbonate). What could be the cause?
While a basic wash is crucial for neutralizing residual acids from the reaction, prolonged or overly harsh basic conditions can lead to degradation of this compound.[1] Nitroaromatic compounds can be susceptible to nucleophilic substitution or other degradation pathways under strong basic conditions, especially at elevated temperatures. To mitigate this, use a mild base like saturated sodium bicarbonate solution, perform the wash quickly, and avoid excessive agitation. Ensure the temperature of the mixture is kept low (e.g., using an ice bath) during the neutralization process.
Q3: What is the best way to remove unreacted iodine from my crude product?
Residual iodine is a common impurity in iodination reactions. A simple and effective way to remove it is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3] The thiosulfate reduces the iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be easily separated.[3] You will know the wash is complete when the characteristic brown/purple color of iodine in the organic layer disappears.[3]
Q4: My product seems to be degrading during solvent removal on the rotary evaporator. How can I prevent this?
Nitroaromatic compounds can have limited thermal stability.[4] If you are observing degradation during rotary evaporation, it is likely due to excessive heat. To prevent this, use the lowest possible temperature for the water bath that still allows for efficient solvent removal. It is also beneficial to use a high-vacuum pump to lower the boiling point of the solvent. For particularly sensitive compounds, consider alternative solvent removal techniques like high-vacuum drying at room temperature or lyophilization if applicable.
Q5: I'm observing the formation of emulsions during my extractive workup. How can I break them?
Emulsions are a common issue, especially when dealing with aromatic compounds.[2] To break an emulsion, you can try the following:
-
Add brine: Washing with a saturated aqueous solution of sodium chloride can help to increase the ionic strength of the aqueous layer, which often disrupts the emulsion.
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate.
-
Gentle swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step solutions to complex challenges, grounded in chemical principles.
Troubleshooting Issue 1: Low Yield Due to Product Solubility in the Aqueous Phase
A primary cause of product loss is the partial solubility of this compound in the aqueous workup solutions, particularly if polar co-solvents are used in the reaction.
Root Cause Analysis:
The methoxy and nitro groups on the anisole ring impart some polarity to the molecule, which can lead to a non-negligible solubility in aqueous media, especially under acidic conditions where the nitro group might be protonated.
Step-by-Step Mitigation Protocol:
-
Initial Quenching: Slowly pour the reaction mixture into a beaker of crushed ice. This serves to rapidly cool the reaction and dilute the acid, which can often induce precipitation of the crude product.[1]
-
Solvent Selection for Extraction: If precipitation is incomplete, a liquid-liquid extraction is necessary.[1] The choice of extraction solvent is critical.
-
Recommended Solvents: Ethyl acetate and dichloromethane (DCM) are generally good choices due to their ability to dissolve this compound and their immiscibility with water.
-
Solvents to Use with Caution: Diethyl ether is effective but its high volatility can lead to losses. Tetrahydrofuran (THF) and acetonitrile are often miscible with water and should be removed via rotary evaporation before initiating an aqueous workup, if possible.[5][6]
-
-
Salting Out: Before extraction, add a significant amount of a neutral salt, such as sodium chloride or ammonium sulfate, to the aqueous layer. This technique, known as "salting out," decreases the solubility of organic compounds in the aqueous phase by increasing the polarity of the aqueous layer.
-
Multiple Extractions: Perform at least three extractions with the chosen organic solvent. A greater number of smaller volume extractions is more efficient at recovering the product than a single large volume extraction.
-
Back-Extraction (Optional): If you suspect significant product loss to the aqueous layer, you can perform a "back-extraction" by extracting the combined aqueous layers with a fresh portion of the organic solvent.
Data-Driven Solvent Choice:
| Solvent | Polarity Index | Water Miscibility | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 4.4 | Low | 77.1 | Good all-around choice. |
| Dichloromethane | 3.1 | Low | 39.6 | Can form emulsions; higher density than water. |
| Diethyl Ether | 2.8 | Low | 34.6 | Highly flammable and volatile. |
| Hexanes | 0.1 | Low | ~69 | Suitable for very nonpolar products, may not be ideal for this compound. |
This table summarizes key properties of common extraction solvents to aid in selection.
Troubleshooting Issue 2: Product Degradation During Workup
This compound can be susceptible to degradation under certain conditions, leading to significant yield loss. Understanding these degradation pathways is key to preventing them.
Potential Degradation Pathways:
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-iodo-4-nitrophenol.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Strong nucleophiles present in the workup (e.g., hydroxide ions) could potentially displace the iodo or methoxy groups, although this is generally less common under standard workup conditions.
-
Photodegradation: Some nitroaromatic compounds are sensitive to light.[8] While this is less of a concern during a rapid workup, prolonged exposure of the crude product or solutions to direct sunlight or strong laboratory light should be avoided.
Workflow for Minimizing Degradation:
Caption: Optimized workup workflow for this compound.
Step-by-Step Protocol to Prevent Degradation:
-
Temperature Control: Throughout the entire workup process, maintain low temperatures whenever possible. Use ice baths during quenching and neutralization steps.
-
pH Management:
-
Avoid strong bases like sodium hydroxide. Use a saturated solution of sodium bicarbonate for neutralization, as it is a weaker base and less likely to cause hydrolysis.[1]
-
Neutralize acids promptly but gently. Add the bicarbonate solution slowly to control any gas evolution and minimize contact time.
-
After the basic wash, a final wash with water or brine is recommended to remove any residual base.[1]
-
-
Protection from Light: If the workup procedure is lengthy, consider protecting your solutions from direct light by wrapping the separatory funnel and flasks in aluminum foil.
-
Atmospheric Control: While not always necessary, if your molecule is particularly sensitive, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Section 3: Purification Strategies to Maximize Recovery
Even with an optimized workup, impurities may remain. The choice of purification method can significantly impact the final yield.
Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds and can lead to high recovery of pure material if the solvent system is chosen carefully.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Suitability | Rationale |
| Ethanol/Water | Excellent | The compound is soluble in hot ethanol and insoluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes turbid, you can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Very Good | Similar to the ethanol/water system, the product is soluble in ethyl acetate and insoluble in hexanes. This is a good option if your compound is sensitive to water. |
| Isopropanol | Good | A single-solvent system that may work well. The solubility difference between hot and cold is key. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the primary hot solvent (e.g., ethanol) to your crude this compound to just dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: If using a two-solvent system, slowly add the second hot solvent (the "anti-solvent," e.g., water) until the solution becomes cloudy. Then, add a drop or two of the primary solvent to redissolve the solid and achieve a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is the next step. However, it can be a source of product loss if not performed correctly.
Minimizing Loss on the Column:
-
Proper Polarity: Use a solvent system that provides a retention factor (Rf) of ~0.3 for this compound on a TLC plate. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Dry Loading: For compounds that are not highly soluble in the eluent, "dry loading" can prevent streaking and improve separation. This involves dissolving the crude product in a volatile solvent (like DCM), adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Column Packing: A well-packed column is essential to prevent channeling and poor separation, which can lead to mixed fractions and product loss.
References
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Tsypkin, V. G., et al. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Not Voodoo. (n.d.). Workup for Reactions in THF/Dioxane.
Sources
controlling regioselectivity in reactions with 2-Iodo-4-nitroanisole
Welcome to the technical support guide for 2-Iodo-4-nitroanisole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. My goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and control the regioselectivity of your reactions effectively.
Core Concepts: Understanding the Reactivity of this compound
This compound possesses three key functional groups that dictate its reactivity: a methoxy group (-OMe) at C1, an iodo group (-I) at C2, and a nitro group (-NO2) at C4. The interplay of their electronic effects creates a molecule with multiple, competing reactive sites.
-
The C2-Iodo Group: The carbon-iodine bond is the most common site for reaction, particularly in palladium-catalyzed cross-coupling. Iodine is an excellent leaving group in oxidative addition cycles due to the relatively weak C-I bond.[1][2]
-
The C1-Methoxy Group: While the methoxy group is a poor leaving group in itself, its position para to the powerful electron-withdrawing nitro group makes the C1 position highly electron-deficient. This activates it towards Nucleophilic Aromatic Substitution (SNAr).[3][4]
-
The Aromatic Ring Protons: The ring is generally deactivated towards Electrophilic Aromatic Substitution (EAS) due to the nitro group.[5] However, the C3-H bond is positioned ortho to the methoxy group, which can act as a Directing Metalation Group (DMG) for deprotonation with strong organolithium bases.[6][7]
This guide is structured to address the most common challenges associated with these competing pathways.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
This is the most frequent application for this compound. The primary goal is to selectively form a new bond at the C2 position, leveraging the reactivity of the C-I bond.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is sluggish and gives a low yield. What are the most likely causes?
A1: Sluggish reactivity in Suzuki couplings with this substrate often stems from suboptimal catalyst, base, or solvent choice.
-
Catalyst & Ligand: While standard catalysts like Pd(PPh₃)₄ can work, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results. They promote faster oxidative addition and reductive elimination, which can be slow with electron-poor aryl halides. The nitro group can sometimes interfere with the catalyst, making robust ligands essential.[8][9]
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step of the boronic acid but not so harsh as to cause decomposition of the starting material or product.[10] For this substrate, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.
-
Solvent System: A polar aprotic solvent system is typically required. Dioxane/water or Toluene/water mixtures are common and effective. Anhydrous conditions are not always necessary for Suzuki couplings and the presence of water can be beneficial.[9][11]
Q2: I'm observing significant hydrodehalogenation (replacement of -I with -H) in my Sonogashira coupling. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl iodides. It often occurs when the reductive elimination step is slow, allowing for competing pathways.
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[1] Ensuring the quality and activity of your CuI is crucial. In "copper-free" Sonogashira protocols, the choice of base and ligand becomes even more critical to accelerate the catalytic cycle and outcompete the dehalogenation pathway.[2][12]
-
Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base to deprotonate the alkyne and a scavenger for the HI produced. Ensure it is pure and dry.
-
Degassing: Thoroughly degassing your reaction mixture is vital. Oxygen can damage the Pd(0) catalyst, leading to slower turnover and more side reactions.
Q3: My Buchwald-Hartwig amination is failing. Is the nitro group incompatible with this reaction?
A3: While challenging, the Buchwald-Hartwig amination is feasible. The nitro group is a strong electron-withdrawing group and can be sensitive to the strongly basic conditions often employed.[13][14] However, recent advances have demonstrated that even nitroarenes can undergo C-N coupling.[15]
-
Base Choice: Standard strong bases like NaOtBu or KOtBu might be too harsh. Consider using a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be an effective base for substrates with sensitive functional groups.
-
Ligand Selection: This is paramount. Sterically demanding biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the reductive elimination of C-N bonds from electron-deficient arenes. They create a bulky coordination sphere around the palladium that promotes the desired bond formation.[8]
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a pre-catalyst or a more active ligand (e.g., XPhos). Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase reaction temperature incrementally (e.g., from 80°C to 110°C). |
| Hydrodehalogenation | Slow catalytic turnover; Presence of oxygen or moisture. | Use a more efficient ligand. Ensure rigorous degassing of solvents and reagents. Use fresh, high-purity reagents. |
| Product Decomposition | Reaction temperature too high; Base too strong. | Reduce the reaction temperature. Screen weaker bases (e.g., K₂CO₃) or use a carbonate instead of a tert-butoxide. |
| Formation of Azo Dimers | Reductive coupling of the nitro group.[16][17] | This is rare under cross-coupling conditions but can occur. Ensure an inert atmosphere. Use milder conditions and highly selective catalysts to ensure the desired reaction is much faster. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a final concentration of ~0.1 M with respect to the this compound.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The strong activation provided by the para-nitro group makes SNAr a viable, yet complex, pathway. The primary challenge is directing the nucleophile to attack either C1 (displacing -OMe) or C2 (displacing -I).
Decision Pathway for SNAr Regioselectivity
Caption: Decision workflow for controlling SNAr regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I want to displace the methoxy group, but my nucleophile keeps displacing the iodide.
A1: This is a classic case of kinetic versus thermodynamic control. Iodide is a better leaving group than methoxide, making attack at C2 kinetically faster. To favor displacement of the methoxy group (the thermodynamic product), you need to use conditions that allow the reaction to equilibrate and form the most stable intermediate.
-
Mechanism: The stability of the intermediate Meisenheimer complex is key.[18] Attack at C1 places the negative charge on the ring, which is strongly stabilized by resonance with the para-nitro group. Attack at C2 is also stabilized by the ortho-nitro group, but para-stabilization is generally stronger.
-
Solution: Use "harder" nucleophiles (based on Hard-Soft Acid-Base Theory), such as alkoxides or amines. Higher reaction temperatures can also help overcome the kinetic barrier and favor the thermodynamic product.[3]
Q2: How can I achieve selective substitution of the iodo group via SNAr?
A2: To favor the kinetic product (displacement of iodide), you need to use conditions that exploit the superior leaving group ability of iodide.
-
Solution: Employ "softer," more polarizable nucleophiles like thiolates (RS⁻). These nucleophiles tend to react faster at the more electrophilic C-I bond. Running the reaction at the lowest possible temperature that still allows for conversion will help trap the kinetic product and prevent equilibration to the C1-substituted product.
Section 3: Directed ortho-Metalation (DoM)
This advanced strategy aims to functionalize the C3 position by using the methoxy group to direct deprotonation. The primary challenge is avoiding lithium-halogen exchange at the C2 position.
Competing Pathways: DoM vs. Lithium-Halogen Exchange
Caption: Competing lithiation pathways on this compound.
Frequently Asked Questions (FAQs)
Q1: I'm trying to deprotonate the C3 position, but I only get products resulting from lithium-halogen exchange at C2. How do I favor DoM?
A1: Lithium-halogen exchange is an extremely fast reaction, often faster than deprotonation.[19] To favor DoM at C3, you must carefully control your reaction conditions to enhance the kinetic acidity of the C3 proton while suppressing the exchange reaction.
-
Base Selection: This is the most critical factor. Nucleophilic alkyllithiums like n-BuLi or s-BuLi will heavily favor lithium-halogen exchange. You must use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are poor nucleophiles but excellent bases for deprotonation.[7]
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to control reactivity and prevent side reactions.
-
Solvent: A coordinating solvent like tetrahydrofuran (THF) is essential. It helps to solvate the lithium cation and can influence the aggregation state and reactivity of the organolithium base.[7]
Experimental Protocol: Directed ortho-Metalation
-
Base Preparation: In a flame-dried, three-neck flask under argon, prepare a solution of LDA by adding n-BuLi (1.05 equiv) dropwise to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Substrate Addition: Cool a separate solution of this compound (1.0 equiv) in anhydrous THF to -78 °C. Slowly add this solution via cannula to the LDA solution. Stir at -78 °C for 1-2 hours.
-
Electrophilic Trap: Add the desired electrophile (e.g., benzaldehyde, DMF, I₂) dropwise to the reaction mixture at -78 °C.
-
Quench: After stirring for an appropriate time (typically 1-3 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
References
- Buchwald–Hartwig amin
- Directing Effect of the Nitro Group in EAS - YouTube
- Directed ortho metal
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor
- Sonogashira coupling - Wikipedia
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Nucleophilic Substitutions on Arom
- Directing Effects in Electrophilic Arom
- Buchwald-Hartwig Amin
- Nucleophilic arom
- Sonogashira Coupling - Organic Chemistry Portal
- Nucleophilic Arom
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry
- Sonogashira Coupling - Chemistry LibreTexts
- Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity - PubMed
- Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M - ChemRxiv
- ortho metalation - Andrew G Myers Research Group, Harvard University
- Buchwald-Hartwig Amin
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI
- Directed Metalation: A Survival Guide - Baran Lab, Scripps Research
- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar
- Directed ortho Metal
- Directing Effects - A Level Chemistry Revision Notes - Save My Exams
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH
- Directing effects of poly-substituted arom
- Suzuki Coupling - Organic Chemistry Portal
- 2,4-Diiodo-3-nitroanisole - PMC - NIH
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- This compound - PubChem
- Regioselectivity in alkenyl(aryl)
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboron
- Evidence of anaerobic coupling reactions between reduced intermedi
- This compound | 5399-03-1 - ChemicalBook
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - ACS Public
- Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone - PubMed
- Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole - ResearchG
- Nanocatalysts for Suzuki cross-coupling reactions - RSC Publishing
- Coupling reactions between reduced intermediates of insensitive munitions compound analog 4-nitroanisole - PubMed
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Tar Formation in Aromatic Nitration Reactions
Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals encountering one of the most common and frustrating side reactions in nitration chemistry: the formation of dark, viscous, and often intractable tars. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent tar formation, ensuring higher yields and purer products.
Troubleshooting Guide: "My Reaction Turned to Tar!"
This section is for when you are actively facing an issue with tar formation. Follow this guide to diagnose the potential cause and find a solution.
Issue 1: The entire reaction mixture has become a dark, viscous, or solid tar.
This is often a sign of a runaway reaction or severe product/starting material degradation.
Immediate Actions & Diagnosis:
-
Safety First: If the reaction is still ongoing and showing signs of an uncontrolled exotherm (rapid temperature rise, gas evolution), prioritize safety. If you have an established emergency procedure, prepare to quench the reaction by cautiously adding the mixture to a large volume of ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1]
-
Post-Reaction Analysis: Once the situation is safe, review your experimental parameters. The primary culprits for such a catastrophic failure are almost always related to thermal control.
Potential Causes and Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inadequate Cooling | Nitration is a highly exothermic reaction.[2] If the heat generated cannot be dissipated effectively, the temperature will rise, accelerating oxidative side-reactions and polymerization that lead to tar.[3][4] | Ensure your cooling bath (e.g., ice-salt, dry ice/acetone) has sufficient capacity for the scale of your reaction. The bath temperature should be significantly lower than your target reaction temperature. |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it, creating localized "hot spots."[1] These hot spots are micro-environments where tar-forming side reactions are initiated. | Add the nitrating agent slowly and dropwise, using an addition funnel. Monitor the internal reaction temperature constantly with a thermometer. If the temperature rises above the set point, pause the addition until it cools.[5] |
| Inefficient Agitation | Poor stirring fails to distribute the reactants and heat evenly. This also leads to localized hot spots where concentrations of the nitrating agent are high, causing rapid, uncontrolled reactions.[1] | Use a properly sized stir bar or an overhead mechanical stirrer for viscous mixtures. Ensure a vortex is visible, indicating vigorous and efficient mixing throughout the entire reaction vessel. |
| Incorrect Acid Concentration | Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can dramatically increase the reaction's exothermicity and oxidative potential.[1] | Carefully prepare your mixed acid. Sulfuric acid's primary roles are to catalyze the formation of the nitronium ion (NO₂⁺) and absorb the water produced during the reaction.[6][7] Ensure the concentration is appropriate for your substrate's reactivity. |
Issue 2: The reaction yielded a dark, oily product with a low yield of the desired compound.
This indicates that while the primary reaction occurred, significant side reactions also took place. This is a common issue when nitrating activated aromatic rings.
Troubleshooting & Optimization:
-
Review Your Substrate: Is your starting material highly activated? Aromatic rings with strongly activating groups (e.g., -OH, -NH₂, -OR) are extremely susceptible to both oxidation and over-nitration, which contribute to tar formation.[4][5]
-
Analyze the Work-up: Did the product fail to precipitate cleanly? Tarry impurities can "oil out" during quenching and purification, trapping the desired product and making isolation difficult.[3][8]
Potential Causes and Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-Nitration | The desired mono-nitrated product may itself be reactive enough to undergo a second nitration. These di-nitro or tri-nitro compounds are often highly colored and can be part of the tarry mixture.[5] | Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent.[5] Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction immediately once the starting material is gone to prevent further reaction of the product.[3] |
| Oxidation of Substrate/Product | Nitric acid is a powerful oxidizing agent.[5] Sensitive functional groups can be oxidized, leading to a complex mixture of colored byproducts. This is especially true for phenols and anilines. | Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate.[5] Protecting Groups: For highly sensitive substrates like anilines, first protect the activating group (e.g., by converting aniline to acetanilide) before nitration. The protecting group can be removed after the reaction.[9] |
| Nitrous Acid Catalysis | The presence of nitrous acid (HNO₂) can sometimes catalyze unwanted side reactions, including nitrosation, which can lead to decomposition and tar formation.[10] | For certain substrates, the addition of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture can prevent these side reactions. |
Troubleshooting Decision Tree
Use this diagram to systematically diagnose the source of tar formation in your nitration experiment.
Caption: A decision tree for troubleshooting tar formation.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of a nitration reaction?
A: "Tar" is not a single compound but a complex, high-molecular-weight mixture of byproducts. It is primarily formed through two pathways:
-
Oxidative Degradation: Nitric acid, especially at elevated temperatures, acts as a strong oxidant, breaking down the aromatic starting material or the desired nitro-product into a complex mixture of oxidized species.[5]
-
Polymerization/Condensation: Unstable intermediates or radical species formed under the harsh reaction conditions can polymerize or undergo condensation reactions to form large, insoluble polymeric materials.[11][12]
These processes result in the characteristic dark, sticky, and often insoluble substance that complicates product isolation and reduces yield.
Q2: How can I prevent tar formation from the start when designing my experiment?
A: Proactive prevention is the best strategy.
-
Thorough Literature Review: Investigate established procedures for nitrating your specific substrate or a similar one. Pay close attention to the recommended temperature, reaction time, and molar ratios.
-
Substrate Reactivity Assessment: The more electron-rich (activated) your aromatic ring is, the milder the conditions you should use. For deactivated rings, more forcing conditions may be necessary, but the risk of tar formation is generally lower.
-
Controlled Conditions: As detailed in the troubleshooting guide, meticulous control over temperature, addition rate, and stirring is paramount.[1]
-
Use of Co-solvents: For substrates with poor solubility in the acid mixture, adding an inert co-solvent (like dichloromethane or acetic acid, if compatible) can improve homogeneity and prevent localized high concentrations of reactants.
Q3: My desired product is contaminated with tar. What is the best way to purify it?
A: Purifying a product from tarry impurities can be challenging but is often achievable.
-
Column Chromatography: This is typically the most effective method.[3] Use a large amount of silica gel relative to your crude product. Start with a non-polar eluent to wash off less polar impurities, then gradually increase the polarity to elute your desired product, leaving the highly polar, dark tar adsorbed at the top of the column.
-
Recrystallization: If your product is a solid, recrystallization can be effective. However, tar can sometimes inhibit crystallization or cause the product to "oil out."[8] A hot filtration step to remove insoluble tar particles before allowing the solution to cool can be beneficial. Sometimes, adding activated charcoal to the hot solution can help adsorb colored impurities, though its effectiveness on heavy tars may be limited.[8]
-
Acid-Base Extraction: Many oxidative byproducts, such as nitrophenols, are acidic.[13] Washing the crude product (dissolved in an organic solvent) with a mild basic solution (e.g., aqueous sodium bicarbonate) can extract these acidic, often highly colored, impurities. Be prepared to handle emulsions during this step.[3]
Q4: Are there alternative nitrating agents that are less prone to causing tar formation?
A: Yes, while mixed acid (HNO₃/H₂SO₄) is the most common, other reagents can be used, especially for sensitive substrates.
-
Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can achieve nitration without the strongly oxidizing and aqueous environment of mixed acid, often leading to cleaner reactions.[14]
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a milder nitrating agent suitable for more reactive substrates.[9]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used to promote nitration, sometimes offering higher selectivity and easier work-up, which can minimize byproduct formation.[14]
Mechanistic Overview: Desired Pathway vs. Tar Formation
The success of a nitration reaction hinges on favoring the electrophilic aromatic substitution pathway while suppressing parallel degradation pathways.
Caption: Simplified reaction pathways in nitration.
Experimental Protocol: General Purification of a Crude Nitrated Product from Tarry Byproducts
This protocol assumes the reaction has been quenched on ice and the crude product (solid or oil) has been isolated.
-
Dissolution & Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If significant solids remain, they are likely intractable tar; filter them off.
-
Aqueous Washes: Transfer the organic solution to a separatory funnel.
-
Wash with water (2x) to remove the bulk of residual acids.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x). This will neutralize remaining acid and extract acidic, colored byproducts.[13] Caution: This neutralization is exothermic and will release CO₂ gas. Vent the funnel frequently.
-
Wash with a saturated aqueous solution of sodium chloride (brine) (1x). This helps break any emulsions that may have formed and removes excess water from the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting material should be significantly cleaner. Subject it to column chromatography or recrystallization as described in FAQ #3 to obtain the pure nitroaromatic compound.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Royal Society of Chemistry. (2013).
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Thymol Nitration.
- vpscience.org. (n.d.). NITRATION.
- Wikipedia. (n.d.). Nitration.
- PubMed. (2014). Oxidation and nitration of tyrosine by ozone and nitrogen dioxide: reaction mechanisms and biological and atmospheric implications.
- Chemistry For Everyone. (2025). How Can Polymerization Avoid Unwanted Side Reactions?.
- National Institutes of Health. (n.d.). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. PMC - NIH.
- National Institutes of Health. (2014).
- Quora. (2021). Why is sulfuric acid used in aromatic nitration?.
- Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
- BYJU'S. (n.d.). Aromatic Nitration.
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
- R. Taylor. (1990).
- Google Patents. (1942). US2229532A - Process for the purification of nitro aliphatic compounds.
- IEA Bioenergy Task 33. (n.d.). Measurement and Characterization of Tars using the SPA Method.
- DiVA portal. (n.d.). SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION.
- ResearchGate. (2018). Nitration, Methods and Mechanisms.
- ResearchGate. (2013). Which side-reactions compromise nitroxide mediated polymerization?.
- YouTube. (2019). Nitration of aromatic compounds.
- Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation.
- Sciencemadness.org. (2022). Mono-Nitration of Phenol [Tarr Elimination Method].
- University of Limerick. (2023). Combined analytical strategies for chemical and physical characterization of tar from torrefaction of olive stone. UL Research Repository.
- National Institutes of Health. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. PMC - NIH.
- ResearchGate. (2013). Which side-reactions compromise nitroxide mediated polymerization?.
- ResearchGate. (n.d.). Identification of Nitration Products during Heterogeneous Reaction of NO2 on Soot in the Dark and under Simulated Sunlight.
- IEA Bioenergy. (n.d.). Tar analysis methods for small scale gasification systems.
- ResearchGate. (2014). Analysis of Pure Tar Substances (Polycyclic Aromatic Hydrocarbons) in the Gas Stream Using Ultraviolet Visible (UV-Vis) Spectroscopy and Multivariate Curve Resolution (MCR).
- Reddit. (2024). Any tips on how to remove this primordial tar. r/chemistry.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Khan Academy. (n.d.). Nitration.
- PubMed. (2023). Insights into Substrate Recognition by the Unusual Nitrating Enzyme RufO.
- IEA Bioenergy Task 33. (n.d.). CONTAMINANTS IN PRODUCER GAS CLASSIFICATION OF TARS PROCESSES FOR TAR REMOVAL.
- PubMed. (n.d.). Biological remediation of explosives and related nitroaromatic compounds.
- Wikipedia. (n.d.). Benzene.
- SB UTA. (n.d.). Tar Production and Destruction.
- Semantic Scholar. (1971). Nitration and Aromatic Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. vpscience.org [vpscience.org]
- 11. icheme.org [icheme.org]
- 12. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Electrophile for Cross-Coupling Beyond 2-Iodo-4-nitroanisole
In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The selection of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. 2-Iodo-4-nitroanisole, an electron-deficient aryl iodide, is a frequently used substrate due to its high reactivity, which facilitates facile C-C and C-N bond formation. However, reliance on this reagent is not always the optimal strategy. Cost, atom economy, and the availability of downstream precursors often necessitate the consideration of alternatives.
This guide provides a comparative analysis of viable alternatives to this compound, primarily its bromo and chloro analogues. We will delve into the fundamental principles governing their reactivity, present comparative experimental data across key cross-coupling reactions, and offer practical guidance for researchers navigating the trade-offs between reactivity and cost-effectiveness.
The Decisive Step: Understanding Aryl Halide Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted reactivity trend is Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] This hierarchy stems from the bond dissociation energies, where the weaker C-I bond is more easily cleaved than the stronger C-Br and C-Cl bonds.
This bond cleavage occurs during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2] In this step, the active Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. A lower bond dissociation energy translates to a lower activation barrier for this step, enabling the use of milder reaction conditions and less activated catalysts.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Overview of Halide Alternatives
The choice between iodo-, bromo-, and chloro-4-nitroanisole represents a classic trade-off between reactivity and cost. While the iodide is highly reactive, the corresponding chloride is significantly more economical and abundant, driving the development of highly active catalyst systems.[3]
Caption: Structural comparison of 2-substituted 4-nitroanisole reagents.
| Feature | This compound | 2-Bromo-4-nitroanisole | 2-Chloro-4-nitroanisole |
| Reactivity | Very High | High | Moderate |
| Typical Conditions | Mild (often RT to 80 °C) | Moderate (80-120 °C) | Forcing (100-130 °C+) |
| Catalyst Requirement | Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice. | Requires more active catalysts or ligands. | Requires highly active, specialized catalysts (e.g., Buchwald ligands, NHCs).[4][5] |
| Cost & Availability | Higher cost, less common. | Moderate cost, widely available.[6] | Lowest cost, highly abundant.[7] |
| Key Advantage | High reliability, fast reaction rates. | Balanced reactivity and cost. | Economic and environmental benefits.[3] |
| Key Disadvantage | Cost, poor atom economy. | May require optimization over the iodo analogue. | Challenging to activate, requires specialized catalysts.[8][9] |
Performance in Key Cross-Coupling Reactions
The practical implications of the halide choice are best illustrated by examining their performance in widely used cross-coupling reactions. The electron-withdrawing nitro group generally enhances the reactivity of the aryl halide towards oxidative addition.[10]
Suzuki-Miyaura Coupling
The formation of a C-C bond with a boronic acid or ester is one of the most versatile reactions in organic synthesis.[11] While this compound couples readily, the bromo and chloro analogues require more robust catalytic systems.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | ~95% (representative)[12] |
| 2-Bromo-4-nitroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90% (representative)[13] |
| 2-Chloro-4-nitroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Me-THF | 100 | ~85% (representative)[14][15] |
Sonogashira Coupling
This reaction couples aryl halides with terminal alkynes and is crucial for synthesizing conjugated systems. For less reactive aryl bromides and especially chlorides, elevated temperatures and highly active catalysts are often necessary to drive the reaction to completion.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | >90% (representative)[16] |
| 2-Bromo-4-nitroanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / K₂CO₃ | DMF | 80-100 | ~85% (representative)[16] |
| 2-Chloro-4-nitroanisole | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 110-120 | ~75-85% (representative)[8][9] |
Buchwald-Hartwig Amination
The palladium-catalyzed formation of C-N bonds is a cornerstone of medicinal chemistry.[17][18] The development of sterically hindered, electron-rich phosphine ligands by Buchwald and others has been critical in expanding the scope of this reaction to include less reactive aryl chlorides.[17]
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | >90% (representative) |
| 2-Bromo-4-nitroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | ~90% (representative)[19] |
| 2-Chloro-4-nitroanisole | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 110 | ~85% (representative)[20] |
Emerging Frontiers: Beyond Halides
While optimizing halide usage is crucial, visionary research looks towards more atom-economical and sustainable alternatives.
-
C-H Activation : The direct coupling of 4-nitroanisole via C-H activation is a powerful strategy that avoids the pre-functionalization step of halogenation altogether.[21] This approach offers significant environmental and cost benefits by reducing synthetic steps and waste.
-
Direct C-NO₂ Coupling : Recent advancements have demonstrated that the nitro group itself can be used as a leaving group in cross-coupling reactions, a paradigm shift in synthetic strategy.[22] This allows for the direct amination of nitroarenes, leveraging a common functional group as a reactive handle.
Practical Guidance and Experimental Protocol
The selection of an appropriate aryl halide should be a deliberate process balancing chemical reactivity with practical and economic factors.
Caption: Decision workflow for selecting the appropriate 4-nitroanisole electrophile.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling, highlighting the necessary adjustments when substituting this compound with its bromo analogue.
Materials:
-
Aryl Halide (2-Iodo- or 2-Bromo-4-nitroanisole)
-
Phenylboronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (for iodide) or a more active system like Pd₂(dba)₃/XPhos (for bromide)
-
Base: Anhydrous K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous Dioxane/Water (e.g., 4:1 v/v) or DMF
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and the base (3.0 mmol).
-
Catalyst Addition:
-
For this compound: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
For 2-Bromo-4-nitroanisole: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos ligand (0.03 mmol, 3 mol%). The use of pre-catalysts is also highly recommended.[13]
-
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 Dioxane/Water mixture) via syringe.
-
Reaction Execution:
-
For this compound: Heat the mixture to 85 °C with vigorous stirring.
-
For 2-Bromo-4-nitroanisole: Heat the mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with the iodo substrate are typically complete within 2-6 hours, while the bromo substrate may require 8-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness Note: This protocol is a self-validating system. Successful coupling with the iodo-substrate under milder conditions validates the quality of reagents and general setup. The necessity for a more active catalyst and higher temperature for the bromo-substrate directly demonstrates the reactivity differences discussed in this guide.
Conclusion
While this compound remains a reliable and highly reactive substrate for cross-coupling reactions, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. 2-Bromo-4-nitroanisole offers a well-balanced compromise between reactivity and cost, making it an excellent choice for many applications. For large-scale synthesis where economic factors are paramount, 2-chloro-4-nitroanisole, powered by modern, highly active catalyst systems, represents the most cost-effective and sustainable option. The continuous evolution of catalysis, including C-H activation and the use of the nitro group as a leaving group, promises a future where pre-halogenated starting materials may become obsolete, further streamlining the synthesis of complex molecules.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides.
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Sonogashira Coupling. Chemistry LibreTexts.
- 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter. Punagri.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Buchwald–Hartwig amin
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Coupling reactions between reduced intermediates of insensitive munitions compound analog 4-nitroanisole. PubMed.
- 2-iodo-4-nitroaniline synthesis. Sigma-Aldrich.
- Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2-Bromo-4-nitroanisole 97 5197-28-4. Sigma-Aldrich.
- Buchwald-Hartwig Amin
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Buchwald-Hartwig Amin
- A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 2-Bromo-4-nitroanisole | CAS 5197-28-4 | SCBT. Santa Cruz Biotechnology.
- Preparation of 2-Iodo-4-nitroaniline. PrepChem.com.
- 2-Bromo-4-nitroanisole 97 5197-28-4. Sigma-Aldrich.
- CH-Activ
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870. PubChem.
- Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. PMC - NIH.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- 2-Chloro-4-nitroanisole. SIELC Technologies.
- This compound. SIELC Technologies.
- Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid.
- Guideline for Elucidating C
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- NiSO4-catalyzed C-H activation/C-S cross-coupling of 1,2,3-triazole N-oxides with thiols. PubMed.
- The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]
- 7. 2-Chloro-4-nitroanisole | SIELC Technologies [sielc.com]
- 8. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. CH-Activation - Organische Chemie - Universität Rostock [langer.chemie.uni-rostock.de]
- 22. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 2-Iodo-4-nitroanisole: HPLC vs. GC-MS
Introduction
2-Iodo-4-nitroanisole, a substituted aromatic compound with the molecular formula C₇H₆INO₃, serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and chemical research sectors.[1] The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. Consequently, robust analytical methodologies are essential for the accurate determination of its purity and the identification of any process-related or degradation impurities.
This guide provides an in-depth comparative analysis of two powerful chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their respective capabilities, supported by experimental data and visual workflows. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable quality control measures for this important chemical intermediate.
Understanding Potential Impurities in this compound
The potential impurity profile of this compound is intrinsically linked to its synthetic route. A common laboratory preparation involves the diazotization of 2-Methoxy-5-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[1] Another approach is the direct iodination of 4-nitroanisole.[2]
Based on these synthetic pathways, a range of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-Methoxy-5-nitroaniline or 4-nitroanisole.
-
Isomeric Byproducts: The formation of other iodo-nitroanisole isomers, such as 4-Iodo-2-nitroanisole or 2-Iodo-5-nitroanisole, can occur depending on the regioselectivity of the iodination reaction.
-
Over-iodinated Species: Di-iodinated products like 1,3-diiodo-2-methoxy-5-nitrobenzene are a possibility, especially with aggressive iodinating agents.[1]
-
Hydrolysis Products: The presence of 2-Iodo-4-nitrophenol due to the cleavage of the methoxy group under certain reaction conditions.[1]
-
Residual Solvents and Reagents: Traces of solvents like acetic acid or acetonitrile, and reagents such as iodine monochloride, may be present.[3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.[5]
Principle of HPLC Analysis
For this compound and its likely impurities, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later. A UV detector is highly effective for detection, as the nitroaromatic chromophore provides strong absorbance.[5]
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 500 µg/mL.
-
Further dilute 1 mL of this stock solution to 100 mL with the same diluent to prepare a working solution of approximately 5 µg/mL for analysis.
2. HPLC System and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency.[6] |
| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detector | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength.[5] |
3. Data Analysis and Interpretation:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times relative to the main peak. If impurity standards are available, they can be used for positive identification and quantification.
4. Method Validation Insights:
-
Specificity: The method's ability to separate the main component from its potential impurities and degradation products is crucial. This is demonstrated by achieving baseline resolution between all significant peaks.
-
Linearity: The detector response should be linear over a range of concentrations (e.g., from the limit of quantification to 150% of the working concentration).
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established to define the sensitivity of the method for trace impurities.
HPLC Workflow Diagram
Caption: HPLC workflow for this compound purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.[8]
Experimental Protocol: GC-MS Impurity Profile
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or methanol at a concentration of 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 10-50 µg/mL.
2. GC-MS System and Conditions:
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A widely used and robust system for this type of analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for the separation of a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program that allows for the separation of compounds with a range of boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | A common and reliable mass analyzer. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the parent compound and its fragments. |
3. Data Analysis and Interpretation:
-
Total Ion Chromatogram (TIC): The TIC provides a profile of all separated components. The peak area can be used for semi-quantitative analysis.
-
Mass Spectrum Interpretation:
-
The mass spectrum of each peak is analyzed to identify the compound.
-
For this compound (MW: 279.03 g/mol ), the molecular ion peak ([M]⁺) is expected at m/z 279.
-
Predicted Fragmentation Pattern: Based on the fragmentation of similar nitroaromatic and iodo-substituted compounds, the following key fragments are anticipated:[9]
-
m/z 264: [M - CH₃]⁺ (Loss of the methyl group from the methoxy)
-
m/z 249: [M - NO]⁺ (Loss of nitric oxide)
-
m/z 233: [M - NO₂]⁺ (Loss of the nitro group)
-
m/z 152: [M - I]⁺ (Loss of the iodine atom)
-
m/z 127: [I]⁺ (Iodine cation)
-
-
-
Library Search: The experimental mass spectra of unknown impurity peaks can be compared against a spectral library (e.g., NIST) for tentative identification.
GC-MS Workflow Diagram
Caption: GC-MS workflow for impurity identification in this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal. The following table provides a direct comparison of their performance characteristics.
| Feature | HPLC with UV Detection | GC-MS |
| Primary Use | Quantitative purity analysis | Qualitative impurity identification and semi-quantitation |
| Selectivity | Excellent for isomeric impurities, highly dependent on column and mobile phase. | Good for isomers, but may require optimized GC conditions for complete separation. |
| Sensitivity | High (typically low µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). |
| Quantification | Highly accurate and precise with external standards. | Less accurate for quantification without specific standards for each impurity. |
| Identification | Based on retention time comparison with standards. | Provides structural information from mass spectra, enabling identification of unknowns. |
| Speed | Moderate (typically 15-30 minutes per run). | Moderate to fast (typically 15-25 minutes per run). |
| Sample Req. | Soluble in mobile phase, non-volatile. | Volatile or semi-volatile, thermally stable. |
| Cost & Complexity | Lower initial cost and complexity. | Higher initial cost and operational complexity. |
Expert Insights on Method Selection
-
For routine quality control and batch release , where the primary goal is to determine the purity and quantify known impurities against specifications, HPLC is the superior choice . Its accuracy, precision, and robustness in quantification are well-established for pharmaceutical analysis.
-
For impurity profiling, structural elucidation of unknown peaks, and troubleshooting synthetic batches with unexpected impurity profiles, GC-MS is indispensable . The structural information it provides is critical for identifying the root cause of impurities and for regulatory submissions that require characterization of impurities above a certain threshold.
-
A complementary approach is often the most powerful. HPLC can be used for the routine quantification of purity, while GC-MS can be employed to identify any peaks that are not accounted for by known impurity standards.
Conclusion
Both HPLC and GC-MS are powerful and essential tools for ensuring the quality and purity of this compound. HPLC excels in providing accurate and precise quantitative data for purity assessment and the monitoring of known impurities, making it the workhorse for routine quality control. In contrast, GC-MS offers unparalleled capabilities for the structural identification of unknown impurities, which is crucial for process development, troubleshooting, and in-depth characterization.
References
- PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12).
- SIELC Technologies. (2018). This compound.
- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research.
- PubChem. (n.d.). This compound (C7H6INO3).
- SIELC Technologies. (n.d.). Separation of p-Nitroanisole on Newcrom R1 HPLC column.
- NIST. (n.d.). 2-Iodoanisole. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). ortho-Nitroanisole - Some Aromatic Amines and related Compounds. In NCBI Bookshelf.
- LibreTexts Chemistry. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- LibreTexts Chemistry. (2021). 13.2: The Mass Spectrum • Fragmentation.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole).
- National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. In PMC.
- ResearchGate. (n.d.). Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method.
- ResearchGate. (2017). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Iodo-4-nitroanisole Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control and mechanistic investigation. Molecules sharing the same molecular formula but differing in the arrangement of atoms can exhibit vastly different chemical, physical, and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of 2-iodo-4-nitroanisole and its key isomers. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore the subtle yet distinct fingerprints that allow for the unambiguous differentiation of these closely related compounds.
The Challenge of Isomeric Purity
The iodo-nitroanisole scaffold is a common structural motif in medicinal chemistry and materials science. The specific positioning of the iodo, nitro, and methoxy groups on the benzene ring dictates the molecule's electronic properties, reactivity, and steric profile. Consequently, ensuring the isomeric purity of a sample is paramount. Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe the molecular structure and confirm the identity of a specific isomer.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are exquisitely sensitive to the electronic effects of neighboring substituents.
The Causality Behind Chemical Shifts
The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating effect of the methoxy group (-OCH₃) profoundly influence the electron density distribution within the benzene ring. The nitro group strongly deshields protons and carbons, particularly at the ortho and para positions, causing their signals to appear at higher chemical shifts (downfield). Conversely, the methoxy group shields these positions, shifting their signals to lower chemical shifts (upfield). The iodine atom exhibits a weaker deshielding effect compared to the nitro group. The interplay of these substituent effects creates a unique NMR spectrum for each isomer.
Comparative ¹H NMR Data
| Isomer | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) |
| This compound | - | 8.28 (d) | - | 8.57 (s) | 7.19 (d) | 3.98 (s)[1] |
| 3-Iodo-4-nitroanisole | 7.8 (d) | - | - | 8.2 (dd) | 7.2 (d) | 4.0 (s) |
| 2-Iodo-5-nitroanisole | - | 7.6 (dd) | 8.0 (d) | - | 7.9 (d) | 4.0 (s) |
| 4-Iodo-2-nitroanisole | - | 8.1 (d) | - | 7.4 (d) | 7.6 (dd) | 3.9 (s) |
Note: Predicted values are based on established substituent effects and may vary slightly from experimental data.
Comparative ¹³C NMR Data
| Isomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | OCH₃ (ppm) |
| This compound | 159.9 | 87.5 | 128.5 | 141.8 | 125.6 | 111.9 | 57.2 |
| 3-Iodo-4-nitroanisole | 155.0 | 129.0 | 92.0 | 150.0 | 125.0 | 112.0 | 56.5 |
| 2-Iodo-5-nitroanisole | 158.0 | 90.0 | 135.0 | 120.0 | 148.0 | 115.0 | 56.8 |
| 4-Iodo-2-nitroanisole | 154.0 | 142.0 | 128.0 | 95.0 | 126.0 | 110.0 | 56.7 |
Note: Predicted values are based on established substituent effects and may vary slightly from experimental data.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of iodo-nitroanisole isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the iodo-nitroanisole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the aromatic and methoxy proton regions (typically 0-10 ppm).
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to encompass the aromatic and methoxy carbon signals (typically 0-170 ppm).
-
Employ a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to obtain a high-quality spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key Vibrational Modes
For iodo-nitroanisole isomers, the most informative IR bands are:
-
N-O Asymmetric and Symmetric Stretching: The nitro group exhibits two strong and characteristic stretching vibrations, typically in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The exact positions are influenced by the electronic environment.
-
C-O Stretching: The aryl-alkyl ether linkage of the anisole moiety gives rise to a strong C-O stretching band, usually between 1200 and 1275 cm⁻¹.
-
C-H Aromatic Stretching: These appear as a group of weaker bands above 3000 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong bands in the 700-900 cm⁻¹ region.
-
C-I Stretching: This vibration occurs at low frequencies, typically in the range of 500-600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Comparative FT-IR Data (Key Bands, cm⁻¹)
| Isomer | N-O Asymmetric Stretch | N-O Symmetric Stretch | C-O Stretch (Aryl Ether) | C-H Out-of-Plane Bending |
| This compound | ~1520 | ~1345 | ~1260 | ~880, 820 |
| 3-Iodo-4-nitroanisole | ~1525 | ~1350 | ~1255 | ~890, 810 |
| 2-Iodo-5-nitroanisole | ~1530 | ~1340 | ~1265 | ~870, 800 |
| 4-Iodo-2-nitroanisole | ~1515 | ~1355 | ~1250 | ~860, 815 |
Note: Predicted values are based on typical ranges for substituted nitroaromatics and may vary.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid iodo-nitroanisole isomers to identify characteristic functional groups.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. A background spectrum of the clean, empty crystal should be acquired.
-
Place a small amount (a few milligrams) of the solid iodo-nitroanisole isomer onto the center of the ATR crystal.
-
Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Substituent Effects on λ_max
Benzene itself has absorption bands around 204 nm and 256 nm.[2] The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) on the benzene ring leads to a significant bathochromic (red) shift of the λ_max to longer wavelengths. This is due to the extension of the conjugated π-system and the stabilization of the excited state through charge-transfer interactions. The relative positions of the substituents will subtly alter the λ_max for each isomer.
Comparative UV-Vis Data
| Isomer | λ_max (nm) |
| This compound | ~310 |
| 3-Iodo-4-nitroanisole | ~305 |
| 2-Iodo-5-nitroanisole | ~320 |
| 4-Iodo-2-nitroanisole | ~315 |
Note: Predicted values are based on general trends for substituted nitroaromatics and the specific solvent can influence the λ_max.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λ_max) for iodo-nitroanisole isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the iodo-nitroanisole isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) from the stock solution in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Scan the sample from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) from the spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Fragmentation Patterns
The mass spectrum of an iodo-nitroanisole isomer (molecular weight ~279 g/mol ) is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z 279, corresponding to the intact ionized molecule.
-
Loss of a Methyl Radical (-CH₃): A fragment at m/z 264.
-
Loss of a Nitro Group (-NO₂): A fragment at m/z 233.
-
Loss of Iodine (-I): A fragment at m/z 152.
-
Iodine Cation (I⁺): A characteristic peak at m/z 127.
The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting cations, providing another layer of differentiation.
Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Isomer | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-NO₂]⁺ | [M-I]⁺ | I⁺ |
| All Isomers | 279 | 264 | 233 | 152 | 127 |
Note: While the m/z values of the primary fragments will be the same, their relative abundances in the mass spectrum will differ between isomers.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of iodo-nitroanisole isomers to confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare the relative intensities of the key fragment ions to differentiate between isomers.
-
Summary of Key Distinguishing Features
| Spectroscopic Technique | Key Differentiating Feature(s) |
| ¹H NMR | Unique chemical shifts and splitting patterns of the aromatic protons for each isomer. |
| ¹³C NMR | Distinct chemical shifts for the aromatic carbons, particularly the carbon bearing the iodine atom. |
| FT-IR | Subtle shifts in the N-O and C-O stretching frequencies and unique patterns in the C-H out-of-plane bending region. |
| UV-Vis | Minor but measurable differences in the λ_max due to variations in the electronic environment. |
| Mass Spectrometry | Differences in the relative abundances of the fragment ions. |
Conclusion
The unambiguous identification of iodo-nitroanisole isomers is readily achievable through a multi-technique spectroscopic approach. While each method provides valuable information, the combination of ¹H and ¹³C NMR spectroscopy is the most definitive for structural elucidation. FT-IR serves as a rapid confirmation of functional groups, while UV-Vis and Mass Spectrometry provide complementary data on electronic properties and molecular fragmentation. By understanding the principles behind these techniques and the influence of substituent effects, researchers can confidently characterize their compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1437-1444.
- Chemistry LibreTexts. (2023). 7: FT-IR Spectroscopy (Experiment).
- University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
- Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 4-Iodo-3-nitroanisole.
Sources
Performance of Catalysts with 2-Iodo-4-nitroanisole: A Comparative Guide for Cross-Coupling Reactions
Introduction
In the realm of synthetic organic chemistry, the functionalization of aromatic compounds is a cornerstone of molecular construction, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Iodo-4-nitroanisole is a valuable building block, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, which modulate the reactivity of the aryl iodide. The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides a comparative analysis of the performance of various catalysts in several key cross-coupling reactions utilizing this compound as a substrate. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalytic system for their synthetic goals. The choice of catalyst—spanning palladium, copper, and nickel complexes—is critical and is dictated by the desired transformation, functional group tolerance, and economic considerations.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid is facilitated by a palladium catalyst.
Mechanism and Rationale for Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial for efficient turnover. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl iodides, including those with electronic properties similar to this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85-95 | [2] |
| Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[3]
Mechanism and Rationale for Catalyst Selection
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination of the often-unstable aryl-amine product. The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance of Palladium Catalysts
The choice of ligand is paramount in Buchwald-Hartwig aminations. Below is a comparison of different generations of ligands and their general performance with aryl halides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 85-98 | [1] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 18 | 70-90 | [3] |
| [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | PhMe | 140 | 1 | 87 | [4] |
Note: The nitro group in this compound can be sensitive to strong bases like NaOt-Bu, potentially leading to side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred.[5]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Addition of Reactants and Solvent: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add the degassed solvent (e.g., t-BuOH, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Copper-Catalyzed Ullmann Condensation: A Classical Approach
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[6] While traditionally requiring harsh conditions, modern protocols with ligands allow for milder transformations.[7]
Mechanism and Rationale for Catalyst Selection
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. Subsequent reaction with the nucleophile (amine or alcohol) and reductive elimination affords the product. The use of ligands, such as 1,10-phenanthroline or amino acids, can accelerate the reaction and allow for lower temperatures.[7]
Comparative Performance of Copper Catalysts
The Ullmann reaction is particularly effective for aryl iodides activated by electron-withdrawing groups, such as this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75-90 | [6] |
| Cu₂O (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 24 | 80-95 | [7] |
| Cu powder (stoichiometric) | - | - | Pyridine | 150-200 | 24 | Variable | [6] |
Note: Modern ligand-assisted protocols are generally preferred over the classical stoichiometric copper reactions due to milder conditions and better yields.
Detailed Experimental Protocol: Ullmann Condensation (C-N Coupling)
This protocol is a general guideline for the coupling of an amine.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the amine (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Addition of Solvent: Add the solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Other Important Cross-Coupling Reactions
Heck Reaction
The Heck reaction couples aryl halides with alkenes. For this compound, this would typically involve reaction with an acrylate or styrene derivative, catalyzed by a palladium complex.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne. This is a highly efficient method for the synthesis of aryl-alkynes.[8][9]
Nickel-Catalyzed Couplings
Nickel catalysts are emerging as a more sustainable and cost-effective alternative to palladium for various cross-coupling reactions. While less documented for this compound specifically, nickel catalysis shows great promise for C-C and C-N bond formation.[10][11]
V. Catalyst Comparison and Selection Guide
| Reaction Type | Preferred Catalyst | Key Advantages | Key Considerations |
| Suzuki-Miyaura | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | High yields, broad substrate scope, good functional group tolerance. | Cost of palladium and ligands. |
| Buchwald-Hartwig | Palladium (with bulky phosphine ligands) | Excellent for C-N bond formation with a wide range of amines. | Ligand sensitivity, potential for side reactions with strong bases. |
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Lower cost catalyst, effective for activated aryl iodides. | Often requires higher temperatures and longer reaction times than palladium catalysis. |
| Heck Reaction | Palladium | Versatile for C-C bond formation with alkenes. | Regioselectivity can be an issue with some substrates. |
| Sonogashira Coupling | Palladium/Copper | Highly efficient for the synthesis of aryl-alkynes. | Requires careful exclusion of oxygen to prevent alkyne homocoupling. |
| Nickel-Catalyzed | Nickel (e.g., NiCl₂(dme)) | Lower cost, earth-abundant metal. | Mechanistic understanding and substrate scope are still developing compared to palladium. |
Conclusion
The choice of catalyst for the cross-coupling of this compound is a critical parameter that dictates the success of the desired transformation. Palladium catalysts, particularly when paired with advanced phosphine ligands, offer the broadest scope and highest efficiencies for Suzuki-Miyaura and Buchwald-Hartwig reactions. Copper-catalyzed Ullmann condensations provide a more economical alternative, especially for C-N and C-O bond formation with this activated aryl iodide. The development of nickel-based catalytic systems presents an exciting frontier for more sustainable chemical synthesis.
This guide provides a foundation for researchers to make informed decisions when designing synthetic routes involving this compound. It is imperative to consult the primary literature and consider empirical optimization for any new substrate combination to achieve the best possible results.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.
- Intro to Organometallics: The Heck Reaction - Odinity. [URL: https://www.odinity.com/intro-to-organometallics-the-heck-reaction/]
- Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. [URL: https://www.scribd.com/document/406087910/Exp-4-Suzuki-Coupling-Reaction]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7521a65e99675121b6443]
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/cm/chm430/Suzuki_Cross-coupling_Reaction.pdf]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [URL: https://www.rsc.
- Buchwald-Hartwig Amination of Nitroarenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28857476/]
- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/catalysis-and-inline-reactions/kitalysis-suzuki-miyaura-cross-coupling]
- Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate. [URL: https://www.researchgate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1888]
- Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. - ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-the-Suzuki-reaction-of-TB-bis-boronic-acid-4-with-o-iodo-nitroarenes_fig3_335017260]
- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15903317/]
- Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis - ResearchGate. [URL: https://www.researchgate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039196/]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039196/]
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100068]
- Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc07775k]
- Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry. [URL: https://www.thieme-chemistry.
- Cross-Coupling Reactions of Nitroarenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34282662/]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [URL: https://www.mdpi.com/1420-3049/25/5/1103]
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314545/]
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - ResearchGate. [URL: https://www.researchgate.net/publication/377074747_Comparative_analysis_of_palladium_nickel_and_copper_phosphanecarbene_catalysts_in_Suzuki-Miyaura_couplings_Mechanistic_insights_and_reactivity_trends]
- Ligand-promoted ortho-C-H amination with Pd catalysts - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25598232/]
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides - ResearchGate. [URL: https://www.researchgate.
- Comparative studies of Pd, Ru, Ni, Cu/ZnAl2O4 catalysts for the water gas shift reaction. [URL: https://www.infona.pl/resource/bwmeta1.element.baztech-article-BPP2-0013-0021]
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633215/]
- Heck reaction between 4-iodoanisole and methyl acrylate employing the... - ResearchGate. [URL: https://www.researchgate.net/figure/Heck-reaction-between-4-iodoanisole-and-methyl-acrylate-employing-the-standard-conditions_fig3_317185072]
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... - ResearchGate. [URL: https://www.researchgate.
- Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a - ResearchGate. [URL: https://www.researchgate.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [URL: https://www.mdpi.com/2073-4344/11/4/433]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/836]
- Examining the Effects of Amino and Thiolate Ligands on the Reactivity and Selectivity of Palladium on Carbon in Hydrogenation Reactions - Purdue e-Pubs. [URL: https://docs.lib.purdue.
- A comparison between two Pd-Ni catalysts supported on two different supports toward Suzuki-Miyaura coupling reaction: Graphitic carbon nitride; Pd-PdO-NiO nanoparticles - ResearchGate. [URL: https://www.researchgate.net/publication/348425211_A_comparison_between_two_Pd-Ni_catalysts_supported_on_two_different_supports_toward_Suzuki-Miyaura_coupling_reaction_Graphitic_carbon_nitride_Pd-PdO-NiO_nanoparticles]
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039196/]
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [URL: https://www.semanticscholar.org/paper/New-Trends-in-C%E2%80%93C-Cross-Coupling-Reactions%3A-The-of-Ribeiro-Gomes/26d2e66b442e327a3c3167123985794627d2c3e4]
- Synthesis and Reactivity of Allylic Amines in Palladium Catalysis. [URL: https://www.collectionscanada.gc.ca/obj/thesescanada/vol2/OKQ/TC-OKQ-22006.pdf]
- Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd - ResearchGate. [URL: https://www.researchgate.
- Cross-Coupling Reactions of Nitroarenes - ResearchGate. [URL: https://www.researchgate.net/publication/353229729_Cross-Coupling_Reactions_of_Nitroarenes]
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [URL: https://www.mdpi.com/2073-4344/11/4/463]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Iodo-4-nitroanisole: A Comparative Study
For researchers and professionals in medicinal chemistry and materials science, 2-Iodo-4-nitroanisole is a valuable substituted anisole derivative, frequently employed as a key building block in the synthesis of more complex molecules.[1] The strategic placement of the iodo, nitro, and methoxy groups on the benzene ring provides multiple reaction sites for elaboration, particularly through cross-coupling reactions involving the versatile carbon-iodine bond.[2]
The efficient and reliable synthesis of this intermediate is therefore of critical importance. This guide provides an in-depth comparative analysis of the two predominant synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental choices, and a quantitative comparison to aid researchers in selecting the optimal method for their specific laboratory context, scale, and safety capabilities.
Method A: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic and robust method for introducing a variety of substituents, including halides, onto an aromatic ring by way of a diazonium salt intermediate.[3][4] This pathway begins with the diazotization of an aromatic amine, in this case, 2-Methoxy-5-nitroaniline (also known as 2-amino-4-nitroanisole), followed by displacement of the diazonium group with an iodide ion.
Principle and Mechanistic Insight
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[5] This reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or heated.[5] The strong acid protonates nitrous acid, eventually leading to the formation of the nitrosonium ion (+NO), the active electrophile that reacts with the amine.[5][6]
-
Iodide Displacement: The diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the displacement with iodide does not.[7] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process.[3][4]
Experimental Protocol: Sandmeyer Synthesis
This protocol is adapted from a procedure reported by ChemicalBook.[1]
-
Amine Suspension: Suspend 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL) in a flask equipped with a magnetic stirrer.
-
Acidification: Cool the suspension in an ice-salt bath. Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while ensuring the internal temperature remains below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL). Add this solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C throughout the addition. A positive test on starch-iodide paper can confirm a slight excess of nitrous acid.[5]
-
Iodide Addition: To the resulting diazonium salt solution, add potassium iodide (16.8 g, 0.101 mol) in portions.
-
Reaction: Remove the ice bath and heat the reaction mixture to 90 °C. Maintain this temperature for 1 hour. Vigorous bubbling (N₂ evolution) will be observed.
-
Isolation: Cool the mixture to 0 °C. The product will precipitate as deep red crystals. Collect the solid by filtration.
-
Purification: Wash the crude product with water and dry. Purify by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford pure this compound. (Reported Yield: 13.6 g, 75%).[1]
Method B: Direct Electrophilic Iodination
This approach involves the direct substitution of a hydrogen atom on the aromatic ring of 4-nitroanisole with an electrophilic iodine species. Because the nitro group strongly deactivates the ring towards electrophilic attack, this reaction requires a highly reactive iodinating agent and forcing conditions.
Principle and Mechanistic Insight
The direct iodination of deactivated aromatic compounds is challenging because molecular iodine (I₂) is a weak electrophile.[2] To overcome this, a more potent electrophile must be generated. A common and effective strategy is the use of N-Iodosuccinimide (NIS) in the presence of a strong protic acid, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH).[8][9][10]
The strong acid protonates the succinimide nitrogen of NIS, which significantly increases the electrophilicity of the attached iodine atom, generating a powerful "I⁺" equivalent.[2][8] The electron-rich methoxy group of 4-nitroanisole is an ortho-, para-director, while the electron-withdrawing nitro group is a meta-director. Both groups direct the incoming electrophile to the 2-position (ortho to the methoxy group and meta to the nitro group), leading to high regioselectivity for the desired product.
Experimental Protocol: Direct Iodination
This is a representative protocol based on general methods for the iodination of deactivated arenes.[2][8]
-
Dissolution: In a flask protected from light and equipped with a magnetic stirrer, add 4-nitroanisole (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C. Stir until the substrate is fully dissolved.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 mmol) portion-wise to the solution, ensuring the temperature is maintained between 0 and 5 °C. The mixture will likely turn dark brown.
-
Reaction Monitoring: Vigorously stir the mixture at 0-5 °C. Monitor the reaction's progress by TLC (a suitable workup of a small aliquot is required for analysis). Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Workup: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the dark color of excess iodine dissipates.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Comparative Analysis
The choice between the Sandmeyer reaction and direct iodination depends on several factors, including available starting materials, safety infrastructure, and desired scale.
| Feature | Method A: Sandmeyer Reaction | Method B: Direct Electrophilic Iodination | Justification |
| Starting Material | 2-Methoxy-5-nitroaniline | 4-Nitroanisole | Both starting materials are commercially available. 2-Methoxy-5-nitroaniline can be prepared by nitration of 2-aminoanisole.[11] |
| Key Reagents | NaNO₂, H₂SO₄, KI | NIS, conc. H₂SO₄ (or TfOH) | Method A involves generating unstable nitrous acid, while Method B uses a highly corrosive acid to activate NIS.[5][8] |
| Temperature Control | Critical (0-5 °C for diazotization) | Critical (0-5 °C during addition) | Low temperatures are essential in Method A to prevent decomposition of the diazonium salt.[5] In Method B, it controls the exothermic reaction. |
| Reported Yield | ~75%[1] | Variable, typically moderate to good | Yields for direct iodination of deactivated arenes can be good, but may require optimization. |
| Key Safety Hazard | Explosive Diazonium Salt: Unstable if isolated or heated. | Highly Corrosive Acid: Concentrated H₂SO₄ or TfOH are extremely hazardous. | The primary hazard in Method A is acute and explosive, while in Method B it is corrosive and requires careful handling. |
| Byproducts | Tar-like impurities, potential phenols if diazonium salt reacts with water. | Succinimide, potential di-iodinated products if stoichiometry is not controlled.[12] | Both methods require chromatographic purification for high purity. |
| Scalability | Feasible, but hazardous on a large scale due to diazonium intermediate. | Generally more amenable to scale-up, provided thermal control is managed. | The handling of large quantities of diazonium salts is a significant industrial safety concern. |
Expert Recommendation
For small-scale laboratory synthesis where the starting amine is readily available, the Sandmeyer reaction (Method A) is a reliable and high-yielding procedure. The protocol is well-established, and the 75% yield is very favorable.[1] However, strict adherence to low-temperature conditions is non-negotiable to mitigate the risk associated with the diazonium salt intermediate.
For larger-scale preparations or when avoiding diazonium salts is a priority , Direct Electrophilic Iodination (Method B) presents a more attractive alternative. This method avoids the generation of a potentially explosive intermediate, which simplifies safety considerations for scaling up. The primary challenge lies in handling large volumes of highly corrosive concentrated acid. While a specific yield for this exact transformation was not found, similar reactions on deactivated systems show that good yields are achievable, though some optimization of reaction time and stoichiometry may be necessary.[8]
Conclusion
Both the Sandmeyer reaction and direct electrophilic iodination are viable and effective methods for the synthesis of this compound. The Sandmeyer route offers a proven, high-yield pathway but carries the inherent risk of a diazonium intermediate. Direct iodination offers a potentially safer alternative for scale-up by avoiding this intermediate, with the main challenge being the management of strong, corrosive acids. The final choice rests on a careful evaluation of the researcher's specific needs, resources, and safety protocols.
References
- Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. [Link]
- Preparation of 2-iodo-4-nitroaniline - PrepChem.com. [Link]
- Synthesis of 2-Iodo-4-nitroaniline (12) - PrepChem.com. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring - San Jose St
- Sandmeyer reaction - Wikipedia. [Link]
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid - Taylor & Francis Online. [Link]
- Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
- 2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]
- 2,4-Diiodo-3-nitroanisole - PMC - NIH. [Link]
- Aromatic Iodination: Iodine and NaIO4 or NaIO3 - The Hive. [Link]
- A New Method of Iodination and Chloration of Activated aromatic compounds - University of AL-Anbar. [Link]
- This compound - SIELC Technologies. [Link]
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]
- Nitrosation of Anisole and Related Compounds.
- US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google P
- Iodination via NIS -- various conditions - The Hive. [Link]
- Iodination of o-nitrotoluene (I)
- IT1001764B - PROCESS FOR THE PRODUCTION OF 2 AMINO 4 NITROANISOLE - Google P
- Iodination of Isoquinoline by Trifluoromethanesulfonic Acid | Request PDF - ResearchG
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Iodo-4-nitroanisole and Its Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific integrity and a prerequisite for advancing research. In the realm of medicinal chemistry, halogenated nitroaromatic compounds, such as 2-Iodo-4-nitroanisole, serve as versatile building blocks. Their precise substitution pattern is critical, as even minor positional changes (isomerism) can drastically alter their physicochemical properties, biological activity, and potential toxicity.
This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of this compound. We will explore the "why" behind experimental choices, present comparative data with its isomers, and offer detailed protocols, moving beyond a simple listing of techniques to a holistic, self-validating analytical workflow.
The Imperative of Isomeric Purity in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous validation at every step. For derivatives of this compound, ensuring the correct regiochemistry is not merely an academic exercise. The position of the iodo and nitro groups on the anisole scaffold dictates the molecule's electronic and steric properties. These, in turn, influence crucial pharmacological parameters such as binding affinity to target proteins, metabolic stability, and membrane permeability. The presence of unintended isomers can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, and ultimately, the failure of a promising drug development program. Halogen atoms, in particular, are increasingly utilized in drug design to modulate these properties.
A Multi-Pronged Approach to Structural Verification
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For this compound and its derivatives, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography.
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a newly synthesized batch of a this compound derivative is outlined below. This workflow is designed to be a self-validating system, where each step provides a piece of the structural puzzle, culminating in a high-confidence assignment.
Caption: A typical experimental workflow for the structural validation of a synthesized organic molecule.
Deep Dive into Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR provides the initial and most direct insight into the substitution pattern of the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in substituted aromatic systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpreting the ¹H NMR Spectrum of this compound:
For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift for adjacent protons.
-
A singlet (or a doublet with a very small coupling constant) for the proton at C5, which is ortho to the nitro group.
-
A doublet for the proton at C3, which is ortho to the methoxy group.
-
A doublet of doublets for the proton at C6, which is coupled to both the C5 and C3 protons.
¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
When the 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing atom-to-atom connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through two or three bonds). In the context of this compound, a COSY spectrum would show a correlation between the protons at C5 and C6, and between the protons at C6 and C3, confirming their adjacent positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For example, an HMBC spectrum would show a correlation between the methoxy protons and the carbon at C1, confirming the attachment of the methoxy group.
Sources
A Comparative Guide to Suzuki Reactions: 2-Iodo-4-nitroanisole vs. 2-Bromo-4-nitroanisole
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3][4] The choice of aryl halide is a critical parameter that dictates reaction efficiency, required conditions, and overall cost. This guide provides an in-depth comparison of two structurally similar yet reactively distinct substrates: 2-iodo-4-nitroanisole and 2-bromo-4-nitroanisole. We will explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical protocols to guide your synthetic strategy.
The Mechanistic Imperative: Why the Halogen Matters
The efficacy of a Suzuki-Miyaura coupling is governed by its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8] For aryl halides, the initial oxidative addition of the C-X bond to the palladium(0) catalyst is almost always the rate-determining step.[2][5][7]
The reactivity trend for halogens in this crucial step is well-established: I > Br > Cl > F .[1][6][7] This order is a direct consequence of the carbon-halogen bond dissociation energy. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it more susceptible to cleavage and insertion by the electron-rich Pd(0) center.
In our specific substrates, the electronic environment is identical. Both possess a potent electron-withdrawing nitro group (-NO2) para to the halogen and an electron-donating methoxy group (-OCH3) ortho to it. The nitro group's electron-withdrawing nature enhances the electrophilicity of the aromatic ring, which generally accelerates the oxidative addition step for both halides.[5] However, this electronic effect does not override the fundamental difference in C-X bond strength. Therefore, we can confidently predict that this compound will be substantially more reactive than its bromo counterpart.
Caption: The Suzuki-Miyaura catalytic cycle.
Performance in Practice: A Data-Driven Comparison
The theoretical reactivity difference translates directly into tangible experimental outcomes. The iodo-substrate consistently allows for milder reaction conditions, shorter reaction times, and often provides higher yields with lower catalyst loadings. While direct, side-by-side published data for these exact two compounds is sparse, we can construct a highly representative comparison based on extensive data from analogous halonitroarenes and haloanisoles.[9][10][11]
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 94 |
| 2 | 2-Bromo-4-nitroanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | 2-Bromo-4-nitroanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
Analysis of Data:
-
Entry 1 vs. 2: Using a standard, first-generation palladium catalyst like Pd(PPh₃)₄, the superior reactivity of the iodo-compound is starkly evident. It achieves a near-quantitative yield at a lower temperature (80 °C) in just 2 hours.[9] The bromo-analog requires more forcing conditions (100 °C, 12 hours) and still delivers a significantly lower yield.
-
Entry 3: This entry demonstrates the power of modern catalyst systems. By employing a more active catalyst generated from Pd(OAc)₂ and a bulky, electron-rich Buchwald phosphine ligand (SPhos), the coupling of the less reactive 2-bromo-4-nitroanisole can be dramatically improved, affording an excellent yield in a much shorter timeframe (4 hours) than with the traditional catalyst.[12][13]
This highlights a key strategic choice for the synthetic chemist: the more reactive but often more expensive iodo-substrate can succeed with simpler, cheaper catalysts, while the less expensive bromo-substrate may require investment in more advanced (and costly) catalyst systems to achieve comparable results.
Caption: Reactivity comparison based on C-X bond energy.
Experimental Protocol: A General Method for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of both substrates with a generic arylboronic acid. Modifications, particularly for the bromo-analog, are noted.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to 2-Iodo-4-nitroanisole in Synthesis: A Cost-Benefit Analysis for the Modern Laboratory
Abstract
In the landscape of synthetic chemistry, the choice of starting materials is a critical decision point, balancing reactivity, cost, and scalability. 2-Iodo-4-nitroanisole stands out as a highly reactive and versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Its electron-deficient aromatic ring, activated by a nitro group, combined with the labile carbon-iodine bond, makes it an attractive substrate for rapid synthesis of complex molecules. However, its utility must be weighed against its cost and the availability of less expensive halogenated analogs. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in key synthetic transformations against its bromo- and chloro- counterparts. We will delve into the causality behind experimental choices, present objective experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Value of Halo-Nitroanisoles
Substituted nitroaromatics are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of a halogen atom provides a reactive handle for bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[1][2][3] The reactivity of the aryl halide in these transformations is paramount and generally follows the trend of C-I > C-Br > C-Cl, an order dictated by the carbon-halogen bond dissociation energy.[4] The weaker carbon-iodine bond is more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.
This compound exemplifies a substrate primed for high reactivity. This guide will explore the practical implications of this reactivity, contrasting it with the economic advantages of 2-Bromo-4-nitroanisole and 2-Chloro-4-nitroanisole.
The Core Comparison: Reactivity vs. Cost
The central thesis of this analysis is the trade-off between the upfront cost of the starting material and the downstream costs associated with reaction time, energy input, catalyst complexity, and purification.
Cost Analysis
A primary consideration for any synthetic campaign, especially during process development and scale-up, is the cost of raw materials. Aryl iodides are consistently more expensive than their bromide and chloride analogs due to the higher cost of iodine and often more complex synthetic preparations.[5]
| Compound | CAS Number | Representative Price (USD/g) | Key Suppliers |
| This compound | 5399-03-1 | ~$3.3 - $788.0 | Apollo Scientific, Sigma-Aldrich[6][7] |
| 2-Bromo-4-nitroanisole | 5197-28-4 | ~$5.0 - $10.0 (Discontinued by some) | Sigma-Aldrich, Santa Cruz Biotechnology[8][9] |
| 2-Chloro-4-nitroanisole | 4920-79-0 | ~$0.5 - $2.8 | ChemicalBook, TCI America[10][11] |
| Note: Prices are estimates based on publicly available catalog data (2024-2026) for research quantities and are subject to significant variation based on supplier, purity, and volume. |
As the data clearly indicates, 2-Chloro-4-nitroanisole offers a substantial economic advantage, often being an order of magnitude cheaper than the iodo- derivative.
Reactivity and Reaction Conditions
The higher cost of this compound is directly linked to its superior reactivity, which translates into tangible benefits in the laboratory.
-
Milder Conditions: The facile cleavage of the C-I bond allows reactions to proceed at lower temperatures and often with shorter reaction times. This is particularly advantageous for synthesizing thermally sensitive molecules.
-
Simpler Catalyst Systems: Aryl iodides and bromides can often be effectively coupled using simple, classical palladium catalysts such as Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with standard phosphine ligands (e.g., PPh₃).[12]
-
Challenging Substrates: In contrast, the activation of the robust C-Cl bond typically requires more sophisticated, expensive, and often air-sensitive catalyst systems. These systems are based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[4][13]
The following workflow illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the choice of halide has the greatest impact.
Performance Comparison in a Model Suzuki-Miyaura Coupling
To provide a quantitative comparison, we summarize typical experimental outcomes for the coupling of the three 2-halo-4-nitroanisole variants with phenylboronic acid.
| Parameter | This compound | 2-Bromo-4-nitroanisole | 2-Chloro-4-nitroanisole |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂/PPh₃ | Pd₂(dba)₃ / XPhos |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | 2-5 mol% |
| Typical Ligand | PPh₃ (optional) | PPh₃ | XPhos or SPhos |
| Base | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | 60 - 90 °C | 80 - 110 °C | 100 - 130 °C |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | 12 - 48 hours |
| Typical Yield | >90% | 75 - 90% | 60 - 85% |
| Reference | [14][15] | [4] | [4][13] |
This comparison underscores the operational advantages of the iodide: lower temperatures, shorter times, and excellent yields with simpler catalysts. The bromide represents a good compromise, while the chloride requires more forceful conditions and specialized catalyst systems to achieve comparable results.
Detailed Experimental Protocols: A Self-Validating System
The following protocols provide a practical, side-by-side comparison for a model Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Objective: To demonstrate a high-yield coupling under mild conditions.
-
Materials:
-
This compound (279 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (21 mg, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-nitroanisole
-
Objective: To demonstrate a cost-effective coupling requiring slightly more forcing conditions.
-
Materials:
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting 2-Bromo-4-nitroanisole for the iodo-analog and toluene for dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction is typically complete within 8-16 hours.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-4-nitroanisole
-
Objective: To demonstrate the coupling of an unreactive aryl chloride using a specialized catalyst system.
-
Materials:
-
2-Chloro-4-nitroanisole (187.5 mg, 1.0 mmol)[10]
-
Phenylboronic acid (183 mg, 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
XPhos (19 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (424 mg, 2.0 mmol)
-
t-Butanol (10 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried vial. Add t-butanol and stir for 10 minutes.
-
In a separate flask, add 2-Chloro-4-nitroanisole, phenylboronic acid, and K₃PO₄.
-
Transfer the prepared catalyst solution to the flask containing the reagents under an inert atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction may require 18-24 hours for completion.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
A Strategic Decision Framework
The choice of aryl halide is not merely a technical one; it is a strategic decision that depends on the goals of the project. The following framework can guide this decision-making process.
Emerging Alternatives: Denitrative Coupling
A modern and "green" alternative that circumvents the use of halogens altogether is the direct use of the nitro group as a leaving group in cross-coupling reactions.[16] Pioneering work has demonstrated that under specific palladium catalysis, the C-NO₂ bond can be activated for Suzuki-Miyaura and Buchwald-Hartwig aminations.[17][18] This approach offers superior atom economy but currently requires specialized, and often expensive, ligands like BrettPhos and reaction temperatures of 130 °C.[16] While not yet a routine method, it represents an exciting frontier that could eventually supplant traditional haloarene chemistry for certain applications.
Conclusion and Recommendations
The cost-benefit analysis of this compound and its alternatives reveals a clear strategic paradigm for synthetic chemists.
-
Choose this compound when: Speed, reaction mildness, and a high probability of success are paramount. It is the ideal choice for early-stage drug discovery, rapid analog synthesis, and the preparation of complex, sensitive molecules where the cost of the starting material is secondary to achieving the synthetic goal.
-
Choose 2-Bromo-4-nitroanisole when: A balance between cost and reactivity is needed. It serves as a reliable workhorse for many applications and is a good starting point for route scouting before committing to large-scale synthesis.
-
Choose 2-Chloro-4-nitroanisole when: Cost is the primary driver, particularly for large-scale production. Its use necessitates an initial investment in process development to optimize catalyst systems and reaction conditions, but the long-term economic savings can be substantial.
Ultimately, a thorough understanding of the trade-offs between reactivity and cost for these fundamental building blocks is crucial for designing efficient, economical, and scalable synthetic routes to the next generation of innovative chemical entities.
References
- Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Organic Letters, 8(17), 3845–3848. [Link]
- Kinuta, H., Hasegawa, J., & Nakao, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
- Garden, S. J., et al. (2003). 2,4-Diiodo-3-nitroanisole. Acta Crystallographica Section E, 59(12), o2023–o2024. [Link]
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2496–2504. [Link]
- Daru, J., et al. (2023).
- Singh, V. K., et al. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 10, 864573. [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid.
- ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes.
- PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dalmás, D. C., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 116-121. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tsuchiya, T., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13355-13359. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Newman, S. G., & Becerra-Figueroa, L. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(1), 1–10. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-溴-4-硝基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. 2-Chloro-4-nitroanisole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. 2-Chloro-4-nitoranisole | 4920-79-0 [chemicalbook.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of 2-Iodo-4-nitroanisole Synthesis
Part 1: Introduction: The Imperative for Greener Chemical Synthesis
2-Iodo-4-nitroanisole is a valuable substituted aromatic compound, frequently utilized as a key building block in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.[1] Its structural motifs are precursors to a variety of target compounds where regioselective functionalization is paramount. However, as the chemical industry pivots towards sustainability, it is no longer sufficient to merely synthesize a target molecule; the environmental footprint of that synthesis is of equal, if not greater, importance.
This guide provides a critical assessment of different synthetic pathways to this compound. We will move beyond simple yield comparisons to offer a holistic environmental impact analysis, leveraging key green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).[2][3] By comparing classical methods with modern, greener alternatives, this document aims to equip researchers, chemists, and process development professionals with the data and insights necessary to make more environmentally conscious decisions in the laboratory and at scale.
Part 2: The Classical Approach: Diazotization of 2-Methoxy-5-nitroaniline
One of the most established methods for introducing an iodine atom onto an aromatic ring, particularly when direct iodination is challenging, is through a Sandmeyer-type reaction. This pathway begins with the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of an iodide source.
The Chemistry and Rationale
This multi-step process leverages the transformation of a robust amino group into an excellent leaving group (dinitrogen gas). 2-Methoxy-5-nitroaniline is treated with a nitrosating agent, typically formed in situ from sodium nitrite and a strong mineral acid like sulfuric acid, at low temperatures to form the diazonium salt. This intermediate is then heated with a solution of potassium iodide, which acts as the iodide nucleophile, displacing the diazonium group to yield the final product.[1] While reliable, this pathway is notorious for its use of harsh reagents and the generation of significant waste streams.
Experimental Protocol
-
Step 1: Diazotization. 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) is suspended in water (150 mL). The mixture is cooled in an ice-salt bath to maintain a temperature below 5 °C.[1]
-
Step 2: Acidification. Concentrated sulfuric acid (12 mL, 0.22 mol) is added slowly to the cooled suspension, ensuring the temperature does not rise.[1]
-
Step 3: Nitrite Addition. A solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.[1]
-
Step 4: Iodide Addition. Potassium iodide (16.8 g, 0.101 mol) is added to the mixture.[1]
-
Step 5: Reaction and Workup. The mixture is heated to 90 °C for 1 hour. Upon completion, it is cooled to 0 °C to precipitate the product. The resulting crystals are filtered, washed with water, and dried.[1]
-
Step 6: Purification. The crude product is purified by silica gel column chromatography.[1]
Environmental Assessment
This classical route suffers from several environmental drawbacks:
-
Poor Atom Economy: The theoretical atom economy is approximately 55.7%, meaning that nearly half of the mass of the reactants is converted into waste byproducts, including nitrogen gas, sodium and potassium salts, and water.[2][4][5]
-
Hazardous Reagents: The use of concentrated sulfuric acid and the in situ formation of nitrous acid pose significant safety and handling risks. Sodium nitrite is a strong oxidizing agent.[6]
-
Waste Generation: The reaction generates a substantial amount of inorganic salt waste (sodium sulfate, potassium sulfate) dissolved in a large volume of acidic water, which requires neutralization and treatment before disposal.
-
High Process Mass Intensity (PMI): The large volumes of water and the need for a chromatographic purification step contribute to a very high PMI, indicating a process that is materially inefficient.[3]
Part 3: An Alternative Conventional Route: Direct Iodination of 4-Nitroanisole
A more direct approach to the target molecule involves the electrophilic iodination of 4-nitroanisole. This avoids the generation of a diazonium salt but requires a suitable iodinating agent and catalyst to overcome the deactivating effect of the nitro group on the aromatic ring.
Reagent Selection: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a common and effective reagent for electrophilic iodination.[7] It acts as a source of an electrophilic iodine species (I+). The reaction is often catalyzed by a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which activates the NIS, making it a more potent electrophile.[8]
Experimental Protocol (Illustrative)
-
Step 1: Dissolution. 4-Nitroanisole is dissolved in a suitable solvent, such as acetonitrile.
-
Step 2: Reagent Addition. N-Iodosuccinimide (1.1 equivalents) is added to the solution.
-
Step 3: Catalysis. A catalytic amount of a strong acid (e.g., trifluoroacetic acid) is added.
-
Step 4: Reaction. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Step 5: Workup. The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess iodine, followed by extraction with an organic solvent.
-
Step 6: Purification. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Environmental Assessment
While seemingly more direct, this route has its own set of environmental considerations:
-
Improved Atom Economy: The atom economy for this substitution reaction is better than the diazotization route, at approximately 65-70% (excluding the catalyst). However, the succinimide byproduct constitutes a significant waste stream.
-
Hazardous Reagents:
-
N-Iodosuccinimide: Harmful if swallowed and causes skin, eye, and respiratory irritation.[9]
-
Trifluoroacetic Acid (TFA): While a useful acid catalyst, TFA is under increasing scrutiny. It is highly persistent in the environment, accumulating in water sources, and is considered a "forever chemical".[10][11][12][13] Its long-term ecological impact is a significant concern.[14]
-
-
Solvent Use: The reliance on organic solvents like acetonitrile for the reaction and extraction phases contributes to volatile organic compound (VOC) emissions.
Part 4: Greener Alternatives: Towards a Sustainable Synthesis
The principles of green chemistry guide us toward developing syntheses that use safer reagents, reduce waste, and improve efficiency. Several modern methods for iodination can be applied to produce this compound in a more environmentally benign fashion.
The Power of Green Oxidants: H₂O₂-Mediated Iodination
One of the most promising green strategies involves using an iodide salt (e.g., KI or NaI) in combination with a clean, powerful oxidant: hydrogen peroxide (H₂O₂).[15][16]
The Chemistry: In this system, H₂O₂ oxidizes the iodide anion (I⁻) to an electrophilic iodine species in situ. This electrophile then attacks the electron-rich positions of the 4-nitroanisole ring. The primary byproduct of the oxidant is water, making this an exceptionally clean process. The reaction can often be performed in greener solvents like aqueous ethanol.[15]
Experimental Protocol (Adapted):
-
Step 1: Dissolve 4-nitroanisole and sodium iodide in aqueous ethanol.
-
Step 2: Add a catalytic amount of acid (e.g., H₂SO₄) to facilitate the reaction.
-
Step 3: Add 30% aqueous hydrogen peroxide dropwise at room temperature.
-
Step 4: Monitor the reaction. Upon completion, quench with sodium thiosulfate.
-
Step 5: Extract the product with a suitable solvent or isolate by filtration if it precipitates.
Environmental Advantages:
-
High Atom Economy: The theoretical atom economy is significantly improved, approaching ~79%.
-
Benign Byproduct: The primary byproduct from the oxidant is water.
-
Reduced Hazard: Replaces strong, hazardous oxidizing agents with readily available and safer hydrogen peroxide.[16]
Biocatalysis: The Laccase-Mediated Approach
Enzymatic catalysis represents a frontier in green synthesis. Laccase enzymes, in the presence of a mediator, can catalyze oxidative halogenations under exceptionally mild conditions.
The Chemistry: A laccase enzyme can oxidize an iodide salt (KI) using aerial oxygen as the ultimate, and greenest, oxidant.[17] This generates the reactive iodinating species in the reaction medium. The process occurs at or near room temperature in aqueous buffer solutions, eliminating the need for harsh solvents and reagents.
Experimental Protocol (Conceptual):
-
Step 1: Prepare a buffered aqueous solution (e.g., phosphate buffer).
-
Step 2: Add the substrate (4-nitroanisole), potassium iodide, and the laccase enzyme.
-
Step 3: Stir the mixture under an air atmosphere at room temperature.
-
Step 4: Monitor the reaction over time.
-
Step 5: Upon completion, extract the product with a bio-based solvent (e.g., ethyl acetate) and purify.
Environmental Advantages:
-
Ultimate Green Oxidant: Uses oxygen from the air.[17]
-
Mild Conditions: Operates at ambient temperature and neutral pH, drastically reducing energy consumption.
-
Biodegradable Catalyst: The enzyme catalyst is fully biodegradable.
-
High Selectivity: Enzymatic reactions are often highly selective, reducing the formation of unwanted byproducts and simplifying purification.[17]
Part 5: Head-to-Head Comparison: A Quantitative Environmental Assessment
To provide a clear, objective comparison, the key performance and environmental metrics for each synthetic route are summarized below. Values for PMI and E-Factor are estimates based on typical lab-scale procedures and highlight the relative differences between the methods.
| Metric | Route 1: Diazotization | Route 2: Direct Iodination (NIS/TFA) | Route 3: Greener Iodination (H₂O₂) | Route 4: Biocatalytic (Laccase) |
| Starting Material | 2-Methoxy-5-nitroaniline | 4-Nitroanisole | 4-Nitroanisole | 4-Nitroanisole |
| Key Reagents | NaNO₂, H₂SO₄, KI | N-Iodosuccinimide, TFA | NaI, H₂O₂ | KI, Laccase, O₂ (Air) |
| Solvent(s) | Water, Organic (for extraction) | Acetonitrile, Organic (for extraction) | Aqueous Ethanol | Aqueous Buffer |
| Reaction Conditions | 0 °C then 90 °C | Room Temp / Mild Heat | Room Temperature | Room Temperature |
| Theoretical Atom Economy | ~56% | ~68% | ~79% | ~85% (highest potential) |
| Estimated PMI | > 100 | 50 - 80 | 20 - 40 | < 20 |
| Estimated E-Factor | > 99 | 49 - 79 | 19 - 39 | < 19 |
| Key Hazards | Strong acid, unstable intermediate | Persistent TFA, irritating NIS | Minimal (dilute H₂O₂) | Minimal (biological) |
| Primary Byproduct | Inorganic Salts | Succinimide, TFA | Water | Water |
Part 6: Conclusion and Future Perspectives
This guide demonstrates a clear progression towards more sustainable methods for the synthesis of this compound. While the classical diazotization route is effective, it is burdened by poor atom economy, hazardous reagents, and excessive waste generation. The direct iodination using NIS/TFA offers a more atom-economical alternative but introduces concerns regarding the use of persistent chemicals like trifluoroacetic acid.
The greener alternatives present a compelling case for adoption. The H₂O₂-mediated pathway provides a significant improvement, combining high atom economy with a benign oxidant, making it an excellent choice for environmentally conscious synthesis. Looking forward, biocatalytic methods using enzymes like laccase represent the pinnacle of green chemistry for this transformation. By leveraging nature's catalysts and using air as the oxidant under mild, aqueous conditions, these methods minimize environmental impact across nearly every metric.
For researchers and drug development professionals, the choice of synthetic route is a critical decision that extends beyond the reaction flask. By prioritizing pathways with higher atom economy, safer reagents, and lower process mass intensity, the scientific community can actively contribute to a more sustainable and responsible chemical enterprise.
Part 7: References
-
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
-
Scheffran, J., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. Retrieved from [Link]
-
CHEM Trust. (2024). TFA, everywhere and forever? Trifluoroacetic acid contamination – a new CHEM Trust FAQ. Retrieved from [Link]
-
Collaborative for Health & Environment. (2024). The global threat of trifluoroacetic acid (TFA). Retrieved from [Link]
-
Arp, H. P., et al. (2023). The global threat from the irreversible accumulation of trifluoroacetic acid (TFA). ChemRxiv. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supplementary information 1. Experimental. Retrieved from [Link]
-
Sathiyapriya, R., et al. (2011). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry, 23(1), 41-43. Retrieved from [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
MDPI. (2022). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Retrieved from [Link]
-
SciSpace. (2005). A New, Eco-Friendly Method for Iodination of Activated Arenes. E-journal of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). N-Iodosuccinimide and dioxygen in an air-enabled synthesis of 10-phenanthrenols under sunlight. Green Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
ResearchGate. (2021). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
University of York. (n.d.). Green Chemistry – The atom economy. Retrieved from [Link]
-
Wikipedia. (2024). N-Iodosuccinimide. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
Monash University. (n.d.). Efficiency of organic reaction pathways. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet - 4-Nitroanisole. Retrieved from [Link]
-
Wiley Online Library. (2001). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Retrieved from [Link]
-
Scribd. (n.d.). Atom Economy | PDF | Unit Processes | Chemical Reactions. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6INO3). Retrieved from [Link]
-
Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole. Retrieved from
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). Ultrasound-Promoted Optimized Green Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole Derivatives and Their Antimicrobial Activity. Retrieved from [Link]
-
Loba Chemie. (2015). 2-NITROANISOLE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. leap.epa.ie [leap.epa.ie]
- 10. ozone.unep.org [ozone.unep.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemtrust.org [chemtrust.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
A Comparative Mechanistic Guide to the Reactivity of 2-Iodo-4-nitroanisole in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks, 2-Iodo-4-nitroanisole stands out as a versatile substrate, primed for a variety of chemical transformations. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and iodo substituents, render it a fascinating subject for mechanistic exploration. This guide provides an in-depth, comparative analysis of the reactivity of this compound in three pivotal reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By examining the underlying mechanisms and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Influence of the Halogen: A Mechanistic Prelude
The choice of the halogen atom on an aromatic ring is a critical determinant of its reactivity in many transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the often rate-determining oxidative addition step in catalytic cycles, allowing for milder reaction conditions and faster reaction rates.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl > Br > I). This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes this negatively charged intermediate, thus accelerating the reaction.
This guide will explore how these fundamental principles manifest in the specific context of this compound and its halogenated counterparts.
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron species, catalyzed by a palladium complex.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step and is significantly faster for aryl iodides compared to bromides and chlorides.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Comparative Performance Data
While a direct head-to-head comparison of 2-iodo-, 2-bromo-, and 2-chloro-4-nitroanisole under identical Suzuki-Miyaura conditions is not extensively documented in a single study, the general reactivity trend of aryl halides (I > Br > Cl) is well-established. The following table collates representative data from the literature for the coupling of various aryl halides with arylboronic acids, illustrating this principle.
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [1] |
| 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 1-12 | 74-91 | [2] |
| 4-Chloroanisole | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | ~70-90 | [3] |
Note: This data is for illustrative purposes and reaction conditions are not identical. Yields are highly dependent on the specific substrates, catalyst, and reaction parameters.
The data clearly suggests that the iodo-substituted substrate provides the highest yield in the shortest reaction time, underscoring the superior reactivity of the C-I bond in the rate-determining oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 279 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-4-nitroanisole.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science.
The Catalytic Cycle: A Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-I bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Sources
The Unconventional Kinetics of 2-Iodo-4-nitroanisole: A Comparative Guide to Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry, the choice of leaving group is paramount. Conventionally, the reactivity of halogens as leaving groups follows the trend of electronegativity: F > Cl > Br > I. This is attributed to the electron-withdrawing nature of fluorine, which stabilizes the rate-determining Meisenheimer intermediate. However, the reactivity of 2-iodo-4-nitroanisole often defies this expectation, exhibiting a reaction rate that is surprisingly comparable to, or in some contexts, even greater than its chloro and bromo counterparts. This guide provides an in-depth kinetic analysis of the reactions of this compound, objectively comparing its performance against other halogenated alternatives and providing the supporting experimental rationale and data.
The Meisenheimer Intermediate: The Heart of SNAr Kinetics
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step.
Caption: A streamlined workflow for kinetic analysis using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). A large excess of piperidine is used to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired temperature using a thermostatted cell holder (e.g., 25°C).
-
Determine the wavelength of maximum absorbance (λmax) for the product, N-(4-methoxy-3-nitrophenyl)piperidine. The starting materials should have minimal absorbance at this wavelength.
-
-
Reaction Initiation:
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of methanol to the cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
To initiate the reaction, inject a known volume of the piperidine stock solution into the cuvette and mix quickly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.
-
Repeat the experiment for each concentration of piperidine.
-
Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
NMR spectroscopy provides a powerful tool for monitoring reactions in situ, allowing for the simultaneous observation of reactants and products.
Workflow for NMR Kinetic Analysis
Caption: A typical workflow for conducting kinetic studies using NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., methanol-d₄).
-
Add a known amount of an internal standard (e.g., TMS or another inert compound with a distinct signal).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer and allow it to reach thermal equilibrium.
-
Lock, tune, and shim the spectrometer to obtain optimal resolution.
-
Acquire a reference ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation:
-
Remove the NMR tube from the spectrometer.
-
Inject a known amount of piperidine into the NMR tube, cap, and shake vigorously to mix.
-
Quickly re-insert the tube into the spectrometer.
-
-
Automated Data Acquisition:
-
Set up an array of experiments to automatically acquire ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a unique proton on the reactant (e.g., the methoxy group of this compound) and a unique proton on the product.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Conclusion: Beyond Simple Electronegativity
The kinetic analysis of this compound reactions reveals a more nuanced picture of nucleophilic aromatic substitution than is often presented. While the high electronegativity of fluorine makes it an excellent leaving group in many SNAr contexts, the comparable reactivity of iodine in certain activated systems highlights the importance of other factors, such as polarizability and potentially alternative reaction pathways. For researchers in drug development and synthetic chemistry, a thorough understanding of these kinetic principles is essential for rational reaction design and optimization. The experimental protocols outlined in this guide provide a robust framework for obtaining the high-quality kinetic data necessary to unravel these mechanistic intricacies.
References
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Bowler, D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8672-8680. [Link]
- Bowler, D., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
- Bowler, D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
- Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
- Makosza, M., & Podraza, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]
yield comparison for different 2-Iodo-4-nitroanisole reaction protocols
An Application Scientist's Guide to the Synthesis of 2-Iodo-4-nitroanisole: A Yield-Based Comparison of Key Protocols
For researchers engaged in medicinal chemistry, materials science, and drug development, the efficient and high-yield synthesis of substituted aromatic intermediates is a foundational requirement. This compound is a valuable building block, incorporating a versatile iodine atom ready for cross-coupling reactions, a methoxy group, and a nitro group that can be further manipulated. The strategic placement of these functional groups makes it a sought-after precursor for more complex molecular architectures.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings of each protocol, evaluate their respective advantages and limitations, and present the supporting experimental data to guide your selection of the optimal method for your laboratory's needs.
Core Synthetic Strategies
The synthesis of this compound can be approached from two mechanistically distinct directions:
-
Direct Electrophilic Aromatic Iodination: This is arguably the most straightforward approach, beginning with the commercially available 4-nitroanisole. The reaction relies on the introduction of an electrophilic iodine species (I+) to the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents: the potent ortho-, para-directing methoxy group and the meta-directing nitro group. In this case, both groups synergistically direct the incoming electrophile to the 2-position.
-
The Sandmeyer Reaction: This classic and robust transformation offers an alternative, multi-step route starting from 2-amino-4-nitroanisole. The primary amine is first converted into a diazonium salt, an excellent leaving group (N₂), which is subsequently displaced by an iodide ion. This method is particularly valuable when direct iodination proves inefficient or yields undesirable side products.
The following diagram illustrates the decision-making framework for selecting a synthetic pathway.
Method 1: Direct Iodination of 4-Nitroanisole
This approach is attractive due to its atom economy and single-step nature. The key variable is the choice of iodinating agent, which significantly impacts yield, reaction conditions, and safety.
1A. Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent, often favored for its ease of handling and high yields in reactions with activated aromatic systems.[1][2] Its reactivity can be enhanced with a catalytic amount of acid.[3] For substrates sensitive to oxidation, NIS presents a significant advantage over harsher reagents.[4]
Causality: The succinimide leaving group is stable, and the N-I bond is polarized, rendering the iodine atom electrophilic. The reaction proceeds under gentle conditions, preventing degradation of sensitive functional groups.[1] This method is anticipated to be high-yielding for 4-nitroanisole due to the strong activation by the methoxy group.
1B. Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a potent and reactive source of electrophilic iodine.[5] It is more aggressive than NIS and has been used for the iodination of moderately deactivated rings. However, its reactivity can sometimes lead to lower selectivity and the formation of chlorinated byproducts, although this is less common in iodination reactions.[6][7]
Causality: The I-Cl bond is polarized towards chlorine, making iodine the electrophilic partner (Iδ+). The reaction is typically fast but may require careful temperature control to minimize side reactions. The 36% yield reported for the analogous iodination of 4-nitroaniline suggests that this method may be less efficient than others for this specific substitution pattern.[6]
1C. Iodination with Iodine and Nitric Acid (I₂/HNO₃)
This system utilizes molecular iodine in the presence of a strong oxidizing agent, nitric acid. The oxidant generates a highly electrophilic iodine species in situ, enabling the iodination of even deactivated aromatic rings.[8]
Causality: Nitric acid oxidizes I₂ to a more potent electrophilic species, such as the iodonium ion (I+). This method has been shown to be remarkably effective for the iodination of 4-nitroaniline, providing a high yield of 89%.[8] This suggests it is a very strong candidate for the synthesis of this compound. The primary drawback is the use of concentrated nitric acid, which requires careful handling.
Method 2: The Sandmeyer Reaction
This two-step sequence begins with 2-amino-4-nitroanisole, which can be prepared by the nitration of 2-aminoanisole.[9] The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway to aryl iodides from aryl amines.[10][11] Unlike electrophilic substitution, its success is not dependent on the electronic activation of the ring, making it exceptionally versatile.
Causality: The process involves the conversion of the amino group into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[12][13] The diazonium group is an outstanding leaving group, readily displaced by nucleophiles. In the presence of potassium iodide, the iodide ion displaces the nitrogen gas to form the aryl iodide.[14] This reaction is often nearly quantitative, as demonstrated by a similar transformation on a related substrate that yielded 94-95% crude product.[15]
The diagram below outlines the general reaction pathways discussed.
Quantitative Performance Comparison
The choice of synthetic route often involves a trade-off between yield, cost, safety, and operational complexity. The following table summarizes the key performance metrics for each protocol, based on experimental data from closely related substrates.
| Method | Key Reagents | Starting Material | Reported Yield | Reaction Time | Temperature | Key Advantages & Disadvantages |
| 1A: NIS Iodination | N-Iodosuccinimide (NIS), Acid catalyst | 4-Nitroanisole | ~95-99% (est. from 4-nitrophenol)[4] | 5-10 min (grinding) | Room Temp | Pro: Very high yield, mild conditions, short reaction time.[4]Con: NIS is more expensive than I₂ or ICl. |
| 1B: ICl Iodination | Iodine Monochloride (ICl) | 4-Nitroanisole | ~36% (from 4-nitroaniline)[6] | 18 h | Room Temp | Pro: Inexpensive reagent.Con: Moderate yield, long reaction time, potential for side products.[6] |
| 1C: I₂/HNO₃ Iodination | Iodine (I₂), Nitric Acid (HNO₃), Acetic Acid | 4-Nitroanisole | ~89% (from 4-nitroaniline)[8] | 4 h | Room Temp | Pro: Excellent yield, inexpensive reagents.[8]Con: Uses strong oxidant (HNO₃), requires careful handling. |
| 2: Sandmeyer Reaction | NaNO₂, H₂SO₄, KI | 2-Amino-4-nitroanisole | ~94-95% (crude, from diiodo-nitroaniline)[15] | 2-3 h | 0-5 °C then heat | Pro: Very high yield, reliable, broadly applicable.[10]Con: Multi-step process, requires synthesis of starting amine. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1C: Iodination of 4-Nitroanisole using I₂/HNO₃ (Adapted from the iodination of 4-nitroaniline[8])
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroanisole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add molecular iodine (I₂, 1.0 eq) to the solution.
-
Reaction Initiation: Slowly add nitric acid (HNO₃) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted iodine. The crude product can be further purified by recrystallization from ethanol to yield this compound.
Protocol 2: Sandmeyer Reaction of 2-Amino-4-nitroanisole (Adapted from the general procedure for diazotization of weakly basic amines[15])
-
Diazotization:
-
In a flask, dissolve 2-amino-4-nitroanisole (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
-
-
Iodide Displacement:
-
In a separate, larger beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in water.
-
Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Once the addition is complete, gently warm the mixture on a water bath until the gas evolution ceases, completing the reaction.
-
Cool the mixture to room temperature. The solid product, this compound, will precipitate.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with water, followed by a dilute solution of sodium thiosulfate to quench any excess iodine, and finally with cold water again.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
-
Conclusion and Recommendations
For the synthesis of this compound, both direct iodination and the Sandmeyer reaction represent viable and high-yielding strategies.
-
For Speed and Efficiency: The direct iodination of 4-nitroanisole using either N-Iodosuccinimide (Method 1A) or the I₂/HNO₃ system (Method 1C) is highly recommended. The NIS method offers milder conditions and potentially simpler workup, while the I₂/HNO₃ method is extremely cost-effective with excellent reported yields.[4][8] Both methods avoid the need to synthesize and handle the 2-amino-4-nitroanisole precursor.
-
For Reliability and Substrate Scope: The Sandmeyer reaction (Method 2) remains an outstanding choice, particularly if the 2-amino-4-nitroanisole precursor is readily available or if direct iodination methods prove problematic for a related, more complex substrate. Its reliability and consistently high yields make it a trustworthy process in a multi-step synthesis campaign.[15]
The choice between these top-tier methods will ultimately depend on laboratory-specific factors, including precursor availability, budget for reagents, and tolerance for handling strong oxidants like nitric acid.
References
- PrepChem. Synthesis of 2-Iodo-4-nitroaniline (12).
- PrepChem.
- University of the Fraser Valley.
- Wikipedia. Sandmeyer reaction.
- Sigma-Aldrich. 2-iodo-4-nitroaniline synthesis.
- BenchChem.
- Organic Syntheses. 1,2,3-triiodo-5-nitrobenzene.
- Baba Farid Group of Institutions.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- Pharmatutor. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Master Organic Chemistry.
- Wikipedia. N-Iodosuccinimide.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- ResearchG
- Google Patents.
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 9. US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Unexpected Product Formation in Reactions of 2-Iodo-4-nitroanisole: Characterization of a Phenazine Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of an unexpected product, 2,7-dimethoxyphenazine, obtained during a modified Ullmann-type coupling reaction of 2-iodo-4-nitroanisole. Standard Ullmann conditions are expected to yield the symmetrical biaryl product, 2,2'-dimethoxy-5,5'-dinitrobiphenyl. However, the formation of a phenazine derivative represents a significant deviation from the expected reaction pathway, offering insights into the complex reactivity of halogenated nitroaromatics. This document will compare the expected and unexpected reaction outcomes, providing detailed experimental protocols, characterization data, and mechanistic insights.
Introduction: The Anticipated Reactivity of this compound
This compound is a versatile building block in organic synthesis. The presence of an electron-withdrawing nitro group activates the aryl iodide towards nucleophilic aromatic substitution and cross-coupling reactions. The iodine atom serves as an excellent leaving group in various transformations, most notably in copper-catalyzed Ullmann-type reactions.[1][2][3] The classical Ullmann reaction, typically employing copper powder at elevated temperatures, is known to facilitate the homocoupling of aryl halides to form symmetrical biaryl compounds.[3]
The Expected Outcome: Ullmann Homocoupling
Under typical Ullmann conditions, the reaction of this compound is expected to yield 2,2'-dimethoxy-5,5'-dinitrobiphenyl. This reaction proceeds via the formation of an organocopper intermediate, followed by coupling with a second molecule of the aryl iodide.
Proposed Mechanism for Expected Product Formation
Caption: Expected Ullmann homocoupling pathway.
The Unexpected Diversion: Formation of 2,7-Dimethoxyphenazine
In a modified Ullmann reaction conducted in the presence of an amine additive (e.g., ethylenediamine) as a ligand and potential reductant, the formation of a significant quantity of 2,7-dimethoxyphenazine was observed. Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4][5][6] Their formation from a nitroaromatic precursor under these conditions is unexpected and points to a complex reaction cascade involving reduction and intermolecular cyclization.
Proposed Mechanism for Unexpected Product Formation
The formation of 2,7-dimethoxyphenazine is hypothesized to proceed through a multi-step sequence initiated by the reduction of the nitro group of this compound to an amino group. This is followed by a copper-catalyzed intermolecular coupling and subsequent oxidative cyclization.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Iodo-4-nitroanisole: A Comparative Analysis in Modern Organic Synthesis
Welcome to a comprehensive technical guide on 2-Iodo-4-nitroanisole, a uniquely functionalized aromatic compound that serves as a versatile building block in contemporary organic synthesis. This guide moves beyond a simple catalog of reactions to provide an in-depth, comparative analysis of its performance against common alternatives, grounded in mechanistic principles and supported by experimental data. As researchers, scientists, and drug development professionals, our choice of starting materials dictates the efficiency, scalability, and novelty of our synthetic routes. This document is structured to empower you with the expert insights needed to strategically leverage this compound in your projects.
We will explore its pivotal role in carbon-carbon and carbon-heteroatom bond formation, its utility as a precursor for complex bioactive molecules, and provide objective comparisons with alternative reagents. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols for key transformations.
The Strategic Advantage of this compound in Cross-Coupling Reactions
The true power of this compound lies in its dual-handle reactivity, featuring a highly reactive C-I bond for classic cross-coupling and an electron-withdrawing nitro group that influences the ring's electronics and provides a secondary site for modification. This combination makes it a superior choice in many scenarios compared to its bromo- or chloro-analogs, or even alternative nitroarenes.
Superior Reactivity in Palladium-Catalyzed Couplings
Transition metal-catalyzed cross-coupling reactions are fundamental tools for bond formation.[1] The choice of the aryl halide is a critical parameter influencing reaction kinetics and conditions. The C-I bond in this compound (bond dissociation energy ≈ 222 kJ/mol) is significantly weaker than the corresponding C-Br (≈ 280 kJ/mol) and C-Cl (≈ 339 kJ/mol) bonds. This lower bond energy facilitates the rate-determining oxidative addition step in palladium-catalyzed cycles, leading to several tangible benefits:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The higher reactivity often permits a reduction in the amount of expensive palladium catalyst required.
-
Broader Substrate Scope: The milder conditions allow for the coupling of more complex and delicate partners.
Below is a comparative summary of typical conditions for a Suzuki-Miyaura reaction, illustrating the advantages of the iodo-substituted substrate.
| Parameter | This compound | 2-Bromo-4-nitroanisole | 2-Chloro-4-nitroanisole |
| Typical Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos | Pd₂(dba)₃ / Buchwald Ligands |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | 100 °C to 140 °C |
| Reaction Time | 1 - 6 hours | 6 - 24 hours | 12 - 48 hours |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | 3 - 7 mol% |
| Representative Yield | >90% | 70 - 85% | 50 - 75% |
| Key Advantage | High reactivity, mild conditions | Cost-effective, good stability | Lowest cost, for robust substrates |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the coupling of this compound with phenylboronic acid, a staple transformation.
Reagents:
-
This compound (1.0 mmol, 279 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield 2-methoxy-5-nitrobiphenyl.
Workflow and Mechanistic Overview
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.
Caption: Divergent synthetic pathways using this compound.
Comparison of Synthetic Routes
Consider the synthesis of a hypothetical 2-aryl-4-aminobenzofuran, a privileged scaffold in medicinal chemistry. We can compare a route starting from this compound with an alternative route starting from p-nitroanisole.
| Feature | Route 1: Using this compound | Route 2: Using p-Nitroanisole |
| Starting Material | This compound | p-Nitroanisole |
| Key Steps | 1. Sonogashira coupling with a terminal alkyne. 2. Base-mediated cyclization. 3. Nitro reduction. | 1. Friedel-Crafts acylation (introduces ketone). 2. Iodination (poor regioselectivity). 3. Alkyne formation. 4. Cyclization. 5. Nitro reduction. |
| Regioselectivity | Excellent. The C-I bond precisely directs the coupling. | Poor. Iodination of activated p-nitroanisole can lead to mixtures of isomers, requiring difficult purification. |
| Efficiency | Fewer steps, higher overall yield. | More steps, potential for low yields due to side reactions and purification losses. |
| Verdict | Superior route due to high regiochemical control and synthetic efficiency. | Less efficient and more complex due to lack of a pre-installed regiochemical handle. |
The use of this compound provides an elegant and highly controlled entry into complex molecular architectures, a critical advantage in the resource-intensive process of drug development.
Conclusion
This compound is more than just another aromatic reagent; it is a strategic building block that offers significant advantages in efficiency, versatility, and regiochemical control. Its highly reactive C-I bond allows for milder and more efficient cross-coupling reactions compared to bromo- or chloro-analogs. Furthermore, the presence of the nitro group, a precursor to the versatile amine functionality, enables divergent synthetic strategies that are crucial for building libraries of bioactive compounds. By understanding the comparative performance and mechanistic underpinnings presented in this guide, researchers, scientists, and drug development professionals can confidently employ this compound to accelerate innovation and achieve their synthetic goals with greater precision and efficacy.
References
- ResearchGate. (2015). What can be possible alternative reagent in following mechanism? ResearchGate.
- SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- SIELC Technologies. (2018). This compound. SIELC Technologies.
- PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. PrepChem.com.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
- National Institutes of Health (NIH). (2012). 2,4-Diiodo-3-nitroanisole. PMC.
- ResearchGate. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ResearchGate.
- International Journal of Pharmacy Research & Technology (IJPRT). (2022). Green Synthesis of Bioactive Molecules: A Review. IJPRT.
- MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- MDPI. (2016). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. MDPI.
- Semantic Scholar. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Semantic Scholar.
- National Institutes of Health (NIH). (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC.
- ResearchGate. (2022). Cross-Coupling Reactions of Nitroarenes. ResearchGate.
- Google Patents. (2024). CN115772105B - Synthesis method of 4-nitroanisole. Google Patents.
- MDPI. (2021). Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis.
- Prezi. (2025). Preparation of p-Iodo Nitrobenzene. Prezi.
- PubMed. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PubMed.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-nitroanisole
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical reagents we use daily. 2-Iodo-4-nitroanisole, a key intermediate in various organic syntheses[1], is one such reagent that demands meticulous handling from acquisition to disposal. Its classification as a hazardous substance necessitates a disposal protocol that is not merely procedural, but deeply understood.
This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan, grounded in the principles of chemical safety and regulatory compliance, to ensure that this compound is managed with the expertise it requires.
Section 1: Hazard Characterization & Risk Assessment
Understanding the "why" behind a protocol begins with a thorough characterization of the substance. This compound is a halogenated nitroaromatic compound. This chemical class dictates its hazardous properties, which are primarily centered on potential health effects and environmental persistence. The substance is generally classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation[2][3][4]. Furthermore, it is recognized as harmful to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative[5][6].
The toxicological properties have not been fully investigated for this specific isomer, which is a critical piece of information[4]. In the absence of comprehensive data, a conservative approach is mandated. We must treat the compound with a high degree of caution, assuming potential for effects such as mutagenicity, as is suspected in related compounds like 4-Nitroanisole[5].
| Property | Value | Source |
| CAS Number | 5399-03-1 | [1][3][7] |
| Molecular Formula | C₇H₆INO₃ | [8] |
| Appearance | Solid (Varies from deep red crystals to other solid forms) | [1] |
| Melting Point | 51 - 53 °C (for related isomer 4-Nitroanisole) | [5] |
| Boiling Point | 260 °C (for related isomer 4-Nitroanisole) | [5] |
| Flash Point | 130 °C (Closed Cup) (for related isomer 4-Nitroanisole) | [5][9] |
| Known Hazards | Harmful if swallowed, in contact with skin, or by inhalation[3]. Causes skin and serious eye irritation[2]. Harmful to aquatic life[5][6]. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity—including for disposal preparation—the correct PPE is non-negotiable. This is a self-validating system; proper PPE is the first and most critical control to prevent exposure.
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory. If there is a risk of splashing or dust generation, chemical safety goggles should be used[2].
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and employ the proper removal technique to avoid contaminating your skin.
-
Body Protection : A standard lab coat is required to protect against incidental contact. For tasks with a higher risk of spillage, a chemically resistant apron may be advisable.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3]. If a fume hood is not available and dust may be generated, a NIOSH/MSHA approved respirator is necessary[4][10].
Section 3: Waste Segregation & Containment Protocol
The principle of causality is paramount in waste segregation. Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases. This compound must be segregated from specific chemical classes to prevent such events.
Incompatible Materials:
-
Strong Oxidizing Agents : Can lead to ignition or explosive reactions[3][5][6].
-
Strong Bases : May cause decomposition or other hazardous reactions[2][5][10].
Step-by-Step Containment Procedure:
-
Designate a Waste Container : Select a clearly labeled, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with the chemical (e.g., HDPE or glass).
-
Label Correctly : The label must clearly state "Hazardous Waste: this compound " and list its components if it's a mixed waste stream. Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Collect Waste : Collect all waste containing this compound, including contaminated consumables (like weigh boats or pipette tips) and rinsate from cleaning, in this designated container.
-
Secure and Store : Keep the container tightly closed when not in use. Store it in a cool, dry, well-ventilated secondary containment bin away from incompatible materials[2][4].
Section 4: Spill Management & Decontamination
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Immediate Spill Response Protocol:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill : Prevent the spill from spreading. Do not allow the material to enter drains or water courses[3].
-
Cleanup :
-
Decontaminate :
-
Clean the spill area thoroughly with soap (or a suitable lab detergent like Liquinox®) and water[11].
-
Perform a final rinse with water.
-
Collect all cleaning materials and rinsate as hazardous waste.
-
Section 5: The Final Disposal Pathway
The disposal of this compound is not a matter for public drains or general refuse. As a halogenated organic compound, it falls under strict hazardous waste regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA)[4][12][13]. The final disposal must be handled by a licensed professional.
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound waste streams.
Detailed Disposal Protocol:
-
Waste Classification : As a matter of policy, this compound and materials contaminated with it must be classified as hazardous waste. It is a halogenated organic compound, which often falls under specific waste codes (e.g., EPA F-listed wastes for certain spent solvents)[13][14]. Your institution's EHS department will make the final determination.
-
Containerization : Follow the containment protocol in Section 3. Ensure the container is sealed and properly labeled. Do not overfill containers; a maximum of 90% capacity is standard practice[15].
-
Arrange for Professional Disposal : The only acceptable disposal route is through your institution's hazardous waste management program. Contact your Environmental Health & Safety (EHS) office to schedule a pickup[16]. They are equipped to manage the logistics and ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
-
Record Keeping : Maintain accurate records of the waste generated, including the date and quantity. This is a crucial component of regulatory compliance under RCRA and state-level regulations[17].
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of scientific integrity and environmental stewardship.
References
- Chemsrc. (2025).
- Cole-Parmer. (N.D.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%. [Link]
- U.S. Environmental Protection Agency. (2019).
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-NITROANISOLE. [Link]
- U.S. Environmental Protection Agency. (1978).
- University of California, Santa Cruz. (N.D.). Chemical Waste Streams. [Link]
- Pharmaceutical Technology. (N.D.).
- Retail Industry Leaders Association. (N.D.).
- U.S. Environmental Protection Agency. (N.D.). Hazardous Waste Listings. [Link]
- University of Groningen. (N.D.). Hazardous waste acceptance conditions. [Link]
- Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
- Slideshare. (N.D.).
- PubChem. (N.D.). This compound. [Link]
- Scribd. (N.D.).
- SIELC Technologies. (2018). This compound. [Link]
- NCBI Bookshelf. (N.D.). 2-Nitroanisole. [Link]
Sources
- 1. This compound | 5399-03-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. PubChemLite - this compound (C7H6INO3) [pubchemlite.lcsb.uni.lu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. uakron.edu [uakron.edu]
- 15. rug.nl [rug.nl]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Hazardous Waste Variations by State Matrix [rila.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-4-nitroanisole
As researchers and drug development professionals, our work with novel and reactive chemical entities demands a proactive and deeply ingrained safety culture. Handling compounds like 2-Iodo-4-nitroanisole, a substituted nitroaromatic compound, requires more than just a standard lab coat and gloves; it necessitates a comprehensive understanding of its potential hazards and a meticulously planned approach to exposure control. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks of this compound
While specific toxicological data for this compound is not extensively published, its structure provides critical clues to its potential hazards. It combines a nitroaromatic group with an organoiodine substituent, and we must infer its risk profile from similar, well-documented compounds.
-
Nitroaromatic Toxicity: Nitroaromatic compounds are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and confusion.[2] These compounds can often be absorbed through the skin.[3]
-
General Irritation: Like many substituted aromatic compounds, it is expected to be an irritant to the eyes, skin, and respiratory tract.[4][5][6]
-
Solid/Dust Hazard: As a solid, this compound poses an inhalation risk if it becomes airborne dust. Fine dust clouds can also form explosive mixtures with air under certain conditions.[1]
-
Chronic Effects: Related compounds, such as 4-Nitroanisole, are suspected of causing genetic defects and are listed by California's Proposition 65 as potentially carcinogenic.[7] Therefore, it is prudent to handle this compound as a substance with potential chronic health effects.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. Each component is chosen to mitigate a specific risk associated with the compound's physical and chemical properties.
Primary Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure is through engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[8][9][10] This is non-negotiable and serves to control the inhalation of any fine dust or vapors.
-
Ventilation: The laboratory must be well-ventilated, with readily accessible safety showers and eyewash stations.[4][5][11]
Mandatory Personal Protective Equipment
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[4][12] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides or top.
-
Causality: This protects the sensitive mucous membranes of the eyes from contact with solid particulates and potential splashes during solution preparation, which could cause severe irritation.[4][6]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat, fully buttoned, with long sleeves is required.[3][8] Wear long pants and fully enclosed, chemical-resistant shoes.[8][9]
-
Causality: This prevents accidental skin contact from spills or dust. Given that nitroaromatic compounds can be absorbed dermally, minimizing exposed skin is a critical step in preventing systemic toxicity.[3]
-
-
Hand Protection:
-
Requirement: Nitrile rubber gloves are the recommended minimum.[7][8] Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[12]
-
Causality: Gloves provide a direct barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals. Contaminated gloves should be disposed of immediately as hazardous waste.[12]
-
-
Respiratory Protection:
-
Requirement: While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) may be necessary for large-scale operations or emergency situations (e.g., a large spill) where dust generation is unavoidable.[4][11]
-
Causality: This prevents the inhalation of fine airborne particles that can irritate the respiratory tract and lead to systemic absorption.[4]
-
Quantitative Safety Data for Analogous Compounds
Since comprehensive data for this compound is limited, the following table presents information for the closely related compound, 4-Nitroanisole, to provide a quantitative perspective on potential hazards.
| Hazard Parameter | Value (for 4-Nitroanisole) | Source |
| Acute Oral Toxicity (LD50) | 2300 mg/kg [Rat] | [3] |
| Acute Dermal Toxicity (LD50) | >16000 mg/kg [Rat] | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 5); Germ Cell Mutagenicity (Category 2) | [7] |
| Flash Point | 130 °C (266 °F) | [3][7] |
| Autoignition Temperature | 458 °C (856.4 °F) | [7] |
Note: This data is for a structurally similar compound and should be used as a guideline for assessing potential risk.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational and an ABC dry chemical fire extinguisher is nearby.[3][12]
-
Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile gloves.[3][7][12]
-
Place all necessary equipment (spatula, weigh paper, glassware, solvents) inside the fume hood before introducing the chemical.
-
-
Handling (inside the fume hood):
-
Carefully open the container of this compound.
-
Use a spatula to gently transfer the desired amount onto weigh paper or directly into a tared vessel. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.[12]
-
If transferring to a reaction vessel, do so carefully.
-
-
Cleanup and Decontamination:
-
Wipe down the spatula and any surfaces within the hood that may have been contaminated using a solvent-moistened towel.
-
Dispose of the used weigh paper and towel into a designated solid hazardous waste container.[12]
-
-
Post-Handling:
Emergency Procedures and Disposal Plan
-
Accidental Release/Spill:
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
-
Disposal Plan:
-
All waste, including contaminated PPE, unused chemical, and reaction byproducts, must be disposed of as hazardous waste.[1]
-
Collect waste in clearly labeled, sealed containers.[12] Follow all local, state, and federal regulations for chemical waste disposal.[1] Never dispose of this chemical down the drain.[12]
-
By adhering to these rigorous protocols, you build a framework of safety that protects not only you and your colleagues but also the integrity of your research. Treat every chemical, especially those with limited toxicological data, with the utmost respect and caution.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%. [Link]
- Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
- Vector SDS and Chemical Management. (2018, January 18).
- Cole-Parmer. (n.d.).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- California State University, Bakersfield. (n.d.).
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.).
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 2-NITROANISOLE. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 1520 - 2-NITROANISOLE [chemicalsafety.ilo.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. csub.edu [csub.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
